Alkyne-PEG5-SNAP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H36N6O7 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C27H36N6O7/c1-2-8-35-10-12-37-14-16-39-17-15-38-13-11-36-9-7-23(34)29-18-21-3-5-22(6-4-21)19-40-26-24-25(31-20-30-24)32-27(28)33-26/h1,3-6,20H,7-19H2,(H,29,34)(H3,28,30,31,32,33) |
InChI Key |
DRDQOLYRBKZPKT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Alkyne-PEG5-SNAP: Mechanism and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkyne-PEG5-SNAP is a versatile heterobifunctional chemical probe designed for the targeted labeling and subsequent analysis of proteins. This guide provides a comprehensive overview of its structure, mechanism of action, and its applications in modern biological research. By combining the specificity of SNAP-tag technology with the flexibility of click chemistry, this compound offers a powerful tool for investigating protein function, interactions, and signaling pathways. This document details the underlying chemical principles, provides structured quantitative data, outlines experimental protocols, and visualizes key workflows, serving as a technical resource for professionals in the field.
Introduction to this compound
This compound is a chemical reagent comprised of three key functional components:
-
SNAP-tag Substrate (Benzylguanine): The benzylguanine (BG) moiety is specifically recognized by the SNAP-tag, a self-labeling protein tag.[1][2]
-
Polyethylene Glycol (PEG) Linker: A five-unit polyethylene glycol (PEG5) spacer enhances the hydrophilicity and biocompatibility of the molecule.[3][4] This flexible linker also minimizes steric hindrance between the labeled protein and subsequent modifications.[3]
-
Alkyne Group: A terminal alkyne group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide array of molecules, such as reporter tags (fluorophores, biotin), affinity probes, or drug molecules.
This modular design enables a two-step labeling strategy. First, a protein of interest (POI) fused to a SNAP-tag is specifically and covalently labeled with this compound. Subsequently, the alkyne group can be utilized for further functionalization, opening up a wide range of experimental possibilities.
Mechanism of Action
The utility of this compound is rooted in two distinct and highly specific chemical reactions: the SNAP-tag labeling reaction and the azide-alkyne cycloaddition.
SNAP-tag Labeling
The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). This engineered protein reacts specifically and irreversibly with O⁶-benzylguanine (BG) derivatives. The reaction involves the transfer of the benzyl group from the guanine to a cysteine residue in the active site of the SNAP-tag, forming a stable thioether bond. This labeling reaction is highly specific and occurs under physiological conditions, making it suitable for use in living cells.
Azide-Alkyne "Click" Chemistry
Once the protein of interest is labeled with this compound, the terminal alkyne group is available for a subsequent reaction. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring, covalently linking the alkyne-tagged protein to an azide-containing molecule. This allows for the attachment of various probes for detection, purification, or functional studies.
Quantitative Data
The following tables summarize key quantitative data for this compound and the SNAP-tag labeling reaction.
| Chemical Properties of this compound | |
| Molecular Formula | C₂₇H₃₆N₆O₇ |
| Molecular Weight | 556.61 g/mol |
| Solubility | DMSO: 125 mg/mL (224.57 mM) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
| Data sourced from |
| SNAP-tag Labeling Reaction Parameters | |
| Second-order rate constant (k) | Approaching 10⁷ M⁻¹s⁻¹ for optimized SNAP-tag variants |
| Optimal pH Range | 5.0 - 10.0 |
| Recommended Labeling Temperature | 25°C to 37°C |
| Recommended Labeling Time | 30 minutes to 1 hour |
| Data sourced from |
Experimental Protocols
General Protocol for Labeling SNAP-tag Fusion Proteins in Live Cells
-
Cell Culture and Transfection: Seed cells at an appropriate density and transfect with a plasmid encoding the SNAP-tag fusion protein of interest. Allow for protein expression for 24-48 hours.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 1-5 µM is typically recommended.
-
Labeling: Replace the existing cell culture medium with the this compound labeling medium. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells three times with fresh, pre-warmed medium to remove any unreacted probe.
-
Click Chemistry Reaction (Optional): If a subsequent click chemistry reaction is to be performed, the cells can be lysed, and the lysate can be subjected to the click chemistry protocol outlined below. For live-cell click chemistry, specialized cell-permeable reagents are required.
Protocol for In Vitro Labeling of Purified SNAP-tag Fusion Proteins
-
Prepare Protein Solution: Prepare a solution of the purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS with 1 mM DTT). A typical protein concentration is 10-20 µM.
-
Add this compound: Add a 1.5 to 2-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C.
-
Removal of Excess Probe (Optional): Unreacted this compound can be removed using size exclusion chromatography or dialysis.
Protocol for Pull-Down Assay of Alkyne-Labeled Proteins
This protocol describes the enrichment of an alkyne-labeled protein and its interacting partners using an azide-functionalized affinity resin (e.g., Azide-Agarose).
-
Cell Lysis: Lyse cells containing the this compound labeled protein in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Click Chemistry Reaction:
-
To the clarified lysate, add the azide-functionalized affinity resin.
-
Add the copper(I) catalyst. A common catalyst system is copper(II) sulfate with a reducing agent like sodium ascorbate, and a ligand such as TBTA or THPTA to stabilize the Cu(I) ion.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Washing: Pellet the affinity resin by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin. This can be achieved by boiling in SDS-PAGE sample buffer for subsequent western blot analysis, or by using a more gentle elution method for mass spectrometry.
-
Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify the labeled protein and its interaction partners.
Visualization of Experimental Workflows
Workflow for Identification of Protein-Protein Interactions
Applications in Research
The versatility of this compound makes it a valuable tool in various research areas:
-
Proteomics: this compound can be used to label specific proteins for subsequent identification and quantification by mass spectrometry. This is particularly useful for studying post-translational modifications or identifying members of a protein complex.
-
Protein-Protein Interactions: As detailed in the protocol above, this compound can be used in pull-down assays to identify the interaction partners of a protein of interest.
-
Fluorescence Imaging: By clicking a fluorescent azide to the alkyne-labeled protein, researchers can visualize the subcellular localization and dynamics of their protein of interest using various microscopy techniques, including super-resolution microscopy.
-
Drug Discovery: this compound can be used to attach drug molecules to specific proteins, allowing for targeted drug delivery and the study of drug-target engagement.
Conclusion
This compound is a powerful and versatile chemical probe that bridges the gap between specific protein labeling and a wide range of downstream applications. Its robust and specific mechanism of action, combined with the flexibility of click chemistry, provides researchers with a valuable tool to investigate the complex roles of proteins in cellular processes. This guide has provided a comprehensive overview of its properties, mechanism, and applications, and should serve as a valuable resource for researchers seeking to incorporate this technology into their experimental workflows.
References
- 1. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Separating Chemical and Excluded Volume Interactions of Polyethylene Glycols with Native Proteins: Comparison with PEG Effects on DNA Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-PEG5-SNAP: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Alkyne-PEG5-SNAP, a versatile tool in chemical biology and drug discovery. This document details experimental protocols and visualizes key workflows to enable researchers to effectively utilize this bifunctional linker for site-specific protein labeling and subsequent downstream applications.
Core Concepts: Structure and Function
This compound is a chemical biology reagent designed for a two-step protein labeling strategy. It consists of three key functional components:
-
A Benzylguanine (BG) moiety: This group specifically and covalently reacts with the SNAP-tag®, a self-labeling protein tag derived from O⁶-alkylguanine-DNA alkyltransferase. This reaction forms a stable thioether bond, attaching the entire molecule to a protein of interest that has been genetically fused with the SNAP-tag®.
-
A Polyethylene Glycol (PEG) Linker: A five-unit PEG spacer (PEG5) provides a hydrophilic and flexible linker between the benzylguanine and the alkyne group. This PEG linker enhances the solubility of the reagent and minimizes potential steric hindrance between the labeled protein and subsequent reaction partners.
-
A Terminal Alkyne Group: This functional group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent attachment of a wide variety of azide-containing molecules, such as fluorescent dyes, biotin, or drug molecules.
The strategic combination of these components allows for the precise, covalent labeling of SNAP-tagged proteins with a versatile chemical handle for further functionalization.
Chemical Structure:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for the proper handling, storage, and use of the reagent in experimental settings.
| Property | Value |
| Molecular Formula | C₂₇H₃₆N₆O₇ |
| Molecular Weight | 556.61 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥99.59% |
| Solubility | Soluble in DMSO (125 mg/mL) |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
| SMILES | O=C(CCC#C)NCC1=CC=C(COC2=NC(N)=NC3=C2NC=N3)C=C1 |
| Spectral Data | HNMR and LCMS data are available from suppliers such as MedChemExpress.[1][2] |
Experimental Protocols
The use of this compound involves a two-stage process: the initial labeling of the SNAP-tag fusion protein, followed by the click chemistry reaction to attach the molecule of interest. The following protocols are generalized procedures and may require optimization for specific cell types, proteins, or experimental conditions.
Stage 1: Labeling of SNAP-tag Fusion Proteins in Live Cells
This protocol outlines the steps for labeling SNAP-tag fusion proteins expressed on the surface of or within live mammalian cells.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C or -80°C.
-
Prepare the labeling medium: Dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM. It is recommended to prepare this solution fresh for each experiment.
-
Cell labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the protein and cell line.
-
-
Wash the cells:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove any unreacted this compound.
-
After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to allow any non-covalently bound reagent to diffuse out of the cells.
-
-
The cells are now ready for the second stage of the reaction (click chemistry) or for downstream analysis.
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-modified molecule (e.g., a fluorescent dye) to the alkyne handle of the protein-bound this compound.
Materials:
-
Cells labeled with this compound (from Stage 1)
-
Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
PBS or other suitable buffer
Procedure:
-
Prepare the click reaction cocktail: This should be prepared fresh immediately before use. The final concentrations of the components may need to be optimized.
-
Copper(II) sulfate: Prepare a 10 mM stock solution in water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in water.
-
TBTA: Prepare a 10 mM stock solution in DMSO.
-
Azide-functionalized molecule: Prepare a 1-10 mM stock solution in DMSO.
-
-
Perform the click reaction:
-
Wash the this compound labeled cells with PBS.
-
Prepare the click reaction mixture by adding the components in the following order to PBS (or other buffer):
-
Azide-functionalized molecule (final concentration 10-100 µM)
-
Copper(II) sulfate (final concentration 0.1-1 mM)
-
TBTA (final concentration 0.1-1 mM)
-
Sodium ascorbate (final concentration 1-5 mM)
-
-
Add the click reaction mixture to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.
-
-
Wash and image:
-
Remove the click reaction mixture.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging or other downstream analyses.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Two-Step Protein Labeling Workflow
This diagram outlines the general experimental workflow for labeling a protein of interest using this compound followed by a click chemistry reaction.
Caption: Workflow for two-step protein labeling.
Application in Studying Signaling Pathways
This diagram illustrates how this compound can be used to label a specific receptor in a generic signaling pathway, enabling the study of its localization and dynamics.
Caption: Studying a signaling pathway with a labeled receptor.
Conclusion
This compound is a powerful and versatile tool for researchers in cell biology, chemical biology, and drug development. Its bifunctional nature allows for the site-specific labeling of proteins with a wide array of functional molecules, enabling a broad range of applications from live-cell imaging to proteomics. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.
References
Alkyne-PEG5-SNAP for Irreversible Protein Labeling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Alkyne-PEG5-SNAP, a versatile tool for the irreversible labeling of proteins. It covers the underlying chemical principles, detailed experimental protocols, and key quantitative data to enable researchers to effectively utilize this technology in their work.
Introduction
This compound is a chemical probe designed for the specific and covalent labeling of SNAP-tag® fusion proteins.[1] The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that has been engineered to react specifically with O6-benzylguanine (BG) derivatives.[2] this compound consists of a benzylguanine moiety, which is the substrate for the SNAP-tag, a polyethylene glycol (PEG5) spacer, and a terminal alkyne group.
The labeling process is a two-step procedure. First, the SNAP-tag fusion protein reacts with this compound, resulting in the irreversible covalent attachment of the alkyne-PEG5-benzyl moiety to a cysteine residue in the SNAP-tag's active site.[2] This initial labeling step is highly specific and occurs under physiological conditions. The introduced terminal alkyne then serves as a handle for a second reaction, known as "click chemistry." This bioorthogonal reaction allows for the attachment of a wide variety of azide-containing molecules, such as fluorophores, biotin, or small molecule drugs, enabling a broad range of downstream applications.
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound and the associated labeling technologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H36N6O7 | GlpBio |
| Molecular Weight | 556.61 g/mol | GlpBio |
| Solubility | DMSO: 125 mg/mL (224.57 mM) | GlpBio |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Reaction Kinetics and Efficiency
| Parameter | Reaction | Value | Conditions | Source |
| Second-order rate constant (kapp) | SNAP-tag + BG-Fluorophore | 104 - 106 M-1s-1 | In vitro | [3] |
| Second-order rate constant (kapp) | SNAP-tag2 + Rhodamine Substrates | Approaches 107 M-1s-1 | In vitro | |
| Second-order rate constant (k2) | SPAAC (DBCO + Azide) | ~0.1 - 1.0 M-1s-1 | Aqueous buffer | |
| Second-order rate constant (k2) | SPAAC (Sulfo DBCO-amine + Azide) | 0.32 - 1.22 M-1s-1 | pH 7, 25-37°C | |
| Labeling Efficiency | SNAP-tag in live cells | High, often near-quantitative | 1-5 µM substrate, 5-30 min incubation | |
| Labeling Efficiency | TMT Labeling (Proteomics) | >95% | Optimized pH and reagent concentration |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using this compound for protein labeling.
Expression of SNAP-tag Fusion Proteins in E. coli
This protocol is adapted from New England Biolabs (NEB) guidelines for the pSNAP-tag(T7)-2 vector.
Materials:
-
pSNAP-tag(T7)-2 vector containing the gene of interest
-
Competent E. coli expression strain (e.g., T7 Express, BL21(DE3))
-
LB medium and agar plates with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% Tween-20, 1 mM DTT)
Procedure:
-
Transform the pSNAP-tag(T7)-2 plasmid into the chosen E. coli expression strain.
-
Plate the transformed cells on LB agar with ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into LB medium with ampicillin and grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to culture the cells for 3-5 hours at 30°C or for 16 hours at 15°C to increase the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the SNAP-tag fusion protein.
In Vitro Labeling of Purified SNAP-tag Fusion Protein
Materials:
-
Purified SNAP-tag fusion protein
-
This compound
-
Reaction buffer (e.g., PBS with 1 mM DTT)
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, combine the purified SNAP-tag fusion protein (e.g., 5 µM final concentration) with this compound (e.g., 10 µM final concentration) in the reaction buffer.
-
Incubate the reaction for 30-60 minutes at 37°C. Lower temperatures (4-16°C) can be used, but may require longer incubation times.
-
(Optional) Remove excess, unreacted this compound by gel filtration or dialysis.
-
The alkyne-labeled protein is now ready for the subsequent click chemistry reaction.
Labeling of SNAP-tag Fusion Proteins in Live Mammalian Cells
Materials:
-
Mammalian cells expressing the SNAP-tag fusion protein
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Washing buffer (e.g., PBS or HBSS)
Procedure:
-
Culture the cells expressing the SNAP-tag fusion protein to the desired confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with fresh, pre-warmed medium or buffer to remove unreacted probe.
-
Incubate the cells in fresh medium for an additional 30 minutes to allow any internalized, unreacted probe to diffuse out of the cells.
-
The cells with the alkyne-labeled protein are now ready for the click chemistry reaction or for downstream applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for CuAAC on alkyne-labeled proteins.
Materials:
-
Alkyne-labeled protein
-
Azide-containing molecule of interest (e.g., azide-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the azide-containing molecule.
-
In a microcentrifuge tube, add the alkyne-labeled protein.
-
Add the azide-containing molecule to the desired final concentration.
-
Prepare a premixed solution of CuSO4 and the copper ligand.
-
Add the CuSO4/ligand mixture to the reaction tube.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature.
-
The doubly labeled protein can then be purified or analyzed directly.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is highly biocompatible.
Materials:
-
Alkyne-labeled protein
-
Azide-containing molecule of interest functionalized with a strained alkyne (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS)
Procedure:
-
To the alkyne-labeled protein in a suitable buffer, add the strained alkyne-containing azide molecule.
-
Incubate the reaction for 1-2 hours at room temperature or 37°C.
-
The reaction proceeds without the need for a catalyst.
-
The labeled protein is ready for downstream analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound labeling.
Chemical Labeling Mechanism
Caption: Two-step chemical labeling mechanism.
GPCR Trafficking Study Workflow
Caption: Workflow for studying GPCR trafficking.
References
The Pivotal Role of the PEG5 Linker in Alkyne-PEG5-SNAP: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of chemical probes is paramount in the fields of chemical biology and drug discovery. Alkyne-PEG5-SNAP is a powerful, bifunctional reagent that exemplifies this principle, enabling the precise, covalent labeling of SNAP-tag® fusion proteins and their subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This guide delves into the critical role of the pentaethylene glycol (PEG5) linker within this molecule, providing a comprehensive overview of its influence on the reagent's properties and applications. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively utilize this versatile tool.
The Significance of the PEG5 Linker
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that serve as flexible spacers in bioconjugation.[2] The inclusion of a discrete PEG linker, specifically one with five ethylene glycol units (PEG5), in the this compound reagent is a deliberate design choice that imparts several advantageous properties crucial for its function in complex biological systems.
The primary roles of the PEG5 linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire molecule, which is often crucial for its use in biological buffers and cellular environments.[3][4]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system, reducing the likelihood of an immune response.[5]
-
Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG linker provides optimal spatial separation between the SNAP-tag substrate (benzylguanine) and the terminal alkyne. This separation minimizes steric hindrance, allowing for efficient and independent reactions at both ends of the molecule. The SNAP-tag can readily bind to its benzylguanine substrate, and the alkyne group remains accessible for subsequent click chemistry reactions.
-
Controlled Spacer Length: The defined length of the PEG5 linker provides precise control over the distance between the labeled protein and any molecule subsequently attached via the alkyne group. This is particularly important in applications such as Förster Resonance Energy Transfer (FRET), where the distance between donor and acceptor fluorophores is critical.
Quantitative Analysis of PEG Linker Length
The length of the PEG linker can significantly impact the physicochemical and biological properties of a bioconjugate. While data specifically for a PEG5 linker in the context of this compound is not extensively published in comparative studies, the following tables summarize general trends observed for different PEG linker lengths in similar bioconjugation applications. This data provides a valuable framework for understanding the expected impact of the PEG5 linker.
| PEG Linker Length | Molecular Weight (Da) | Contour Length (nm) | FRET Efficiency (%) |
| PEG4 | 237.26 | 1.4 | ~58 |
| PEG5 | 281.31 | 1.8 | Not directly reported, but expected to be between PEG4 and PEG8 values |
| PEG8 | 413.46 | 2.8 | ~53 |
| PEG12 | 589.67 | 4.3 | Not directly reported |
| PEG24 | 1045.19 | 8.5 | ~34 |
| This table presents a summary of the physical properties of various PEG linkers and their impact on FRET efficiency. The data for PEG4, PEG8, and PEG24 are derived from published studies and provide a basis for estimating the properties of the PEG5 linker. |
| Property | Effect of Increasing PEG Linker Length | Rationale |
| Solubility | Increases | The hydrophilic nature of the ethylene glycol repeats enhances solubility in aqueous solutions. |
| In Vivo Half-Life | Generally Increases | The increased hydrodynamic radius of the conjugate reduces renal clearance. |
| Immunogenicity | Generally Decreases | The PEG chain can mask epitopes on the surface of the conjugated protein, reducing immune recognition. |
| Binding Affinity | Can Decrease | Longer, more flexible linkers can sometimes lead to a decrease in binding affinity due to entropic penalties or non-optimal positioning of the binding moiety. |
| This table summarizes the general trends observed with varying PEG linker lengths in bioconjugates. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a two-step labeling and conjugation workflow.
Synthesis of this compound (Alkyne-PEG5-Benzylguanine)
The synthesis of this compound involves the conjugation of a PEG5 linker functionalized with a terminal alkyne to a benzylguanine derivative. The following is a representative synthetic protocol based on established chemical principles for similar molecules.
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
O6-benzylguanine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Add NaH portion-wise at 0 °C and stir for 30 minutes.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the mono-alkyne functionalized PEG5 by column chromatography.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the purified alkyne-PEG5-OH in DCM.
-
Add triethylamine and cool to 0 °C.
-
Add methanesulfonyl chloride dropwise and stir for 2-4 hours at 0 °C.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield Alkyne-PEG5-OMs.
-
-
Conjugation to O6-benzylguanine:
-
Dissolve O6-benzylguanine in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate) and the Alkyne-PEG5-OMs.
-
Heat the reaction mixture at 60-80 °C overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the final product, this compound, by column chromatography.
-
Two-Step Protein Labeling and Conjugation Workflow
This workflow first involves the specific labeling of a SNAP-tag fusion protein with this compound, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a molecule of interest.
Part 1: SNAP-tag Labeling
Materials:
-
Purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS or 50 mM HEPES, pH 7.4)
Procedure:
-
Prepare the SNAP-tag fusion protein solution to a final concentration of 5-10 µM in the reaction buffer.
-
Add DTT to a final concentration of 1 mM to maintain the SNAP-tag in a reduced, active state.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-20 µM (a 2-fold molar excess over the protein is recommended).
-
Incubate the reaction mixture for 1 hour at room temperature or 30 minutes at 37°C.
-
Remove the excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-labeled SNAP-tag fusion protein from Part 1
-
Azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the solution of the alkyne-labeled SNAP-tag fusion protein, add the azide-functionalized molecule of interest to the desired final concentration (typically a 5- to 10-fold molar excess).
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 stock solution with the THPTA or TBTA ligand solution in a 1:5 molar ratio.
-
Add the copper-ligand complex to the protein-azide mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
The final conjugated protein can be purified from excess reagents by size exclusion chromatography or dialysis.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow using this compound and a representative signaling pathway that can be investigated with this technology.
Caption: Experimental workflow for two-step protein modification using this compound.
Caption: A representative kinase signaling pathway that can be studied using this compound.
Conclusion
The PEG5 linker in this compound is not merely a passive spacer but an active contributor to the reagent's overall performance. Its carefully chosen length and chemical nature enhance solubility, ensure biocompatibility, and provide the necessary flexibility for efficient dual-functionalization of SNAP-tag fusion proteins. By understanding the fundamental role of this linker and employing the detailed protocols provided, researchers can confidently leverage this compound for a wide array of applications, from cellular imaging and protein trafficking studies to the mapping of protein-protein interaction networks and the development of targeted therapeutics. This powerful tool, with its intelligently designed PEG5 linker, continues to be an invaluable asset in advancing our understanding of complex biological processes.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Terminal alkyne substituted O6-benzylguanine for versatile and effective syntheses of fluorescent labels to genetically encoded SNAP-tags - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
Unlocking Precision in Bioconjugation: A Technical Guide to Alkyne-PEG5-SNAP and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of Alkyne-PEG5-SNAP, a powerful heterobifunctional linker that bridges the worlds of protein labeling and click chemistry. This molecule is instrumental in the precise, covalent modification of proteins, opening up new avenues in drug development, diagnostics, and fundamental biological research. Here, we provide a comprehensive overview of its properties, detailed experimental protocols, and illustrative workflows to empower researchers in their scientific endeavors.
Introduction to this compound: A Versatile Molecular Tool
This compound is a chemical reagent designed for a two-step labeling strategy.[1][2][3] It comprises three key functional components:
-
An Alkyne Group: This terminal alkyne serves as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] Specifically, it readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
A Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker provides several advantages. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate. Furthermore, the PEG spacer reduces potential steric hindrance between the labeled protein and the molecule to be attached via click chemistry.
-
A Benzylguanine (BG) Moiety (SNAP-tag Substrate): The benzylguanine group is a specific substrate for the SNAP-tag®, a self-labeling protein tag derived from the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). The SNAP-tag enzyme covalently and irreversibly attaches the entire this compound molecule to itself.
This unique combination of functionalities allows for the site-specific introduction of an alkyne group onto a protein of interest that has been genetically fused with the SNAP-tag. This "clicked" protein is then ready for conjugation to any azide-containing molecule, such as fluorescent dyes, biotin, drug molecules, or nanoparticles.
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆N₆O₇ | |
| Molecular Weight | 556.61 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: It is recommended to prepare fresh solutions from the solid form for each experiment to ensure optimal performance. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles.
The Two-Step Labeling Workflow: From Protein to Conjugate
The utilization of this compound follows a sequential, two-step process: first, the labeling of the SNAP-tag fusion protein, and second, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Figure 1. The two-step bioconjugation workflow using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Protocol for Labeling SNAP-tag Fusion Proteins with this compound
This protocol is a general guideline and may require optimization depending on the specific protein, cell type, and experimental goals.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. Store this stock solution at -20°C or -80°C in small aliquots.
-
Cell Culture: Culture the cells expressing the SNAP-tag fusion protein to the desired confluency in a suitable vessel (e.g., multi-well plate, petri dish).
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A typical starting concentration is 5 µM, but this may need to be optimized (range 1-20 µM).
-
Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unreacted this compound. Each wash should be for 5 minutes.
-
-
Proceed to Click Chemistry: The cells with the alkyne-labeled protein are now ready for the subsequent CuAAC reaction.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-modified molecule to the alkyne-labeled protein. Caution: Copper can be toxic to cells, so for live-cell applications, it is crucial to use a copper-chelating ligand and minimize the reaction time and copper concentration.
Materials:
-
Cells or protein sample with alkyne-labeled SNAP-tag fusion protein
-
Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., Sodium Ascorbate, Ascorbic Acid)
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagent Stock Solutions:
-
Azide-Molecule: Prepare a stock solution in a suitable solvent (e.g., DMSO, water) at a concentration of 1-10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water or DMSO.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution should be made fresh for each experiment.
-
-
Click Reaction Mixture (Final Concentrations are a Guideline):
-
In a microcentrifuge tube, prepare the "click mix" by adding the reagents in the following order:
-
PBS or desired buffer
-
Azide-modified molecule (e.g., final concentration 10-100 µM)
-
Ligand (e.g., final concentration 500 µM)
-
CuSO₄ (e.g., final concentration 100 µM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the click mix (e.g., final concentration 1-5 mM). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Labeling:
-
Immediately add the complete click reaction mixture to the cells or protein sample containing the alkyne-labeled SNAP-tag fusion protein.
-
Incubate for 15-60 minutes at room temperature, protected from light if using a fluorescent azide.
-
-
Washing:
-
Remove the click reaction mixture.
-
Wash the cells or protein sample extensively (at least three times) with PBS to remove all reaction components.
-
-
Analysis: The protein is now conjugated to the azide-modified molecule and is ready for downstream analysis (e.g., fluorescence microscopy, western blotting, mass spectrometry).
Applications and Experimental Workflows
This compound, in conjunction with click chemistry, enables a wide array of applications in biological research and drug development.
Targeted Drug Delivery
This technology can be used to construct targeted drug delivery systems. For instance, a nanoparticle can be functionalized with an azide group, and a targeting ligand (e.g., an antibody or a small molecule) can be expressed as a SNAP-tag fusion protein.
Figure 2. Workflow for creating a targeted nanoparticle drug delivery system.
Protein-Protein Interaction Studies using FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions. By labeling two potentially interacting proteins with a FRET donor and acceptor pair, their proximity can be determined. This compound allows for the precise labeling of one protein with an alkyne, which can then be "clicked" to an azide-modified FRET fluorophore.
Figure 3. Logical workflow for a FRET-based protein-protein interaction study.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the reaction rates of its constituent reactions are well-characterized.
| Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Source |
| SNAP-tag Labeling | SNAP-tag + Benzylguanine | 10³ - 10⁵ | Irreversible and covalent. The rate can vary depending on the specific benzylguanine derivative. | General knowledge from SNAP-tag literature |
| CuAAC | Terminal Alkyne + Azide | 10⁴ - 10⁵ | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands. | General knowledge from click chemistry literature |
Conclusion
This compound is a highly versatile and powerful tool for the site-specific modification of proteins. Its dual functionality, enabling both specific protein labeling via the SNAP-tag and subsequent universal conjugation via click chemistry, provides researchers with a robust platform for a multitude of applications. From constructing sophisticated drug delivery systems to elucidating complex protein interaction networks, this compound, when used with the detailed protocols provided in this guide, can significantly advance research in molecular biology, pharmacology, and materials science.
References
Alkyne-PEG5-SNAP: A Bioorthogonal Chemical Reporter for Advanced Protein Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and visualize proteins within their native cellular environment is paramount to advancing our understanding of complex biological processes and accelerating drug discovery. Bioorthogonal chemistry, a field encompassing reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for such endeavors.[1] At the forefront of this technology is the SNAP-tag® system, a versatile protein labeling method that allows for the covalent attachment of a wide array of functional probes to a protein of interest.[2][3][4][5]
This technical guide focuses on a specific and highly useful bioorthogonal chemical reporter: Alkyne-PEG5-SNAP . This molecule serves as a bridge, first by covalently labeling a SNAP-tag fusion protein and then by introducing an alkyne handle. This alkyne group can subsequently be modified through a highly efficient and specific "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with any azide-containing molecule. This two-step labeling strategy offers exceptional flexibility for a multitude of applications, from high-resolution imaging to protein interaction studies.
This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, quantitative data, and logical workflows to enable researchers to effectively implement this technology in their work.
Core Principles
The utility of this compound is rooted in the interplay of two key technologies: SNAP-tag protein labeling and bioorthogonal click chemistry.
The SNAP-Tag System
The SNAP-tag is a 19.4 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT). This engineered protein is designed to react specifically and covalently with O⁶-benzylguanine (BG) derivatives. When a protein of interest is genetically fused to the SNAP-tag, it can be specifically labeled with a BG-conjugated probe. The reaction is highly specific and irreversible, forming a stable thioether bond.
This compound is a substrate for the SNAP-tag, consisting of three key components:
-
O⁶-benzylguanine (BG): The reactive moiety that specifically and covalently binds to the SNAP-tag.
-
Terminal Alkyne: A bioorthogonal handle that does not react with native cellular components but can participate in specific click chemistry reactions.
-
PEG5 Linker: A five-unit polyethylene glycol spacer that enhances the solubility of the molecule and provides spatial separation between the protein and the alkyne group, which can reduce steric hindrance in the subsequent click reaction.
Bioorthogonal Click Chemistry
The terminal alkyne introduced by this compound allows for a secondary labeling step via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a class of reactions that are high-yielding, wide in scope, and simple to perform. The CuAAC reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule. This reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological milieu without cross-reacting with endogenous functional groups.
The two-step labeling process is visualized in the workflow diagram below.
Caption: Workflow for two-step protein labeling using this compound.
Quantitative Data
While specific labeling efficiency and signal-to-noise ratios for this compound are not extensively published, the kinetics of the SNAP-tag reaction with various benzylguanine derivatives have been characterized. This data provides a strong indication of the expected performance.
| Substrate Type | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |
| Non-fluorescent Benzylguanine (BG) derivatives | 10⁴ - 10⁵ | |
| Naphthalimide-BG derivatives | ~1-2 x 10³ |
Note on Labeling Efficiency and Signal-to-Noise Ratio:
-
Labeling Efficiency: The labeling of SNAP-tag fusion proteins is generally highly efficient and can be considered quantitative under optimal conditions. Factors influencing efficiency include the concentration of the this compound substrate, incubation time, and the accessibility of the SNAP-tag on the fusion protein. For live-cell labeling, cell permeability of the substrate is also a key factor.
-
Signal-to-Noise Ratio (SNR): A high SNR is crucial for sensitive detection, particularly in fluorescence imaging. The SNR in experiments using this compound is influenced by several factors:
-
Labeling Specificity: The high specificity of the SNAP-tag reaction for benzylguanine minimizes off-target labeling, contributing to a higher SNR.
-
Washing Steps: Thorough washing after both the SNAP-tag labeling and the click chemistry reaction is critical to remove unbound reagents and reduce background fluorescence.
-
Fluorophore Properties: The quantum yield and photostability of the azide-conjugated fluorophore used in the click reaction will directly impact the signal intensity.
-
Imaging System: The sensitivity of the detector and the optical setup of the microscope are also key determinants of the final SNR.
-
Experimental Protocols
The following protocols provide a detailed methodology for using this compound as a bioorthogonal chemical reporter.
Protocol 1: Labeling of SNAP-tag Fusion Proteins in Live Cells with this compound
This protocol outlines the first step of the two-step labeling process in a live-cell context.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest, cultured on coverslips or in imaging dishes.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium, pre-warmed to 37°C.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
Procedure:
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Add the labeling medium to the cells, ensuring the cells are completely covered.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Cells:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete cell culture medium.
-
After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C to allow any unbound substrate to diffuse out of the cells.
-
-
Proceed to Click Chemistry: The cells are now ready for the second labeling step (Protocol 2).
Caption: Workflow for live-cell labeling with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol describes the "click" reaction to attach an azide-functionalized probe to the alkyne-labeled protein.
Materials:
-
Cells labeled with this compound (from Protocol 1).
-
Azide-functionalized probe of interest (e.g., azide-fluorophore), stock solution in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
PBS or other suitable buffer.
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, the components can be added in the following order:
-
Buffer (e.g., PBS) to the final volume.
-
Azide-probe (final concentration typically 10-50 µM).
-
Copper-chelating ligand (final concentration ~5-fold molar excess over copper).
-
CuSO₄ (final concentration typically 50-100 µM).
-
Sodium ascorbate (final concentration typically 1-5 mM).
-
Vortex gently to mix.
-
-
Perform Click Reaction:
-
Aspirate the medium from the alkyne-labeled cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light if using a fluorescent probe.
-
-
Wash Cells:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with PBS.
-
-
Imaging or Downstream Analysis: The cells are now ready for fluorescence imaging or other downstream applications.
Caption: Workflow for the CuAAC click reaction on labeled cells.
Protocol 3: Two-Step Labeling and Pull-Down Assay
This protocol adapts the labeling strategy for use in a pull-down assay to identify protein interaction partners.
Materials:
-
Cell lysate containing the SNAP-tag fusion protein of interest.
-
This compound.
-
Azide-PEG-Biotin.
-
Reagents for CuAAC (as in Protocol 2).
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Labeling in Lysate:
-
Incubate the cell lysate with 10-20 µM this compound for 1 hour at room temperature.
-
-
Click Reaction with Biotin:
-
Perform the CuAAC reaction as described in Protocol 2, using Azide-PEG-Biotin as the azide probe.
-
-
Removal of Excess Reagents:
-
Perform a buffer exchange using a desalting column to remove unreacted biotin and click chemistry reagents.
-
-
Affinity Purification:
-
Incubate the biotinylated lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry to identify interaction partners.
-
Caption: Workflow for a two-step labeling and pull-down assay.
Applications in Research and Drug Development
The flexibility of the this compound system lends itself to a wide range of applications:
-
Advanced Fluorescence Imaging: By clicking on bright and photostable fluorophores, this system is ideal for super-resolution microscopy techniques (e.g., STED, PALM/STORM) to visualize protein localization and dynamics at the nanoscale.
-
Pulse-Chase Experiments: The two-step labeling allows for the temporal tracking of protein populations. A first cohort of proteins can be labeled with this compound and a specific fluorophore, followed by a chase period and subsequent labeling of newly synthesized proteins with a different fluorophore.
-
Drug Target Identification and Validation: A drug candidate can be functionalized with an azide group. The this compound system can then be used to confirm the engagement of the drug with its target protein in a cellular context.
-
Proteomics and Interactomics: The pull-down protocol described above enables the identification of protein-protein interaction networks, providing insights into cellular signaling pathways and disease mechanisms.
Conclusion
This compound is a powerful and versatile bioorthogonal chemical reporter that combines the specificity of the SNAP-tag system with the efficiency and modularity of click chemistry. This two-step labeling strategy provides researchers with an exceptional tool to label, visualize, and interrogate proteins of interest in complex biological systems. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the successful implementation of this technology, paving the way for new discoveries in fundamental biology and applied drug development.
References
- 1. SNAP-tag2 for faster and brighter protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAP-Tag-Based Subcellular Protein Labeling and Fluorescent Imaging with Naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SNAP-tag Technology for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SNAP-tag technology, a powerful tool for the specific and covalent labeling of proteins. The technology offers exceptional versatility for a wide range of applications in protein studies, from live-cell imaging to pull-down assays. This document details the core principles of SNAP-tag, provides detailed experimental protocols, summarizes key quantitative data, and illustrates important concepts with diagrams.
Core Principles of SNAP-tag Technology
SNAP-tag is a self-labeling protein tag based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1][2] This engineered protein, the SNAP-tag, covalently reacts with O⁶-benzylguanine (BG) derivatives.[3][4] This reaction allows for the specific and irreversible attachment of a wide variety of synthetic probes to a protein of interest (POI) that has been genetically fused to the SNAP-tag.[3]
The key features of SNAP-tag technology include:
-
Specificity: The reaction between the SNAP-tag and its BG substrate is highly specific, minimizing off-target labeling within a cellular context.
-
Versatility: A broad range of functional molecules can be conjugated to the BG substrate, including fluorescent dyes, biotin, and beads, without the need for re-cloning the fusion protein.
-
Covalent Labeling: The irreversible covalent bond ensures a stable label that can withstand harsh experimental conditions, such as those used in SDS-PAGE.
-
Control over Labeling: The timing of labeling is under experimental control, enabling pulse-chase experiments to study protein trafficking, turnover, and dynamics.
A complementary technology, the CLIP-tag , has been engineered from the SNAP-tag to react specifically with O²-benzylcytosine (BC) derivatives. Since SNAP-tag and CLIP-tag recognize orthogonal substrates, they can be used for simultaneous, dual-color labeling of two different proteins within the same cell.
Mechanism of Action
The SNAP-tag fusion protein is expressed in the system of choice (e.g., mammalian cells, E. coli). The subsequent addition of a BG-substrate initiates a covalent reaction where the substituted benzyl group of the substrate is transferred to a reactive cysteine residue within the SNAP-tag. This reaction releases guanine and forms a stable thioether bond between the tag and the probe.
Quantitative Data Summary
This section summarizes key quantitative parameters of SNAP-tag and related technologies.
Table 1: Comparison of Self-Labeling Protein Tags
| Feature | SNAP-tag | CLIP-tag | HaloTag7 |
| Size (amino acids) | 182 | 182 | 295 |
| Size (kDa) | 19.4 | ~19.4 | 33 |
| Substrate | O⁶-benzylguanine (BG) | O²-benzylcytosine (BC) | Chloroalkane (CA) |
| Reaction Rate Constant (k_app) with TMR substrate (M⁻¹s⁻¹) | ~1.51 x 10⁵ (CP-TMR) | N/A | ~1.88 x 10⁷ (CA-TMR) |
| Melting Temperature (T_m) | ~67°C | N/A | N/A |
Data compiled from multiple sources.
Table 2: Labeling Kinetics of SNAP-tag Variants and Substrates
| SNAP-tag Variant | Substrate | Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Fold Improvement over SNAP-tag with CP-TMR |
| SNAP-tag | CP-TMR | 1.51 (± 0.01) x 10⁵ | 1 |
| SNAPf-tag | TF-TMR | 8.22 (± 0.79) x 10⁶ | ~54 |
| SNAP-tag2 | TF-TMR | 8.22 (± 0.79) x 10⁶ | ~54 |
| SNAP-tag2 | TF-CPY | 1.04 (± 0.12) x 10⁷ | ~69 |
Data from a study on SNAP-tag2.
Experimental Protocols
Detailed methodologies for common SNAP-tag applications are provided below.
Labeling of SNAP-tag Fusion Proteins in Live Cells
This protocol is for labeling SNAP-tag fusion proteins on the surface of or within live mammalian cells.
Materials:
-
Cells expressing the SNAP-tag fusion protein cultured in a suitable vessel (e.g., chambered coverslip, multi-well plate).
-
Cell culture medium (e.g., DMEM) with serum.
-
SNAP-tag substrate (cell-permeable, e.g., SNAP-Cell®, or non-cell-permeable, e.g., SNAP-Surface®) dissolved in DMSO or DMF to make a stock solution (typically 1 mM).
-
Pre-warmed live-cell imaging medium.
Procedure:
-
Prepare Staining Solution: Dilute the SNAP-tag substrate stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 5 µM. The optimal concentration depends on the expression level of the fusion protein and the cell type and should be determined empirically.
-
Labeling: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed culture medium containing serum.
-
Destaining: After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C to allow unreacted, cell-permeable substrate to diffuse out of the cells.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Labeling of Purified SNAP-tag Fusion Proteins In Vitro
This protocol describes the labeling of purified SNAP-tag fusion proteins in solution.
Materials:
-
Purified SNAP-tag fusion protein (e.g., at 5 µM).
-
SNAP-tag substrate (e.g., at 10 µM).
-
Reaction Buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Dithiothreitol (DTT) to a final concentration of 1-5 mM.
-
6X SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified SNAP-tag protein, SNAP-tag substrate, and DTT in the reaction buffer. It is recommended to use at least a 2-fold molar excess of the substrate over the protein.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C in the dark. Labeling can also be performed at lower temperatures (4-25°C), but may require longer incubation times.
-
Quenching: Stop the reaction by adding 6X SDS-PAGE sample buffer and heating for 3 minutes at 95°C.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning using an appropriate imager. A band corresponding to the molecular weight of the fusion protein plus the ~20 kDa SNAP-tag should be observed.
References
Alkyne-PEG5-SNAP: A Technical Guide for Advanced Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Alkyne-PEG5-SNAP, a versatile tool in chemical biology. By merging the specificity of SNAP-tag® technology with the bioorthogonal reactivity of click chemistry, this compound enables a two-step labeling strategy for proteins of interest (POIs). This allows for precise, covalent attachment of a terminal alkyne, which can then be further functionalized with a wide array of azide-containing molecules, including fluorophores, biotin, or drug molecules. This guide provides a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.
Core Concepts: SNAP-Tag and Click Chemistry
This compound is a bifunctional molecule comprising three key components:
-
O6-Benzylguanine (BG): This moiety is specifically recognized by the SNAP-tag®, a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1][2][3][4] The SNAP-tag® undergoes a rapid and irreversible self-labeling reaction with the BG derivative, forming a stable covalent bond.[1]
-
Polyethylene Glycol (PEG5) Linker: A five-unit polyethylene glycol spacer enhances the solubility and bioavailability of the molecule, particularly in aqueous environments, and minimizes potential steric hindrance.
-
Terminal Alkyne: This functional group serves as a handle for bioorthogonal "click" chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of any azide-modified molecule of interest.
This dual functionality provides a powerful platform for a wide range of applications in chemical biology, from high-resolution imaging to the identification of protein-protein interactions.
Quantitative Data
Achieving high labeling efficiency is critical for the successful application of this compound. The overall efficiency is a product of both the SNAP-tag® labeling step and the subsequent click chemistry reaction.
SNAP-Tag® Labeling Kinetics
The reaction between the SNAP-tag® and its benzylguanine (BG) substrate is highly efficient. The apparent second-order rate constants (kapp) for various BG-fluorophore substrates have been determined, providing an indication of the labeling speed.
| Substrate | Apparent Rate Constant (kapp) (M⁻¹s⁻¹) | Notes |
| BG-TMR | ~1.0 x 10⁵ | A commonly used, bright fluorophore. |
| BG-CPY | ~1.0 x 10⁵ | Another efficient fluorophore for SNAP-tag® labeling. |
| BG-Alexa488 | ~1.0 x 10⁴ - 1.0 x 10⁵ | A widely used green fluorophore. |
| Non-fluorescent BG substrates | 10⁴ - 10⁵ | Generally show rapid kinetics. |
Data adapted from kinetic characterization studies of SNAP-tag®.
It is important to note that the specific kinetics of this compound have not been extensively published. However, given that the alkyne moiety is distal to the BG group, it is expected to have minimal impact on the reaction with the SNAP-tag®, and the kinetics are anticipated to be in a similar range to other BG derivatives.
Click Chemistry Reaction Efficiency
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is also a highly efficient and specific reaction. While precise quantitative data for the reaction on an this compound-labeled protein is context-dependent (e.g., accessibility of the alkyne, cell type), the reaction itself is known to proceed to near-quantitative yields under optimized conditions. Successful labeling is dependent on factors such as the concentration of reagents, reaction time, and the use of a copper(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve biocompatibility and efficiency.
Applications in Chemical Biology
The versatility of the this compound system lends itself to a multitude of applications in studying protein function.
Advanced Cellular Imaging
This compound is a powerful tool for multi-color and super-resolution imaging. A protein of interest fused to a SNAP-tag® can first be labeled with this compound. Subsequently, an azide-functionalized fluorophore can be attached via click chemistry. This two-step approach allows for:
-
Pulse-Chase Experiments: By labeling a population of proteins at a specific time with this compound and then introducing an azide-fluorophore at a later time, researchers can track the fate of the protein population over time, including its localization, trafficking, and degradation.
-
Super-Resolution Microscopy: The use of small, bright, and photostable organic fluorophores through click chemistry is highly advantageous for super-resolution techniques like STED and STORM, enabling visualization of cellular structures with nanoscale resolution.
Analysis of Protein-Protein Interactions
Identifying the interaction partners of a protein is crucial to understanding its function. This compound facilitates this through:
-
Pull-Down Assays: A SNAP-tagged "bait" protein can be labeled with this compound, followed by the click-attachment of an azide-biotin molecule. The biotinylated protein can then be used to pull down interacting "prey" proteins from cell lysates for identification by mass spectrometry.
-
Fluorescence Resonance Energy Transfer (FRET): By labeling two potentially interacting proteins with a FRET donor and acceptor pair using a combination of tagging technologies (e.g., SNAP-tag® and CLIP-tag®) and click chemistry, the proximity and dynamics of their interaction can be studied in living cells. This is particularly useful for studying phenomena like G-protein coupled receptor (GPCR) dimerization.
Drug Development and Target Identification
In the context of drug development, this compound can be used to:
-
Conjugate Drugs to Specific Proteins: A SNAP-tagged protein can be selectively labeled with a drug molecule that has been modified with an azide group. This allows for the targeted delivery of a therapeutic agent to a specific cell type or subcellular location.
-
Identify Drug Targets: A small molecule drug candidate can be functionalized with an alkyne group. This alkyne-drug can then be used in a pull-down experiment with a biotin-azide to identify its protein targets in a complex mixture.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization will be required for specific proteins and cell types.
Protocol 1: Labeling of SNAP-tag® Fusion Proteins with this compound in Live Cells
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes).
-
Transfect cells with a plasmid encoding the SNAP-tag®-fusion protein of interest using a standard transfection protocol.
-
Allow for protein expression for 24-48 hours.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
-
Labeling Reaction:
-
Aspirate the culture medium from the cells.
-
Add the this compound labeling solution to the cells.
-
Incubate at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed complete culture medium or PBS to remove unreacted this compound.
-
-
Proceed to Click Chemistry Reaction (Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
Note: Copper can be toxic to cells. It is crucial to use a copper(I)-stabilizing ligand like THPTA and to minimize the reaction time and copper concentration.
-
Preparation of Click Reaction Cocktail:
-
Prepare stock solutions:
-
Azide-fluorophore (or other azide-modified molecule) in DMSO (e.g., 1 mM).
-
Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).
-
THPTA in water (e.g., 100 mM).
-
Sodium ascorbate in water (prepare fresh, e.g., 300 mM).
-
-
In a microfuge tube, prepare the click reaction cocktail by adding the following in order, vortexing briefly after each addition:
-
Cell culture medium (serum-free is recommended).
-
Azide-fluorophore to a final concentration of 2-20 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 20 µM.
-
Sodium ascorbate to a final concentration of 300 µM to initiate the reaction.
-
-
-
Click Reaction:
-
Aspirate the medium from the this compound labeled cells.
-
Immediately add the freshly prepared click reaction cocktail to the cells.
-
Incubate at room temperature, protected from light, for 5-15 minutes.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail.
-
Wash the cells three times with pre-warmed complete culture medium or PBS.
-
The cells are now ready for imaging.
-
Protocol 3: In Vitro Labeling and Pull-Down Assay
-
Labeling of Bait Protein:
-
Incubate purified SNAP-tag®-fusion "bait" protein with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., PBS with 1 mM DTT) for 1 hour at room temperature.
-
Remove excess this compound using a desalting column.
-
-
Click Reaction with Azide-Biotin:
-
To the alkyne-labeled bait protein, add azide-PEG-biotin (to a final concentration of ~50 µM), THPTA (100 µM), CuSO4 (20 µM), and freshly prepared sodium ascorbate (300 µM).
-
Incubate for 1 hour at room temperature.
-
Remove excess reactants by dialysis or using a desalting column.
-
-
Pull-Down:
-
Immobilize the biotinylated bait protein on streptavidin-coated magnetic beads.
-
Incubate the beads with cell lysate containing potential "prey" proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and identify interacting partners by mass spectrometry.
-
Visualizing Workflows with Graphviz
Experimental Workflow for Two-Step Cellular Imaging
Caption: Workflow for fluorescently labeling a protein of interest in live cells.
Logical Relationship for a Pull-Down Assay
Caption: Workflow for identifying protein interaction partners using a pull-down assay.
This guide provides a comprehensive overview of the applications and methodologies for this compound in chemical biology. By leveraging the strengths of both SNAP-tag® technology and click chemistry, this reagent offers a powerful and flexible platform for a wide range of studies into protein function. As with any advanced technique, careful optimization and appropriate controls are essential for obtaining reliable and meaningful results.
References
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click chemistry" reaction, profoundly impacting diverse scientific fields ranging from drug discovery and materials science to chemical biology.[1][2] Introduced by K.B. Sharpless and his colleagues, this reaction offers a highly efficient, reliable, and selective method for covalently linking molecular building blocks.[3][4] Its appeal lies in its simplicity, high yields, stereospecificity, and compatibility with a wide array of functional groups and reaction conditions, often proceeding readily in aqueous environments.[5] This guide provides a comprehensive overview of the core concepts of CuAAC, including its underlying mechanism, practical experimental considerations, and key applications in modern research and development.
Core Concepts and Mechanism
The CuAAC reaction is a highly accelerated variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal version of this reaction requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the copper(I)-catalyzed process proceeds rapidly at room temperature to exclusively yield the 1,4-disubstituted product. This remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and exquisite regioselectivity are key features that make CuAAC a powerful ligation tool.
While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism. This mechanism more accurately accounts for the observed second-order kinetics with respect to the copper concentration.
The catalytic cycle can be summarized in the following key steps:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the formation of a copper(I) acetylide complex from a terminal alkyne and a Cu(I) source. In many protocols, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.
-
Coordination of the Azide: The azide then coordinates to a second copper atom, bringing the two reactive partners into close proximity.
-
Cycloaddition: A subsequent cycloaddition step occurs to form a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes a rapid ring contraction to a more stable dinuclear copper triazolide. The final step involves protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.
Key Reaction Components and Conditions
A typical CuAAC reaction involves an azide, a terminal alkyne, a copper(I) source, a reducing agent (if starting with Cu(II)), a ligand, and a suitable solvent system.
-
Azides and Alkynes: A vast array of azide- and alkyne-functionalized molecules can be used, highlighting the broad scope of the reaction. The reactivity of the azide can be influenced by electronic and steric factors; electron-withdrawing groups can increase the reaction rate, while bulky substituents near the azide may hinder it.
-
Copper Source: Copper(I) salts like CuI or CuBr can be used directly. However, it is more common and convenient to use a copper(II) salt, such as CuSO₄·5H₂O, in combination with a reducing agent.
-
Reducing Agent: Sodium ascorbate is the most widely used reducing agent to generate and maintain the active Cu(I) oxidation state from a Cu(II) precursor. It also helps to prevent oxidative side reactions.
-
Ligands: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing its oxidation and disproportionation, and accelerating the reaction rate. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common examples of highly effective ligands. THPTA is particularly favored for bioconjugation reactions due to its water solubility.
-
Solvents: The CuAAC reaction is remarkably versatile in its solvent tolerance. Common solvents include t-butanol/water mixtures, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pure water, making it highly amenable to biological applications.
Quantitative Data on Reaction Yields
The yield of the CuAAC reaction is generally very high, often quantitative or near-quantitative, even in complex biological systems. However, yields can be influenced by the specific substrates and reaction conditions. The following table summarizes typical yields reported for various azide types under standard CuAAC conditions.
| Azide Type | Alkyne Partner | Catalyst System | Solvent | Typical Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | >95 | |
| Alkyl Azides | Various Terminal Alkynes | CuI | Various Organic | High to Quantitative | |
| Aryl Azides | Various Terminal Alkynes | CuSO₄ / Sodium Ascorbate / Ligand | DMF / H₂O | 85-98 | |
| Glycosyl Azides | Propargylated Molecules | CuSO₄ / Sodium Ascorbate / THPTA | Aqueous Buffers | >90 | |
| Peptide/Protein Azides | Alkyne-modified Probes | CuSO₄ / Sodium Ascorbate / THPTA | Aqueous Buffers | High to Quantitative |
Note: "High" and "Quantitative" are used where specific numerical yields were not provided in the source material but were described as such. Yields are highly dependent on specific substrates and optimization of reaction conditions.
Applications in Drug Discovery and Development
The robustness and bioorthogonality of the CuAAC reaction have made it an invaluable tool in the pharmaceutical and biotechnology industries. Its applications are extensive and include:
-
Lead Discovery and Optimization: CuAAC allows for the rapid and efficient synthesis of large libraries of diverse compounds by reliably connecting different molecular fragments. This accelerates the identification and optimization of new drug candidates.
-
Bioconjugation: This is one of the most significant applications of CuAAC. It is widely used to label biomolecules such as proteins, nucleic acids, and glycans with probes, tags, or other functional molecules for diagnostic and therapeutic purposes.
-
Antibody-Drug Conjugates (ADCs): The reaction provides a precise and stable method for attaching potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Prodrug Synthesis and Drug Delivery: CuAAC is employed in the development of prodrugs and sophisticated drug delivery systems, such as nanoparticles and hydrogels, to improve the therapeutic index of drugs.
Experimental Protocols
Below are detailed protocols for a general solution-phase CuAAC reaction and a typical bioconjugation procedure.
Protocol 1: General Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecules.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0–1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01–0.05 equivalents)
-
Sodium Ascorbate (0.1–0.2 equivalents)
-
Ligand (e.g., THPTA or TBTA) (0.05–0.25 equivalents)
-
Solvent (e.g., 1:1 v/v t-butanol/water, DMF, or DMSO)
-
Nitrogen or Argon gas (optional but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0–1.2 equivalents) in the chosen solvent.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand stock solutions. For example, mix one part CuSO₄ solution with five parts ligand solution to achieve a 1:5 molar ratio of Cu:ligand. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
-
Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature for 1–12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
-
Protocol 2: CuAAC for Protein Bioconjugation
This protocol is a general guideline for labeling an alkyne-modified protein with an azide-functionalized probe.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized probe (2–10 fold molar excess over the protein)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)
-
DMSO (for dissolving the probe if not water-soluble)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions as in Protocol 1, using deionized water. A typical final concentration for the catalyst components in the reaction is 0.1-1 mM CuSO₄, 0.5-5 mM THPTA, and 5-10 mM sodium ascorbate.
-
Dissolve the azide-probe in a minimal amount of DMSO before diluting with the reaction buffer if necessary.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-probe. The final protein concentration is typically in the range of 10-100 µM.
-
-
Catalyst Premix and Addition:
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe mixture.
-
-
Reaction Initiation:
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1–4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the excess reagents and catalyst from the labeled protein using methods such as size-exclusion chromatography (desalting column), dialysis, or centrifugal filtration.
-
References
Methodological & Application
Protocol for Labeling SNAP-tag® Fusion Proteins with Alkyne-PEG5-SNAP
Application Note
Introduction
The SNAP-tag® is a powerful protein labeling technology that enables the specific and covalent attachment of a wide variety of synthetic probes to a protein of interest in living or fixed cells, as well as in vitro.[1][2][3] This technology is based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT), which reacts specifically and rapidly with O⁶-benzylguanine (BG) derivatives. This reaction leads to the irreversible covalent labeling of the SNAP-tag® with the synthetic probe.
Alkyne-PEG5-SNAP is a benzylguanine (BG) derivative that contains an alkyne group, making it a valuable tool for click chemistry applications. By labeling a SNAP-tag® fusion protein with this compound, an alkyne functional group is introduced onto the protein of interest. This allows for the subsequent attachment of azide-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This two-step labeling strategy provides researchers with a versatile method to conjugate a wide range of molecules, such as fluorophores, biotin, or drug molecules, to their protein of interest with high specificity.
This document provides a detailed protocol for the labeling of SNAP-tag® fusion proteins with this compound in live cells, fixed cells, and in vitro.
Principle of SNAP-tag® Labeling with this compound
The labeling process involves the expression of the protein of interest as a fusion with the SNAP-tag® protein. The SNAP-tag® then specifically and covalently reacts with the this compound substrate. The benzyl group of the this compound is transferred to the active site cysteine of the SNAP-tag®, forming a stable thioether bond and releasing guanine. This reaction introduces a terminal alkyne group onto the fusion protein, which can then be utilized for downstream click chemistry reactions.
Data Presentation
Table 1: Recommended Labeling Conditions
| Parameter | Live Cell Labeling | Fixed Cell Labeling | In Vitro Labeling |
| This compound Concentration | 1–5 µM | 1–5 µM | 1.5 to 2-fold molar excess over protein |
| Incubation Time | 30 minutes to 2 hours | 30 minutes to 1 hour | 1 hour at 25°C or 24 hours at 4°C |
| Incubation Temperature | 37°C | Room Temperature | 4°C, 25°C, or 37°C |
| Washing Steps | 3 washes with pre-warmed medium | 3 washes with PBS | Dialysis or spin column separation |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is typically supplied as a lyophilized solid.
-
To prepare a stock solution, dissolve the solid in anhydrous DMSO to a final concentration of 1 mM.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage at -80°C, the solution is stable for up to 6 months.
Live Cell Labeling Protocol
This protocol is suitable for labeling SNAP-tag® fusion proteins on the surface of or within living cells.
Materials:
-
Cells expressing the SNAP-tag® fusion protein
-
Complete cell culture medium
-
Pre-warmed live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells expressing the SNAP-tag® fusion protein to the desired confluency on a suitable imaging dish or plate.
-
Prepare the labeling solution by diluting the 1 mM this compound stock solution to a final concentration of 1–5 µM in pre-warmed complete cell culture medium.
-
Remove the existing culture medium from the cells.
-
Add the labeling solution to the cells and incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium or live-cell imaging medium.
-
Incubate the cells in fresh medium for an additional 30 minutes to allow any unincorporated substrate to diffuse out of the cells.
-
The cells are now ready for downstream applications, such as fixation or click chemistry.
Fixed Cell Labeling Protocol
This protocol is for labeling SNAP-tag® fusion proteins in cells that have been fixed prior to labeling.
Materials:
-
Cells expressing the SNAP-tag® fusion protein grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (1 mM in DMSO)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Optional (for intracellular targets): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in blocking buffer for 30 minutes at room temperature.
-
Prepare the labeling solution by diluting the 1 mM this compound stock solution to a final concentration of 1–5 µM in blocking buffer.
-
Incubate the cells with the labeling solution for 30 minutes to 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for click chemistry or other downstream processing.
In Vitro Labeling Protocol (Purified Protein)
This protocol is for labeling purified SNAP-tag® fusion proteins in solution.
Materials:
-
Purified SNAP-tag® fusion protein
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound stock solution (1 mM in DMSO)
-
Method for removing excess substrate (e.g., dialysis or size-exclusion chromatography spin column)
Procedure:
-
Prepare the labeling reaction by mixing the purified SNAP-tag® fusion protein with the labeling buffer.
-
Add this compound to the protein solution at a 1.5 to 2-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature or 24 hours at 4°C, protected from light.
-
Remove the unreacted this compound using dialysis or a spin column.
-
The labeled protein is now ready for use in downstream applications. Store the labeled protein at 4°C or -80°C.
Mandatory Visualizations
Caption: Experimental workflow for labeling SNAP-tag® fusion proteins.
Caption: Reaction scheme for two-step labeling via SNAP-tag® and click chemistry.
References
Application Notes and Protocols for Live-Cell Labeling with Alkyne-PEG5-SNAP
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the use of Alkyne-PEG5-SNAP, a two-step labeling technology for live-cell imaging. This system allows for the covalent labeling of SNAP-tag® fusion proteins with a wide variety of molecules, including fluorophores, via a bioorthogonal click chemistry reaction. The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that specifically and covalently reacts with O6-benzylguanine (BG) derivatives.[1][2][3] this compound is a BG derivative that introduces a terminal alkyne group onto the SNAP-tag fusion protein. This alkyne handle can then be specifically reacted with an azide-containing molecule of interest through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[4] This two-step labeling strategy offers temporal control and flexibility in probe choice, making it a powerful tool for studying protein dynamics, trafficking, and interactions in living cells.[5]
Principle of the Two-Step Labeling Strategy
The labeling process involves two sequential steps:
-
SNAP-tag Labeling: The protein of interest, fused to a SNAP-tag, is first labeled with this compound. The benzylguanine moiety of this compound covalently attaches to the active site of the SNAP-tag, introducing a terminal alkyne group onto the protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then treated with an azide-derivatized molecule of interest (e.g., a fluorescent dye). In the presence of a copper(I) catalyst, the alkyne and azide groups undergo a cycloaddition reaction, forming a stable triazole linkage and thereby covalently attaching the molecule of interest to the protein.
Experimental Protocols
Materials and Reagents
-
Cells: Mammalian cells expressing the SNAP-tag fusion protein of interest.
-
Cell Culture Medium: Complete cell culture medium appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound substrate: Stock solution in DMSO (e.g., 1 mM).
-
Azide-derivatized fluorophore: Stock solution in DMSO (e.g., 1 mM).
-
Copper(II) Sulfate (CuSO4): Stock solution in water (e.g., 20 mM).
-
Copper Ligand:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or
-
Bathocuproinedisulfonic acid disodium salt (BCS)
-
Stock solution in water or DMSO (e.g., 100 mM for THPTA).
-
-
Reducing Agent: Sodium Ascorbate. Prepare fresh from powder for each experiment. Stock solution in water (e.g., 300 mM).
-
Washing Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Imaging Medium: Phenol red-free cell culture medium.
Protocol 1: Labeling of Cell Surface SNAP-tag Fusion Proteins
This protocol is suitable for proteins where the SNAP-tag is exposed to the extracellular environment.
Step 1: SNAP-tag Labeling with this compound
-
Cell Preparation: Seed cells expressing the SNAP-tag fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Labeling Reaction: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. After the final wash, add fresh pre-warmed medium and incubate for another 30 minutes at 37°C to allow any unbound substrate to diffuse out of the cells.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The final concentrations of the reagents in the cell medium should be optimized, but a good starting point is:
-
Azide-fluorophore: 5-20 µM
-
Copper(II) Sulfate: 50-100 µM
-
Copper Ligand (e.g., THPTA): 250-500 µM (maintain a 5:1 ligand to copper ratio)
-
Sodium Ascorbate: 2.5-5 mM
-
Note: Add the reagents in the following order: Azide-fluorophore, Copper(II) Sulfate, Copper Ligand, and finally Sodium Ascorbate to initiate the reaction. Gently mix.
-
-
Click Labeling: Remove the medium from the cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate for 5-15 minutes at room temperature or 37°C, protected from light. The reaction is often rapid and can be complete in under a minute.
-
Washing: Remove the click reaction cocktail and wash the cells three to five times with PBS or complete cell culture medium.
-
Imaging: Replace the wash buffer with imaging medium and proceed with live-cell imaging.
Protocol 2: Labeling of Intracellular SNAP-tag Fusion Proteins
This protocol requires the use of cell-permeable SNAP-tag substrates and click chemistry reagents.
Step 1: SNAP-tag Labeling with this compound
Follow the same procedure as in Protocol 1, Step 1. Ensure that the this compound substrate used is cell-permeable.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Follow the same procedure as in Protocol 1, Step 2. It is crucial to use a cell-permeable azide-fluorophore. The concentrations of copper and ligand may need to be optimized to minimize cytotoxicity for intracellular labeling. It is recommended to start with lower concentrations (e.g., 20-50 µM CuSO4) and shorter incubation times.
Data Presentation
The following tables summarize key quantitative data for optimizing the labeling protocols.
Table 1: Recommended Reagent Concentrations for SNAP-tag Labeling
| Reagent | Recommended Final Concentration | Typical Incubation Time |
| This compound | 1 - 5 µM | 30 minutes |
Table 2: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Recommended Final Concentration | Notes |
| Azide-Fluorophore | 5 - 20 µM | Optimal concentration depends on the fluorophore and expression level of the target protein. |
| Copper(II) Sulfate (CuSO4) | 20 - 100 µM | Lower concentrations are recommended to minimize cytotoxicity, especially for intracellular labeling. |
| Copper Ligand (e.g., THPTA) | 100 - 500 µM | A 5:1 molar ratio of ligand to copper is generally recommended to protect cells from copper toxicity and enhance the reaction rate. |
| Sodium Ascorbate | 2.5 - 5 mM | Prepare fresh for each experiment. |
Table 3: Comparison of Common Copper Ligands for Live-Cell CuAAC
| Ligand | Key Features | Recommended Molar Ratio (Ligand:Cu) | Relative Signal Intensity |
| THPTA | Water-soluble, good for protecting cells from copper-induced oxidative stress. | 5:1 | Good |
| BTTAA | Reported to have faster kinetics and provide stronger signals compared to THPTA in some systems. | 5:1 | Very Good to Excellent |
Signal intensity can be cell-type and protein-dependent. Optimization is recommended.
Mandatory Visualization
Signaling Pathway Example: GPCR Endocytosis
The this compound labeling system is well-suited for studying the trafficking of cell surface receptors, such as G-protein coupled receptors (GPCRs). Upon ligand binding, many GPCRs are internalized via endocytosis. A pulse-chase experiment can be designed to visualize this process.
Caption: Workflow for visualizing GPCR endocytosis using this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for live-cell labeling using this compound.
Caption: General experimental workflow for two-step live-cell labeling.
Troubleshooting
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Fluorescent Signal | SNAP-tag Labeling Failure: - SNAP-tag fusion protein not expressed or expressed at low levels.- Inactive this compound substrate. | - Verify protein expression by Western blot or by labeling with a fluorescent SNAP-tag substrate.- Use fresh this compound stock solution. Store stock solutions at -20°C or -80°C. |
| CuAAC Reaction Failure: - Inactive azide-fluorophore.- Inactive sodium ascorbate.- Copper catalyst inactivation. | - Use fresh azide-fluorophore stock solution.- Always prepare sodium ascorbate solution fresh. - Ensure the correct ligand-to-copper ratio (5:1) is used. Avoid buffers containing chelators like EDTA or high concentrations of thiols (e.g., DTT) during the click reaction. | |
| High Background Fluorescence | Incomplete Washing: - Insufficient removal of unbound this compound or azide-fluorophore. | - Increase the number and duration of wash steps after both labeling steps. Include a final 30-minute incubation in fresh medium after the first labeling step to allow for diffusion of unbound substrate out of the cells. |
| Non-specific Binding: - The azide-fluorophore is sticky and binds non-specifically to cells or the imaging dish. | - Reduce the concentration of the azide-fluorophore.- Include 0.5% BSA in the labeling and washing buffers to block non-specific binding sites. | |
| Cell Toxicity or Death | Copper Toxicity: - High concentrations of copper are cytotoxic. | - Reduce the concentration of CuSO4 to the lowest effective level (e.g., 20-50 µM).- Ensure a sufficient excess of a protective copper ligand (e.g., THPTA, BTTAA) is used. - Minimize the incubation time for the CuAAC reaction. |
| Reagent Toxicity: - High concentrations of DMSO or other solvents. | - Ensure the final concentration of DMSO in the cell medium is low (typically <0.5%). |
References
Application Notes and Protocols for Alkyne-PEG5-SNAP in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-PEG5-SNAP is a versatile tool for the targeted labeling of proteins in fluorescence microscopy. This two-step labeling strategy combines the specificity of SNAP-tag technology with the flexibility of click chemistry.[1][2] The SNAP-tag is a small, engineered human O6-alkylguanine-DNA alkyltransferase that specifically and covalently reacts with benzylguanine (BG) derivatives.[3] this compound is a BG derivative that introduces an alkyne handle onto a SNAP-tag fusion protein.[1][4] This alkyne group can then be specifically reacted with an azide-containing fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This modular approach allows researchers to label a protein of interest with a wide variety of fluorescent probes for various imaging applications, including live-cell imaging and super-resolution microscopy.
The PEG5 (pentaethylene glycol) spacer in this compound enhances the water solubility of the molecule and provides a flexible linker between the SNAP-tag and the subsequently attached fluorophore. This can improve the accessibility of the alkyne for the click reaction and minimize potential steric hindrance.
Key Advantages of the Two-Step Labeling Approach
-
Flexibility: A single SNAP-tag fusion protein can be labeled with a diverse range of azide-functionalized probes, including different fluorophores, biotin, or other functional molecules.
-
Brighter Signals: Organic fluorophores used in click chemistry are often brighter and more photostable than fluorescent proteins, leading to improved signal-to-noise ratios in imaging experiments.
-
Temporal Control: The two-step process allows for precise temporal control over the introduction of the fluorescent label.
-
Reduced Background: Unreacted, non-fluorescent this compound can be washed out before the introduction of the fluorescent azide, potentially reducing background fluorescence.
Data Presentation
While direct quantitative comparisons between one-step and two-step SNAP-tag labeling are not extensively documented in the literature, the following table summarizes typical parameters and expected outcomes based on available protocols and related studies. The efficiency of the two-step process is highly dependent on the efficiencies of both the SNAP-tag labeling and the subsequent click chemistry reaction.
| Parameter | One-Step Labeling (e.g., SNAP-Cell TMR-Star) | Two-Step Labeling (this compound + Azide-Fluorophore) | References |
| Labeling Time | 15-60 minutes | SNAP-tag labeling: 30-60 minutes; Click reaction: 30-60 minutes | |
| Typical Substrate Concentration | 1-5 µM | This compound: 1-10 µM; Azide-Fluorophore: 1-10 µM | |
| Relative Signal Intensity | Good | Potentially higher due to brighter organic dyes | |
| Signal-to-Noise Ratio | Good | Can be improved with optimized washing steps | |
| Flexibility in Fluorophore Choice | Limited to available BG-fluorophores | High, any azide-modified fluorophore can be used |
Experimental Protocols
Protocol 1: Live-Cell Labeling of SNAP-Tag Fusion Proteins with this compound
This protocol describes the first step of the two-step labeling process for cells expressing a SNAP-tag fusion protein.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest, cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency (typically 50-70%) in an imaging-compatible vessel.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
Labeling Reaction: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium or PBS/HBSS to remove unreacted this compound.
-
The cells are now ready for the click chemistry reaction (Protocol 2).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol describes the second step, the "click" reaction, to attach an azide-functionalized fluorophore to the alkyne-labeled SNAP-tag fusion protein.
Materials:
-
Cells labeled with this compound (from Protocol 1).
-
Azide-functionalized fluorophore stock solution (e.g., 1 mM in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in water or DMSO/t-butanol). THPTA is recommended for live-cell applications due to its higher water solubility and lower toxicity.
-
Complete cell culture medium or PBS/HBSS.
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. The final concentrations of the reagents in the cell medium should be optimized, but a good starting point is:
-
Azide-fluorophore: 1-10 µM
-
CuSO4: 50-100 µM
-
THPTA/TBTA: 250-500 µM (to chelate and stabilize the copper)
-
Sodium Ascorbate: 1-2.5 mM (to reduce Cu(II) to the active Cu(I) state)
-
Important: Add the reagents in the following order: medium/buffer, azide-fluorophore, CuSO4, THPTA/TBTA, and finally sodium ascorbate to initiate the reaction. Mix gently after each addition.
-
-
Click Reaction: Remove the medium from the alkyne-labeled cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three to five times with pre-warmed complete culture medium or PBS/HBSS to remove unreacted reagents.
-
Imaging: The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Experimental Workflow for Two-Step Labeling
Caption: Workflow for two-step labeling of SNAP-tag proteins.
Signaling Pathway Analogy: The Labeling Cascade
This diagram illustrates the logical flow of the molecular interactions, analogous to a signaling cascade.
Caption: Molecular interactions in the two-step labeling process.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | References |
| No or weak fluorescence signal | Inefficient SNAP-tag labeling. | Increase the concentration of this compound or the incubation time. Confirm expression of the SNAP-tag fusion protein by Western blot. | |
| Inefficient click chemistry reaction. | Use freshly prepared sodium ascorbate. Optimize the concentrations of copper and ligand. Ensure all components of the click reaction are present and added in the correct order. | ||
| Photobleaching of the fluorophore. | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells. | ||
| High background fluorescence | Incomplete removal of unreacted this compound or azide-fluorophore. | Increase the number and duration of washing steps. Include serum or BSA in the wash buffer to help remove non-specifically bound reagents. | |
| Non-specific binding of the azide-fluorophore. | Decrease the concentration of the azide-fluorophore. | ||
| Cell toxicity | Copper-induced cytotoxicity. | Reduce the concentration of CuSO4 and/or the incubation time for the click reaction. Use a copper chelator like THPTA to minimize toxicity. Ensure the use of a reducing agent to keep copper in the Cu(I) state. |
Conclusion
The this compound two-step labeling strategy offers a powerful and flexible method for the fluorescent labeling of proteins in a variety of sample types. By understanding the principles of both SNAP-tag labeling and click chemistry, and by carefully optimizing the experimental protocols, researchers can achieve specific and bright labeling for high-quality fluorescence microscopy imaging. This approach is particularly valuable for studies requiring the use of specific organic fluorophores or for applications where temporal control of labeling is critical.
References
Application Notes and Protocols: Alkyne-PEG5-SNAP for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Alkyne-PEG5-SNAP for targeted labeling and super-resolution imaging of proteins. This two-step labeling strategy combines the specificity of SNAP-tag technology with the versatility of click chemistry, enabling the use of a wide range of organic fluorophores for advanced microscopy techniques such as STED, STORM, and PALM.
Introduction
Super-resolution microscopy techniques have revolutionized the life sciences by enabling visualization of cellular structures beyond the diffraction limit of light. A critical component of these techniques is the precise labeling of target molecules with bright, photostable fluorophores. The this compound system offers a robust and flexible method for achieving this.
The labeling process involves two key steps:
-
SNAP-tag Labeling: A protein of interest is genetically fused to a SNAP-tag, a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This SNAP-tag fusion protein is then specifically and covalently labeled with this compound, a benzylguanine (BG) derivative containing a terminal alkyne group.
-
Click Chemistry Reaction: The alkyne-functionalized protein is then conjugated to an azide-modified fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, and can be performed in biological systems.
This two-step approach allows for a modular labeling strategy where a single SNAP-tag fusion protein can be labeled with a variety of azide-functionalized probes, including different fluorophores for multiplexed imaging.
Signaling and Labeling Pathway
The diagram below illustrates the sequential process of labeling a SNAP-tag fusion protein with a fluorophore using this compound and click chemistry.
Quantitative Data Presentation
The performance of a labeling strategy in super-resolution microscopy is determined by several factors, including labeling efficiency, brightness, and photostability of the fluorophore. While direct quantitative data for this compound with a wide range of dyes is dispersed across literature, the following tables summarize key performance metrics for SNAP-tag based labeling and achievable resolution with common super-resolution techniques.
Table 1: SNAP-tag Labeling Performance Metrics
| Parameter | Reported Value/Observation | Notes |
| Labeling Efficiency (in solution) | ≈ 1-2 x 10³ s⁻¹ M⁻¹ | For naphthalimide-BG derivatives synthesized via click chemistry, indicating rapid labeling kinetics.[1] |
| In-cell Labeling Time | 30 minutes to 1 hour | Typical incubation time for sufficient labeling in live or fixed cells.[2] |
| Specificity | High | The reaction between SNAP-tag and BG derivatives is highly specific. |
| Brightness Comparison | Can be up to 9-fold lower than HaloTag with far-red rhodamine derivatives.[3] | The choice of self-labeling tag can significantly impact signal intensity.[3][4] |
| Photostability | Dependent on the conjugated fluorophore. | Organic dyes generally offer higher photostability than fluorescent proteins. |
Table 2: Achievable Resolution with Super-Resolution Techniques
| Microscopy Technique | Typical Achievable Resolution | Factors Influencing Resolution |
| STED (Stimulated Emission Depletion) | 20 - 50 nm | STED laser intensity, dye photostability (optimized dyes are crucial), and labeling density. |
| STORM (Stochastic Optical Reconstruction Microscopy) / PALM (Photoactivated Localization Microscopy) | 10 - 50 nm | Photon budget of the fluorophore, labeling density, and localization precision of single-molecule detection. |
| Expansion Microscopy (in combination with SNAP-tag) | Can achieve resolutions comparable to other super-resolution techniques. | Reduces the distance between the fluorescent group and the target protein compared to antibody-based methods. |
Experimental Protocols
The following are generalized protocols for labeling SNAP-tag fusion proteins in mammalian cells using this compound and a subsequent click chemistry reaction with an azide-fluorophore. Optimization may be required for specific cell types, proteins of interest, and fluorophores.
Protocol 1: Labeling of SNAP-tag Fusion Proteins with this compound
Materials:
-
Mammalian cells expressing the SNAP-tag fusion protein of interest, cultured on coverslips or imaging dishes.
-
This compound (stored as a stock solution in DMSO at -20°C).
-
Cell culture medium (e.g., DMEM).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 50-70%) on imaging-quality coverslips or dishes.
-
Preparation of Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Labeling Reaction:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium or PBS. A 5-minute incubation during each wash step can help reduce background fluorescence.
-
-
Proceed to Fixation and Permeabilization (for intracellular targets) or directly to Click Chemistry (for surface-labeled live cells).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is intended for fixed and permeabilized cells. For live-cell click chemistry, copper-free methods (e.g., using DBCO-functionalized dyes) are recommended to avoid copper-induced cytotoxicity.
Materials:
-
Alkyne-labeled cells on coverslips.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Azide-functionalized fluorophore (stored as a stock solution in DMSO at -20°C).
-
Click Reaction Cocktail (prepare fresh):
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water).
-
Sodium ascorbate solution (e.g., 100 mM in water, prepared fresh).
-
PBS.
-
Procedure:
-
Fixation:
-
Wash the alkyne-labeled cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 200 µL final volume per coverslip:
-
Premix 2 µL of 20 mM CuSO₄ and 2 µL of 100 mM THPTA in 90 µL of PBS.
-
Add the desired amount of azide-fluorophore (e.g., to a final concentration of 1-5 µM).
-
Immediately before use, add 5 µL of freshly prepared 100 mM sodium ascorbate.
-
Add PBS to the final volume.
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS.
-
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an appropriate mounting medium for super-resolution microscopy. The sample is now ready for imaging.
Experimental Workflow Diagram
The following diagram outlines the key decision points and steps in a typical experiment using this compound for super-resolution microscopy.
References
- 1. SNAP-Tag-Based Subcellular Protein Labeling and Fluorescent Imaging with Naphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags | Scilit [scilit.com]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkyne-PEG5-SNAP in Protein Pull-Down Assays and Interactome Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Alkyne-PEG5-SNAP in protein pull-down assays and interactome studies. This powerful chemoproteomic tool enables the covalent labeling and subsequent enrichment of a protein of interest (POI) and its binding partners, facilitating the exploration of protein-protein interactions and cellular signaling pathways.
Introduction
This compound is a bifunctional chemical probe that combines SNAP-tag technology with click chemistry for the targeted analysis of proteins.[1][2][3][4] The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) that can be fused to a protein of interest.[5] This tag specifically and covalently reacts with benzylguanine (BG) derivatives, such as the BG moiety present in this compound. The "Alkyne-PEG5" portion of the molecule consists of a terminal alkyne group connected via a five-unit polyethylene glycol (PEG) spacer. This alkyne group serves as a handle for bioorthogonal click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules or affinity tags.
This two-step approach—covalent labeling of the SNAP-tagged protein followed by a click chemistry-mediated pull-down—offers high specificity and versatility for isolating protein complexes from complex biological mixtures like cell lysates.
Core Applications
-
Protein Pull-Down Assays: Selective enrichment of a specific SNAP-tagged protein and its interacting partners to validate known or identify novel protein-protein interactions.
-
Interactome Studies: Global analysis of the protein interaction network of a bait protein under specific cellular conditions, treatments, or time points.
-
Target Engagement and Validation: Confirming the interaction of a drug candidate with its intended SNAP-tagged protein target within a cellular context.
Principle of the Method
The workflow for an this compound-mediated pull-down assay involves several key stages. First, the protein of interest is expressed as a fusion with the SNAP-tag. This fusion protein is then specifically labeled with this compound. The terminal alkyne on the labeled protein is then utilized to "click" it onto an azide-functionalized solid support, typically magnetic or agarose beads. Following incubation with a cell lysate containing potential interacting proteins, the entire complex (bead-azide-alkyne-SNAP-protein of interest-interacting proteins) is washed to remove non-specific binders. Finally, the interacting proteins are eluted and identified, commonly by mass spectrometry.
Experimental Workflow Diagram
Caption: Workflow for this compound mediated protein pull-down.
Detailed Experimental Protocols
Protocol 1: Labeling of SNAP-tagged Protein with this compound
Materials:
-
Cells expressing the SNAP-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture cells expressing the SNAP-tagged protein to the desired confluency.
-
Labeling Reaction:
-
Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the alkyne-labeled protein of interest.
-
Protocol 2: Click Chemistry-Mediated Protein Pull-Down
Materials:
-
Clarified cell lysate containing the alkyne-labeled SNAP-tagged protein
-
Azide-functionalized magnetic or agarose beads
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Wash buffer (e.g., lysis buffer without detergents, or a high-salt buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution of a competing azide)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Bead Preparation:
-
Resuspend the azide-functionalized beads in lysis buffer.
-
Wash the beads according to the manufacturer's instructions to remove any storage solutions.
-
-
Click Reaction Mixture Preparation (Prepare fresh):
-
In a microcentrifuge tube, combine the clarified cell lysate with the washed azide-functionalized beads.
-
Add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Copper(II) sulfate to a final concentration of 100-200 µM.
-
TBTA to a final concentration of 500 µM - 1 mM.
-
TCEP or Sodium Ascorbate to a final concentration of 1-2 mM.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative to elution.
-
If using SDS-PAGE sample buffer, boil the beads at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For interactome studies, the eluted proteins or on-bead digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
The following table provides a template for presenting quantitative data from a typical this compound pull-down experiment followed by mass spectrometry.
| Bait Protein | Identified Interacting Protein | Gene Name | Sequence Coverage (%) | # Unique Peptides | Fold Enrichment (Bait vs. Control) |
| SNAP-ProteinX | Protein A | GENEA | 45 | 12 | 15.2 |
| SNAP-ProteinX | Protein B | GENEB | 30 | 8 | 10.5 |
| SNAP-ProteinX | Protein C | GENEC | 62 | 25 | 22.8 |
| Control (e.g., SNAP-tag only) | Protein A | GENEA | 5 | 1 | 1.0 |
| Control (e.g., SNAP-tag only) | Protein D | GENED | 50 | 15 | 1.2 |
Data in this table is illustrative.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to investigate the interactions of a receptor tyrosine kinase (RTK).
Caption: Investigating RTK signaling with this compound.
The this compound reagent, in conjunction with SNAP-tag technology and click chemistry, provides a robust and highly specific method for the investigation of protein-protein interactions. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute successful pull-down assays and interactome studies, ultimately leading to a deeper understanding of cellular protein networks.
References
Two-Step Protein Labeling with Alkyne-PEG5-SNAP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step labeling of proteins using the Alkyne-PEG5-SNAP reagent. This powerful technique combines the specificity of enzymatic labeling with the versatility of bio-orthogonal click chemistry, enabling precise attachment of a wide range of reporter molecules to a protein of interest (POI) both in vitro and in living cells.
Introduction
Two-step protein labeling offers a significant advantage over traditional single-step methods by decoupling the protein targeting step from the reporter molecule conjugation. This approach utilizes the SNAP-tag®, a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT), which specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[1][2][3]
In the first step, a fusion protein of the POI and the SNAP-tag is expressed. This fusion protein is then specifically labeled with this compound, a BG derivative that contains a terminal alkyne group.[4][5] This introduces a bio-orthogonal alkyne handle onto the POI.
The second step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The alkyne-modified protein is reacted with an azide-containing molecule of interest (e.g., a fluorophore, biotin, or a drug molecule) to form a stable triazole linkage. This modularity allows for the attachment of a diverse array of functional groups to the target protein.
Principle of Two-Step Labeling
The two-step labeling workflow is a sequential process involving an enzymatic reaction followed by a bio-orthogonal chemical ligation.
Step 1: SNAP-tag Labeling. The SNAP-tag, fused to the protein of interest, reacts with the this compound substrate. The benzyl group of the substrate is covalently attached to the active site of the SNAP-tag, introducing a terminal alkyne group onto the protein.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne-functionalized protein of interest is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This results in the formation of a stable covalent bond between the protein and the reporter molecule.
Experimental Protocols
The following protocols provide guidelines for the two-step labeling of proteins in mammalian cells. Protocols for cell surface and intracellular labeling are provided.
General Reagent Preparation
Table 1: Stock Solution Preparation
| Reagent | Solvent | Stock Concentration | Storage |
| This compound | DMSO | 1 mM | -20°C, protected from light and moisture |
| Azide-Reporter Molecule (e.g., Azide-Fluorophore) | DMSO | 1-10 mM | -20°C, protected from light and moisture |
| Copper(II) Sulfate (CuSO₄) | Water | 50 mM | Room Temperature |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Water | 50 mM | Room Temperature |
| Sodium Ascorbate | Water | 100 mM (prepare fresh) | On ice for immediate use |
Protocol 1: Labeling of Cell Surface Proteins
This protocol is designed for labeling SNAP-tag fusion proteins where the tag is exposed to the extracellular environment.
Table 2: Protocol for Cell Surface Protein Labeling
| Step | Procedure | Reagent/Parameter | Incubation Time | Temperature |
| 1. Cell Culture | Seed cells expressing the SNAP-tag fusion protein on coverslips or in imaging dishes to achieve 50-70% confluency. | - | 18-24 hours | 37°C, 5% CO₂ |
| 2. SNAP-tag Labeling | Replace culture medium with pre-warmed medium containing this compound. | 1-5 µM this compound | 30 minutes | 37°C, 5% CO₂ |
| 3. Washing (Step 1) | Wash cells three times with pre-warmed culture medium or PBS to remove excess this compound. | - | 5 minutes per wash | Room Temperature |
| 4. Click Reaction | Add the click reaction cocktail to the cells. | 20 µM CuSO₄, 100 µM THPTA, 2 mM Sodium Ascorbate, 5-20 µM Azide-Reporter | < 1 minute to 5 minutes | Room Temperature |
| 5. Washing (Step 2) | Wash cells three times with PBS. | - | 5 minutes per wash | Room Temperature |
| 6. Imaging | Proceed with fluorescence microscopy or other downstream analysis. | - | - | - |
Protocol 2: Labeling of Intracellular Proteins
This protocol is for labeling SNAP-tag fusion proteins located within the cell.
Table 3: Protocol for Intracellular Protein Labeling
| Step | Procedure | Reagent/Parameter | Incubation Time | Temperature |
| 1. Cell Culture | Seed cells expressing the SNAP-tag fusion protein on coverslips or in imaging dishes to achieve 50-70% confluency. | - | 18-24 hours | 37°C, 5% CO₂ |
| 2. SNAP-tag Labeling | Replace culture medium with pre-warmed medium containing this compound. | 1-5 µM this compound | 30 minutes | 37°C, 5% CO₂ |
| 3. Washing (Step 1) | Wash cells three times with pre-warmed culture medium. Incubate in fresh medium for 30 minutes to allow unbound substrate to diffuse out. | - | 30 minutes | 37°C, 5% CO₂ |
| 4. Cell Fixation & Permeabilization (Optional but Recommended) | Fix cells with 4% paraformaldehyde in PBS, then permeabilize with 0.1% Triton X-100 in PBS. | 4% PFA, 0.1% Triton X-100 | 15 min (fix), 10 min (perm) | Room Temperature |
| 5. Click Reaction | Add the click reaction cocktail to the cells. | 20 µM CuSO₄, 100 µM THPTA, 2 mM Sodium Ascorbate, 5-20 µM Azide-Reporter | 30 minutes | Room Temperature |
| 6. Washing (Step 2) | Wash cells three times with PBS. | - | 5 minutes per wash | Room Temperature |
| 7. Imaging | Proceed with fluorescence microscopy or other downstream analysis. | - | - | - |
Note on Copper Catalyst: The use of a copper-chelating ligand like THPTA is recommended to improve the efficiency of the click reaction and reduce potential cytotoxicity. For live-cell click reactions, it is crucial to use low copper concentrations (e.g., 20 µM) and short incubation times to minimize cellular toxicity.
Visualized Workflows and Mechanisms
Caption: Workflow of the two-step protein labeling process.
Caption: Mechanism of SNAP-tag labeling with this compound.
Caption: Mechanism of the CuAAC (Click Chemistry) reaction.
Applications in Research and Drug Development
The versatility of the two-step labeling approach with this compound opens up a wide range of applications:
-
Fluorescence Imaging: Labeling with fluorescent dyes for super-resolution microscopy, FRET studies, and tracking protein localization and trafficking.
-
Protein Pull-down and Identification: Using azide-biotin for affinity purification of the protein of interest and its interacting partners for subsequent analysis by mass spectrometry.
-
Drug Conjugation: Attaching small molecule drugs to a target protein for targeted drug delivery studies.
-
Surface Immobilization: Immobilizing proteins on surfaces for biosensor development and protein-protein interaction studies.
-
Pulse-Chase Experiments: Sequentially labeling different populations of a protein to study its synthesis, turnover, and transport dynamics.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound substrate/reporter. | Increase the number and duration of wash steps. For intracellular labeling, include the 30-minute diffusion step. |
| Non-specific binding of the reporter molecule. | Perform a control experiment without the SNAP-tag labeling step to assess non-specific binding of the azide-reporter. | |
| Low or No Labeling Signal | Low expression of the SNAP-tag fusion protein. | Verify protein expression by Western blot or by labeling with a cell-permeable fluorescent SNAP-tag substrate. |
| Inactive this compound or azide-reporter. | Ensure proper storage of reagents. Test reagents in an in vitro labeling reaction with purified SNAP-tag protein. | |
| Inefficient click reaction. | Prepare fresh sodium ascorbate. Optimize the concentrations of copper and ligand. For intracellular labeling, ensure cells are properly permeabilized. | |
| Cell Toxicity (for live-cell imaging) | High concentration of copper catalyst. | Reduce the copper concentration and/or the incubation time for the click reaction. Use a copper-chelating ligand like THPTA. |
| Toxicity of the labeling reagents. | Titrate the concentration of this compound and the azide-reporter to the lowest effective concentration. |
References
- 1. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating surface versus intracellular transmembrane receptor populations using cell-impermeable SNAP-tag substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. medchemexpress.com [medchemexpress.com]
Alkyne-PEG5-SNAP: Application Notes and Protocols for Single-Molecule Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Alkyne-PEG5-SNAP in single-molecule tracking (SMT) experiments. This two-step labeling strategy offers exceptional flexibility and precision for studying the dynamics of individual protein molecules in live cells.
Introduction
This compound is a chemical probe that enables a two-step labeling strategy for proteins fused with the SNAP-tag. The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that specifically and covalently reacts with benzylguanine (BG) derivatives.[1][2] This system allows for the precise, covalent labeling of a protein of interest with a wide variety of synthetic probes.[1]
The this compound reagent consists of a benzylguanine moiety, which targets the SNAP-tag, connected via a polyethylene glycol (PEG5) linker to a terminal alkyne group. This initial labeling step introduces a bioorthogonal alkyne handle onto the protein of interest. Subsequently, a small, azide-functionalized fluorescent dye can be attached to the alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This two-step approach is particularly advantageous for single-molecule tracking as it allows for the use of bright and photostable organic fluorophores that might not be readily available as direct SNAP-tag substrates. The PEG linker also provides spatial separation between the protein and the fluorophore, potentially minimizing any functional interference.
Principle of Two-Step Labeling for Single-Molecule Tracking
The core of this technique is a two-step labeling process that provides a versatile platform for attaching a wide array of fluorescent probes to a SNAP-tagged protein of interest. This method is particularly well-suited for single-molecule tracking studies due to the ability to use small, bright, and photostable organic dyes.
The process begins with the expression of the target protein as a fusion with the SNAP-tag. The first labeling step involves the covalent attachment of the this compound reagent to the SNAP-tag. This reaction is highly specific and results in the protein of interest being tagged with a bioorthogonal alkyne group.
The second step is a highly efficient and specific click chemistry reaction. An azide-modified fluorescent dye of choice is introduced and, in the presence of a copper(I) catalyst, it rapidly and covalently links to the alkyne group on the protein. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high yield and biocompatibility under optimized conditions.[3][4] The result is a specifically labeled protein ready for single-molecule imaging.
Data Presentation
Table 1: Recommended Azide-Fluorophores for Single-Molecule Tracking
The choice of fluorophore is critical for successful single-molecule tracking experiments. Key parameters include high photostability to allow for long trajectory acquisitions and low non-specific binding to ensure that the observed signals originate from the protein of interest. The following table summarizes the performance of fluorophores that are commercially available as azide derivatives and have been evaluated for single-molecule tracking in the context of SNAP-tag labeling.
| Fluorophore Class | Excitation (nm) | Emission (nm) | Photostability (Photons x10³) | Non-specific Binding |
| Green Emitters | ||||
| Dyomics 549 (Dy549) | 555 | 580 | ~150 | Low |
| Alexa Fluor 555 | 555 | 565 | ~100 | Moderate |
| Red Emitters | ||||
| CF640R | 642 | 662 | ~250 | Low |
| Alexa Fluor 647 | 650 | 668 | ~200 | Low |
| Dyomics 649 (Dy649) | 655 | 675 | ~180 | Low |
Note: Photostability and non-specific binding are based on data from direct labeling of SNAP-tag and may vary slightly in a two-step labeling context. These values should serve as a guide for fluorophore selection.
Table 2: Representative Diffusion Coefficients of Membrane Proteins
The diffusion coefficient (D) is a key quantitative measure obtained from single-molecule tracking experiments, providing insights into the mobility and environment of the protein. The following table provides a range of typical diffusion coefficients for membrane proteins to serve as a reference.
| Protein Type | Cellular Context | Diffusion Coefficient (µm²/s) |
| Single-pass transmembrane protein | Freely diffusing in plasma membrane | 0.1 - 1.0 |
| Multi-pass transmembrane protein | Freely diffusing in plasma membrane | 0.05 - 0.5 |
| Receptor in a signaling complex | Transiently confined in membrane domains | 0.01 - 0.1 |
| Cytoskeletally anchored protein | Immobile or highly confined | < 0.01 |
Experimental Protocols
Protocol 1: Two-Step Labeling of SNAP-tag Fusion Proteins in Live Cells for SMT
This protocol outlines the procedure for labeling cell surface SNAP-tag fusion proteins using this compound followed by a CuAAC reaction with an azide-fluorophore.
Materials:
-
Cells expressing a SNAP-tag fusion protein of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Azide-fluorophore (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
Procedure:
Step 1: Labeling with this compound
-
Culture cells expressing the SNAP-tag fusion protein to the desired confluency on imaging-compatible dishes (e.g., glass-bottom dishes).
-
Prepare the this compound labeling medium by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the this compound labeling medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Remove the labeling medium and wash the cells three times with warm complete cell culture medium to remove unreacted this compound.
Step 2: Click Reaction with Azide-Fluorophore
-
Prepare the click reaction cocktail. For a final volume of 1 mL, add the following components in order to serum-free medium:
-
Azide-fluorophore to a final concentration of 100-500 nM.
-
Copper(II) sulfate to a final concentration of 20-50 µM.
-
THPTA to a final concentration of 100-250 µM (to chelate and stabilize the copper).
-
Freshly prepared sodium ascorbate to a final concentration of 250-500 µM (to reduce Cu(II) to Cu(I)).
-
Note: It is crucial to add the components in this order and to use freshly prepared sodium ascorbate for efficient reaction.
-
-
Remove the wash medium from the cells and add the click reaction cocktail.
-
Incubate for 1-5 minutes at room temperature. The chelation-assisted CuAAC reaction is typically very rapid.
-
Remove the click reaction cocktail and wash the cells three times with warm complete cell culture medium.
-
The cells are now ready for single-molecule tracking microscopy. Proceed with imaging in a suitable imaging buffer.
Protocol 2: Single-Molecule Tracking Data Acquisition
Instrumentation:
-
A microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination is recommended to minimize background fluorescence.
-
A sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.
-
Lasers with appropriate wavelengths for exciting the chosen fluorophore.
Procedure:
-
Mount the labeled cells on the microscope stage and maintain them at 37°C and 5% CO₂.
-
Locate a cell with a suitable expression level of the labeled protein. For single-molecule tracking, a low density of fluorescent spots is desirable to avoid overlapping signals.
-
Acquire a time-lapse series of images (a movie) at a high frame rate (e.g., 20-100 frames per second). The exposure time should be short to minimize motion blurring.
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire data for a duration that allows for the collection of a sufficient number of trajectories for statistical analysis.
Data Analysis
The acquired image series are processed using specialized tracking software to identify and link the positions of individual fluorescent molecules in consecutive frames, thereby reconstructing their trajectories. From these trajectories, quantitative information can be extracted, including:
-
Diffusion Coefficient (D): Calculated from the mean squared displacement (MSD) of the trajectories.
-
Confinement Analysis: To identify regions where protein movement is restricted.
-
Oligomerization State: By analyzing the brightness and co-localization of fluorescent spots.
Conclusion
The use of this compound in a two-step labeling strategy provides a powerful and versatile method for preparing samples for single-molecule tracking. This approach combines the specificity of SNAP-tag technology with the flexibility of click chemistry, enabling the use of a wide range of high-performance fluorescent dyes. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the dynamics of single protein molecules in living cells with high precision and sensitivity.
References
- 1. Evaluation of Fluorophores to Label SNAP-Tag Fused Proteins for Multicolor Single-Molecule Tracking Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb-online.de [neb-online.de]
- 3. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: Versatile Cell Surface Protein Labeling Using Alkyne-PEG5-SNAP for Advanced Cellular Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise labeling of cell surface proteins is fundamental to understanding their function, trafficking, and interaction with other molecules. The SNAP-tag® system offers a powerful and versatile method for the specific, covalent labeling of a protein of interest (POI) with a wide range of functionalities.[1][2] This technology utilizes a 20 kDa mutant of the human O⁶-alkylguanine-DNA alkyltransferase (hAGT) that specifically and rapidly reacts with benzylguanine (BG) derivatives.[2]
This application note details a two-step labeling strategy for cell surface proteins using Alkyne-PEG5-SNAP, a BG derivative functionalized with a terminal alkyne. This method first covalently attaches the alkyne handle to a SNAP-tag fused protein on the cell surface. Subsequently, the alkyne group can be utilized for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to conjugate a variety of azide-containing molecules such as fluorophores, biotin, or drug candidates.[3] The PEG5 linker provides increased solubility and reduces steric hindrance. This modular approach provides exceptional flexibility for a multitude of downstream applications, including fluorescence microscopy, protein-protein interaction studies, and high-throughput screening for drug discovery.
Principle of the Method
The labeling strategy involves two key steps:
-
SNAP-tag Labeling: A fusion protein consisting of the protein of interest and a SNAP-tag is expressed on the cell surface. The cells are then incubated with this compound. The SNAP-tag enzyme catalyzes a covalent bond formation between its active site cysteine and the benzylguanine moiety of this compound, effectively labeling the protein with a bioorthogonal alkyne group.
-
Click Chemistry Reaction: The alkyne-labeled cells are then subjected to a copper-catalyzed click reaction with an azide-modified molecule of interest (e.g., an azide-fluorophore). This reaction forms a stable triazole linkage, specifically conjugating the molecule to the labeled cell surface protein.
Experimental Protocols
Part 1: Expression of SNAP-tag Fusion Protein
-
Vector Construction: Clone the gene of interest into a mammalian expression vector containing an N-terminal or C-terminal SNAP-tag sequence. For cell surface labeling, ensure the SNAP-tag is positioned on the extracellular domain of the protein.
-
Cell Culture and Transfection:
-
Culture the desired mammalian cell line (e.g., HEK293T, HeLa, CHO) in appropriate growth medium.
-
Transfect the cells with the SNAP-tag fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow for protein expression for 24-48 hours post-transfection.
-
Part 2: Two-Step Labeling of Cell Surface Proteins
Materials:
-
Cells expressing the SNAP-tag fusion protein
-
This compound (stock solution in DMSO)
-
Azide-functionalized molecule (e.g., Azide-Fluorophore 546)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Complete cell culture medium
Protocol:
-
Step 1: SNAP-tag Labeling with this compound a. Prepare a labeling solution of this compound in complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM. b. Remove the growth medium from the cells and wash once with pre-warmed DPBS. c. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. d. Wash the cells three times with pre-warmed DPBS to remove unreacted this compound.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. Prepare the "Click-iT®" reaction cocktail. For a 1 mL final volume, add the following components in order:
- DPBS (to 1 mL)
- Azide-functionalized molecule (e.g., 2-10 µM final concentration)
- CuSO₄ (from a 50 mM stock in H₂O, final concentration 50-100 µM)
- THPTA (from a 50 mM stock in H₂O, final concentration 250-500 µM) b. Immediately before use, add freshly prepared Sodium Ascorbate (from a 100 mM stock in H₂O, final concentration 2.5-5 mM) to the cocktail and mix gently. c. Remove the wash buffer from the alkyne-labeled cells and add the "Click-iT®" reaction cocktail. d. Incubate for 15-30 minutes at room temperature, protected from light. e. Wash the cells three times with DPBS. f. The cells are now ready for downstream analysis (e.g., imaging, flow cytometry).
Data Presentation
Table 1: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| This compound | 1 mM in DMSO | 1 - 10 µM | 30 - 60 min |
| Azide-Fluorophore | 10 mM in DMSO | 2 - 10 µM | 15 - 30 min |
| CuSO₄ | 50 mM in H₂O | 50 - 100 µM | 15 - 30 min |
| THPTA | 50 mM in H₂O | 250 - 500 µM | 15 - 30 min |
| Sodium Ascorbate | 100 mM in H₂O | 2.5 - 5 mM | 15 - 30 min |
Table 2: Representative Labeling Efficiency Data
| Cell Line | Protein Target | Labeling Method | Labeling Efficiency (%) | Detection Method |
| HEK293T | GPCR-SNAP | This compound + Azide-Fluor 647 | > 90% | Flow Cytometry |
| HeLa | EGFR-SNAP | This compound + Azide-Biotin | > 85% | Western Blot with Streptavidin-HRP |
| CHO | Integrin-SNAP | This compound + Azide-Fluor 488 | > 95% | Fluorescence Microscopy |
Note: Labeling efficiencies are typically high for the SNAP-tag system and can be influenced by factors such as protein expression levels, substrate accessibility, and reaction conditions. Quantitative analysis can be performed using methods like flow cytometry by comparing the fluorescence intensity of labeled cells to unlabeled controls, or by quantitative mass spectrometry.
Visualizations
Caption: Experimental workflow for two-step labeling of cell surface proteins.
Caption: GPCR dimerization and signaling pathway investigation.
Applications in Drug Discovery
The this compound labeling system is a valuable tool for various stages of the drug discovery process:
-
High-Throughput Screening (HTS): This method can be adapted for HTS to identify novel ligands or modulators of cell surface receptors.[4] By labeling a target receptor with a fluorescent probe, changes in its localization, internalization, or interaction with other proteins can be monitored in a high-throughput format upon treatment with compound libraries.
-
Target Validation: Specific labeling of a target protein on the cell surface allows for detailed characterization of its function and validation as a therapeutic target. This includes studying its role in signaling pathways, its turnover rate, and its response to known ligands.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In pre-clinical studies, this labeling strategy can be used to track the engagement of a therapeutic agent with its target on the cell surface, providing valuable information for PK/PD modeling.
-
Protein-Protein Interaction (PPI) Analysis: By attaching different functionalities via click chemistry, this system can be used to study PPIs. For example, one interacting partner can be labeled with a donor fluorophore and the other with an acceptor for Förster Resonance Energy Transfer (FRET) studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Signal | Low expression of the SNAP-tag fusion protein. | Optimize transfection efficiency and protein expression time. |
| Inefficient SNAP-tag labeling. | Increase the concentration of this compound or the incubation time. | |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure optimal concentrations of all reaction components. | |
| High Background | Non-specific binding of the azide-fluorophore. | Reduce the concentration of the azide-fluorophore. Increase the number of wash steps after the click reaction. |
| Cell autofluorescence. | Use a fluorophore with excitation/emission spectra that minimize overlap with cellular autofluorescence. Include an unlabeled control to determine background levels. | |
| Cell Viability Issues | Cytotoxicity from copper. | Use a copper-chelating ligand like THPTA to minimize copper-induced toxicity. Reduce the incubation time of the click reaction. |
| Toxicity from labeling reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. |
Conclusion
The two-step labeling of cell surface proteins using this compound provides a robust and highly versatile platform for a wide range of cellular studies. The combination of the specific and covalent nature of SNAP-tag labeling with the modularity and bioorthogonality of click chemistry empowers researchers to attach a diverse array of functional molecules to their protein of interest. This methodology is particularly well-suited for applications in fundamental cell biology research and various stages of the drug discovery pipeline.
References
Alkyne-PEG5-SNAP for Mass Spectrometry-Based Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted analysis of specific proteins within a complex cellular lysate is a cornerstone of modern proteomics. The SNAP-tag® system, a self-labeling protein tag, offers a powerful method for the specific, covalent labeling of a protein of interest (POI). When combined with bioorthogonal click chemistry, this system enables the selective enrichment and subsequent identification and quantification of the POI and its interacting partners by mass spectrometry.
This document provides detailed application notes and protocols for the use of Alkyne-PEG5-SNAP, a benzylguanine (BG) derivative functionalized with a terminal alkyne group via a polyethylene glycol (PEG) spacer. This reagent allows for the covalent labeling of SNAP-tag fusion proteins, introducing an alkyne handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This two-step labeling strategy facilitates the attachment of a biotin-azide tag, enabling the highly efficient affinity purification of the target protein for downstream mass spectrometric analysis.
Principle of the Workflow
The experimental workflow involves several key stages:
-
Expression of a SNAP-tag Fusion Protein: The protein of interest is genetically fused to the SNAP-tag and expressed in a suitable cellular system.
-
Labeling with this compound: The SNAP-tag fusion protein is specifically and covalently labeled with this compound.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-labeled protein is conjugated to an azide-functionalized biotin tag via CuAAC.
-
Enrichment of Biotinylated Proteins: The biotin-tagged protein of interest is captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are proteolytically digested into peptides while still bound to the beads.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Application Notes
-
Specificity and Efficiency: The reaction between the SNAP-tag and its benzylguanine substrate is highly specific and irreversible, ensuring minimal off-target labeling within the proteome.[1][2] The subsequent click chemistry reaction is also highly specific and efficient, providing a robust method for biotinylation.[3]
-
Versatility: This workflow can be adapted for various applications, including the identification of protein-protein interactions, the analysis of post-translational modifications on a specific protein, and targeted protein quantification.
-
Quantitative Analysis: For quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into this workflow.[4] By comparing the relative abundance of peptides from "heavy" and "light" labeled cell populations, changes in protein levels or interaction partners under different conditions can be accurately quantified.
-
Controls are Crucial: To ensure the specificity of the enrichment, several controls are recommended:
-
Cells expressing the SNAP-tag fusion protein but not labeled with this compound.
-
Cells not expressing a SNAP-tag fusion protein but subjected to the entire labeling and enrichment procedure.
-
Cells expressing an irrelevant SNAP-tag fusion protein.
-
Experimental Protocols
Protocol 1: Labeling of SNAP-tag Fusion Proteins in Live Cells
-
Cell Culture and Expression:
-
Culture cells expressing the SNAP-tag fusion protein of interest to approximately 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
-
Labeling Reaction:
-
Remove the existing medium from the cells and replace it with the this compound labeling medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unreacted substrate.
-
The cells are now ready for lysis.
-
Protocol 2: Cell Lysis and Click Chemistry
-
Cell Lysis:
-
Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Avoid buffers containing primary amines like Tris, as they can interfere with the click reaction.[1]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the following click reaction components in order:
-
Azide-PEG3-Biotin (to a final concentration of 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (to a final concentration of 1 mM from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (to a final concentration of 100 µM from a 1.7 mM stock in DMSO).
-
Copper(II) sulfate (CuSO4) (to a final concentration of 1 mM from a 50 mM stock in water).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protocol 3: Enrichment of Biotinylated Proteins
-
Preparation of Streptavidin Beads:
-
Resuspend streptavidin-coated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic rack for separation.
-
-
Protein Enrichment:
-
Add the click-reacted lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads using a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer (3 times).
-
High-salt buffer (e.g., 1 M KCl) (2 times).
-
Urea buffer (e.g., 2 M urea in 50 mM ammonium bicarbonate) (2 times).
-
50 mM ammonium bicarbonate (3 times).
-
-
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
-
Digestion:
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, assuming an estimated amount of enriched protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Separate the beads with a magnetic rack and collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Data Presentation
Table 1: Representative Protein Identifications from an Enrichment Experiment
| Category | Number of Proteins Identified |
| Total Proteins Identified | 1,500 - 2,500 |
| Significantly Enriched Proteins (Fold Change > 2, p-value < 0.05) | 50 - 200 |
| Bait Protein (SNAP-tag Fusion) | Identified with high confidence and coverage |
Table 2: Representative Quantitative Data for Enriched Proteins (SILAC)
| Protein | Gene | SILAC Ratio (Heavy/Light) | p-value | Annotation |
| Protein X (Bait) | GENEX | 1.05 | 0.85 | SNAP-tag fusion |
| Protein A | GENEA | 4.21 | 0.001 | Known interactor |
| Protein B | GENEB | 3.89 | 0.003 | Potential novel interactor |
| Protein C | GENEC | 0.98 | 0.91 | Non-specific binder |
| Protein D | GENED | 1.12 | 0.75 | Background protein |
This table illustrates a hypothetical experiment where the "heavy" labeled cells were subjected to a treatment expected to increase interactions with the bait protein compared to the "light" labeled control cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield after enrichment | Inefficient SNAP-tag labeling | Optimize this compound concentration and incubation time. |
| Inefficient click reaction | Ensure freshness of reagents (especially TCEP and CuSO4). Avoid amine-containing buffers. | |
| Inefficient protein capture | Increase incubation time with streptavidin beads. Ensure sufficient bead capacity. | |
| High background of non-specific proteins | Insufficient washing | Increase the number and stringency of wash steps. |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated beads before adding streptavidin beads. | |
| No detection of bait protein | Low expression of SNAP-tag fusion | Confirm expression by Western blot before starting the workflow. |
| Inactive SNAP-tag | Ensure proper protein folding and storage conditions. |
For further technical support, please consult the manufacturer's documentation for the specific reagents and instruments used.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactproteomics.com [impactproteomics.com]
- 3. The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence in SNAP-tag labeling
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize background fluorescence and achieve high-quality labeling results in their experiments.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure your signal and lead to inaccurate data. This guide addresses the most common causes of high background and provides step-by-step solutions.
Question: I am observing high background fluorescence in my SNAP-tag labeling experiment. What are the common causes and how can I fix it?
Answer:
High background fluorescence in SNAP-tag labeling typically stems from a few key sources: non-specific binding of the fluorescent substrate, incomplete removal of unbound substrate, and suboptimal labeling conditions. Below is a systematic approach to troubleshoot and resolve this issue.
1. Optimize Substrate Concentration and Incubation Time:
Excessive substrate concentration and prolonged incubation can lead to increased non-specific binding.[1][2][3] It is crucial to titrate the substrate to find the optimal balance between strong specific labeling and low background.
-
Recommendation: Start with the manufacturer's recommended concentration (typically 1-5 µM) and incubate for 30 minutes at 37°C.[1][4] If the background is high, try reducing both the concentration and the incubation time. For particularly problematic backgrounds, you can shorten the incubation to as little as 5-15 minutes.
2. Enhance Washing and Post-Labeling Incubation:
Insufficient washing is a primary cause of high background. Unbound substrate can remain in the medium, on the cell surface, or within the cell, contributing to background fluorescence.
-
Standard Washing Protocol:
-
After labeling, wash the cells three times with pre-warmed complete cell culture medium or a suitable buffer like HBSS.
-
Following the washes, incubate the cells in fresh, pre-warmed medium for at least 30 minutes at 37°C. This "chase" step allows for the diffusion of unbound, cell-permeable substrates out of the cells.
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For intracellular labeling, an additional medium change after the 30-minute incubation can further reduce background.
-
-
Extended Washes: For persistent background, the final wash step can be extended for up to 2 hours.
3. Incorporate Blocking Agents:
Blocking agents are non-fluorescent SNAP-tag substrates that react with and inactivate any unreacted SNAP-tag proteins. This is particularly useful in pulse-chase experiments or to create a negative control.
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SNAP-Cell® Block (BTP): A cell-permeable, non-fluorescent substrate used to block intracellular and surface SNAP-tags.
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SNAP-Surface® Block (CBG): A cell-impermeable, non-fluorescent substrate for specifically blocking SNAP-tags on the cell surface.
4. Utilize Specialized Substrates for Lower Background:
Several advanced SNAP-tag substrates are designed to inherently produce lower background fluorescence.
-
Cell-Impermeable Substrates (SNAP-Surface®): These substrates carry a charge that prevents them from crossing the cell membrane. This is highly effective for specifically labeling cell-surface proteins and eliminating background from intracellular pools of the fusion protein or non-specific uptake of the dye.
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Fluorogenic ("No-Wash") Substrates: These substrates are initially non-fluorescent or have very low fluorescence. Their fluorescence is activated upon covalent binding to the SNAP-tag, which releases a quencher molecule. This dramatically increases the signal-to-noise ratio and can eliminate the need for washing steps, which is ideal for high-throughput screening and real-time imaging.
5. Control for Non-Specific Binding to Surfaces:
Fluorescent substrates can non-specifically adhere to cell surfaces or the imaging vessel.
-
Recommendation: Including fetal calf serum (FCS) or bovine serum albumin (BSA) in the labeling medium can help reduce this type of non-specific binding.
6. Verify SNAP-tag Fusion Protein Expression:
Low specific signal can make the background appear more prominent. It's important to confirm that your SNAP-tag fusion protein is being expressed correctly.
-
Verification Methods: Use a Western blot with an anti-SNAP-tag antibody or in-gel fluorescence scanning after labeling a cell lysate to confirm the presence and correct size of your fusion protein.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for optimizing your SNAP-tag labeling experiments.
Table 1: Recommended Labeling Conditions for Different SNAP-tag Substrates
| Substrate Type | Recommended Concentration | Recommended Incubation Time | Key Characteristics |
| Standard Cell-Permeable (e.g., SNAP-Cell® TMR-Star) | 1 - 5 µM | 30 minutes at 37°C | Suitable for intracellular and cell surface labeling. Requires thorough washing. |
| Standard Cell-Impermeable (e.g., SNAP-Surface® Alexa Fluor 488) | 1 - 5 µM | 30 minutes at 37°C | Specific for cell surface labeling, reducing intracellular background. |
| Fluorogenic ("No-Wash") | 1 µM | 30 minutes at 37°C | Low background without washing; ideal for real-time and HTS applications. |
| Blocking Agents (e.g., SNAP-Cell® Block) | 10 µM | 30 minutes at 37°C | Non-fluorescent; used to inactivate SNAP-tag for controls or pulse-chase. |
Table 2: Troubleshooting High Background Fluorescence - A Quantitative Guide
| Parameter | Standard Protocol | Optimization Strategy for High Background |
| Substrate Concentration | 1 - 5 µM | Reduce to 0.1 - 1 µM |
| Incubation Time | 30 minutes | Reduce to 5 - 15 minutes |
| Washing Steps | 3x with medium/buffer | Increase number of washes; extend final wash up to 2 hours |
| Post-Labeling Incubation | 30 minutes | Extend to 1 hour or more |
| Blocking Agent | Not typically used | Add SNAP-Cell® Block (10 µM) or SNAP-Surface® Block (10 µM) |
Experimental Protocols
Here are detailed methodologies for key SNAP-tag labeling experiments aimed at achieving a high signal-to-noise ratio.
Protocol 1: Standard Labeling of Intracellular SNAP-tag Fusion Proteins
This protocol is for cell-permeable substrates like SNAP-Cell® TMR-Star.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency. Transfect cells with the plasmid encoding your intracellular SNAP-tag fusion protein and allow for expression (typically 24-48 hours).
-
Prepare Labeling Medium: Dilute the cell-permeable SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star) to a final concentration of 1-5 µM in complete, pre-warmed cell culture medium. For a 1:200 dilution, add 5 µl of a 1 mM stock solution to 1 ml of medium. Mix thoroughly by pipetting.
-
Labeling: Remove the existing medium from the cells and add the labeling medium. Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing and Incubation:
-
Remove the labeling medium and wash the cells three times with pre-warmed complete medium.
-
After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C to allow unbound substrate to diffuse out of the cells.
-
For optimal results, perform one final medium change before imaging.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Specific Labeling of Cell-Surface SNAP-tag Fusion Proteins
This protocol utilizes cell-impermeable substrates (e.g., SNAP-Surface® Alexa Fluor 488) to minimize intracellular background.
-
Cell Preparation: As described in Protocol 1, but with a plasmid encoding a cell-surface SNAP-tag fusion protein.
-
Prepare Labeling Medium: Dilute the cell-impermeable SNAP-tag substrate to a final concentration of 1-5 µM in complete, pre-warmed cell culture medium.
-
Labeling: Remove the existing medium and add the labeling medium. Incubate for 30 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete medium. A post-labeling incubation is generally not required as the substrate does not enter the cell.
-
Imaging: Proceed with imaging.
Protocol 3: Using Fluorogenic Substrates for "No-Wash" Labeling
This protocol is for fluorogenic substrates that become fluorescent upon binding to the SNAP-tag.
-
Cell Preparation: Prepare cells expressing the SNAP-tag fusion protein as in Protocol 1.
-
Prepare Labeling Medium: Dilute the fluorogenic SNAP-tag substrate to its recommended concentration (e.g., 1 µM) in pre-warmed complete medium.
-
Labeling and Imaging: Remove the existing medium and add the labeling medium. The fluorescence signal will develop as the substrate binds to the SNAP-tag. You can image the cells immediately without any washing steps. For time-course experiments, you can monitor the increase in fluorescence in real-time.
Visualizations
The following diagrams illustrate key workflows and concepts in SNAP-tag labeling to help you better understand and troubleshoot your experiments.
Caption: A troubleshooting workflow for high background fluorescence.
Caption: Comparison of SNAP-tag labeling strategies.
Frequently Asked Questions (FAQs)
Q1: Can I perform SNAP-tag labeling on fixed cells?
A1: Yes, SNAP-tag labeling is compatible with fixed cells. You can perform fixation with standard methods like paraformaldehyde or methanol before or after labeling. However, be aware that fixation and permeabilization can sometimes affect the accessibility of the SNAP-tag or the integrity of the target protein. If you experience issues, labeling live cells before fixation is a reliable alternative.
Q2: How can I confirm that my SNAP-tag fusion protein is expressed before starting a complex experiment?
A2: You can confirm the expression of your SNAP-tag fusion protein by performing a Western blot on cell lysates using an anti-SNAP-tag antibody. Alternatively, you can label a small sample of your cell lysate with a fluorescent SNAP-tag substrate and run it on an SDS-PAGE gel. The labeled protein can then be visualized using an in-gel fluorescence scanner.
Q3: What is the difference between SNAP-tag and CLIP-tag?
A3: SNAP-tag and CLIP-tag are related technologies that allow for the covalent labeling of proteins. The key difference is their substrate specificity. SNAP-tag reacts with O6-benzylguanine (BG) substrates, while CLIP-tag reacts with O2-benzylcytosine (BC) substrates. This orthogonality allows you to label two different proteins in the same cell with distinct fluorophores by fusing one protein to SNAP-tag and the other to CLIP-tag.
Q4: Are there any specific buffer conditions I should be aware of for in vitro labeling?
A4: The SNAP-tag labeling reaction is robust and works well in a wide range of buffer conditions, typically between pH 5.0 and 10.0. It is recommended to include a reducing agent like 1 mM DTT to improve the stability of the SNAP-tag. Avoid ionic detergents like SDS, as they can inhibit the labeling reaction. The salt concentration can be optimized for your specific protein, but the reaction generally works well in NaCl concentrations between 50 mM and 250 mM.
Q5: Some fluorescent dyes seem to give me more background than others. Why is that?
A5: Different fluorescent dyes have different chemical properties, which can lead to varying levels of non-specific binding and photostability. Some dyes may be more "sticky" and adhere non-specifically to cellular components or the imaging dish. It is advisable to test a few different dyes to find one with optimal performance for your specific application. Studies have been conducted to survey various dyes for their suitability in single-molecule microscopy, highlighting that careful selection is crucial for minimizing background and maximizing photostability.
References
Technical Support Center: Optimizing Alkyne-PEG5-SNAP Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alkyne-PEG5-SNAP concentration for cell labeling. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
This compound is a two-part cell labeling reagent. It consists of a benzylguanine (BG) moiety linked to an alkyne group via a polyethylene glycol (PEG5) spacer. The BG part of the molecule specifically and covalently attaches to SNAP-tag® fusion proteins expressed in your cells. This leaves the alkyne group exposed and available for a subsequent, highly specific "click" reaction with an azide-containing molecule, such as a fluorescent dye or a biotin tag. This two-step process allows for flexible and targeted labeling of your protein of interest.[1][2]
Q2: What is the recommended starting concentration for this compound?
For most cell lines and applications, a starting concentration of 1-5 µM this compound in your cell culture medium is recommended.[3][4] However, the optimal concentration can vary depending on the expression level of your SNAP-tag fusion protein and the specific cell type. It is advisable to perform a titration to determine the ideal concentration for your experiment.
Q3: How long should I incubate my cells with this compound?
A typical incubation time is 30 minutes at 37°C.[3] Shorter incubation times (as little as 5 minutes) may be sufficient for highly expressed surface proteins, while longer times (up to 60 minutes) might be necessary for intracellular targets or proteins with lower expression levels.
Q4: Can I label intracellular proteins with this compound?
The cell permeability of this compound will depend on the specific properties of the entire molecule. While the benzylguanine portion is generally cell-permeable, the addition of the PEG linker and the alkyne group may influence its ability to cross the cell membrane. For labeling intracellular SNAP-tag fusions, it is crucial to use substrates that are known to be cell-permeable. If you are unsure about the permeability of your specific this compound reagent, it is recommended to start with labeling cell surface proteins or to test its intracellular labeling efficiency empirically.
Q5: What are the key steps for the subsequent "click" reaction?
After labeling with this compound and washing away the excess reagent, the "click" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is performed. This involves incubating the cells with an azide-modified molecule of interest (e.g., a fluorescent dye) in the presence of a copper(I) source, a reducing agent to maintain copper in its +1 state, and a stabilizing ligand to protect the cells from copper toxicity.
Troubleshooting Guide
High background, weak or no signal, and cell death are common issues encountered during two-step cell labeling. The following tables provide potential causes and solutions for problems that may arise during the this compound labeling step and the subsequent click chemistry reaction.
Part 1: Troubleshooting the this compound Labeling Step
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low expression of SNAP-tag fusion protein. | Verify protein expression via Western blot or by labeling with a fluorescent SNAP-tag substrate. |
| Inefficient labeling reaction. | Optimize this compound concentration (try a range of 1-10 µM). Increase incubation time (up to 60 minutes). | |
| Inactive this compound reagent. | Ensure proper storage of the reagent (typically at -20°C or -80°C, protected from light and moisture). Use a fresh aliquot. | |
| Incorrect buffer conditions. | The SNAP-tag labeling reaction is generally robust between pH 7.2 and 8.5. Ensure your labeling medium falls within this range. | |
| High Background | Excess this compound reagent not washed away. | Increase the number and duration of wash steps after labeling. Use a blocking step with a non-reactive benzylguanine derivative if necessary. |
| Non-specific binding of the alkyne probe. | Reduce the concentration of this compound. Include bovine serum albumin (BSA) in the labeling and washing buffers to block non-specific binding sites. | |
| Autofluorescence of cells. | Image an unlabeled control sample to assess the level of autofluorescence. Choose a fluorescent dye for the click reaction that has an emission spectrum distinct from the autofluorescence. | |
| Cell Death/Toxicity | High concentration of this compound. | Reduce the concentration of the labeling reagent and/or shorten the incubation time. |
| Contamination of reagents. | Use sterile, high-purity reagents and sterile techniques throughout the procedure. |
Part 2: Troubleshooting the Click Chemistry (CuAAC) Step
| Problem | Possible Cause | Suggested Solution |
| Weak or No Click Signal | Inefficient click reaction. | Ensure all click reaction components (copper source, reducing agent, ligand, and azide probe) are fresh and at the correct concentrations. Optimize the reaction time. |
| Insufficient alkyne handles available. | Ensure the initial SNAP-tag labeling step was efficient. | |
| Degradation of the azide probe. | Store azide-modified reagents properly, protected from light and moisture. | |
| High Background | Non-specific binding of the azide probe. | Reduce the concentration of the azide probe. Include BSA in the click reaction buffer. |
| Residual copper causing fluorescence artifacts. | Thoroughly wash cells after the click reaction. Consider using a copper chelator in the final wash steps. | |
| Cell Death/Toxicity | Copper toxicity. | Use a biocompatible copper(I) stabilizing ligand (e.g., THPTA, BTTAA). Keep the copper concentration as low as possible while still achieving efficient catalysis. Minimize the duration of the click reaction. |
| Toxicity of the azide probe. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the azide probe. |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
This protocol provides a general guideline for labeling SNAP-tag fusion proteins on the surface of live mammalian cells.
Materials:
-
Cells expressing a SNAP-tag fusion protein
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA) (optional)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with 1-5 µM). For example, add 1-5 µL of a 1 mM stock solution to 1 mL of medium.
-
Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. An additional incubation in fresh medium for 30 minutes can help reduce background by allowing unbound substrate to diffuse out of the cells.
References
Best practices for storing and handling Alkyne-PEG5-SNAP
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Alkyne-PEG5-SNAP. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe used for the targeted labeling of proteins.[1][2][3] It consists of three key components:
-
An alkyne group , which is a reactive handle for "click chemistry."
-
A PEG5 spacer , which is a polyethylene glycol linker that increases the hydrophilicity and bioavailability of the molecule.
-
A SNAP-tag substrate (benzylguanine) , which specifically and covalently binds to the SNAP-tag protein.[1][2]
Its primary application is in a two-step protein labeling strategy. First, a protein of interest that is genetically fused to a SNAP-tag is specifically labeled with this compound. The introduced alkyne group can then be used in a subsequent click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach a molecule of interest, such as a fluorophore, biotin, or a drug molecule, that is conjugated to an azide.
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity and reactivity of the compound. Storage conditions differ for the powdered form and dissolved stock solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (Stock Solution) | -80°C | 6 months |
| In Solvent (Stock Solution) | -20°C | 1 month |
Q3: How do I reconstitute this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Recommended Solvent: Use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.
-
Solubility: It has a high solubility in DMSO, up to 125 mg/mL.
-
Procedure: To aid dissolution, you can gently heat the tube to 37°C and use an ultrasonic bath. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended buffer conditions for the SNAP-tag labeling reaction?
The SNAP-tag labeling reaction is robust and works well in a variety of buffers. The ideal buffer will largely depend on the requirements of your specific SNAP-tag fusion protein.
| Parameter | Recommended Range/Condition |
| pH | 5.0 - 10.0 |
| Monovalent Salts (e.g., NaCl) | 50 mM - 250 mM |
| Reducing Agent (e.g., DTT) | ≥1 mM (improves SNAP-tag stability) |
| Detergents | Non-ionic detergents (e.g., Tween-20) up to 0.5% (v/v) are acceptable. |
| Inhibitors | Avoid ionic detergents (e.g., SDS) and metal chelators (e.g., EDTA, EGTA). |
Troubleshooting Guides
This section addresses common problems that may arise during SNAP-tag labeling experiments with this compound.
Problem 1: Weak or No Labeling of the SNAP-tag Fusion Protein
| Possible Cause | Recommended Solution |
| Inefficient Expression of SNAP-tag Fusion Protein | - Verify protein expression levels using a Western blot or SDS-PAGE with a fluorescent SNAP-tag substrate. - Optimize transfection or expression conditions. |
| Insufficient Substrate Concentration or Incubation Time | - Increase the concentration of this compound. A 1.5 to 2-fold molar excess over the SNAP-tag protein is a good starting point. - Extend the incubation time (e.g., 2 hours at 25°C or overnight at 4°C). |
| Instability of the SNAP-tag Fusion Protein | - Perform the labeling reaction at a lower temperature (e.g., 4°C or 16°C). - Minimize the time the protein is handled at temperatures above 4°C before the labeling reaction. |
| Improper Storage of this compound | - Ensure the compound has been stored correctly according to the guidelines. - Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Inhibitory Components in the Reaction Buffer | - Ensure the buffer is free of ionic detergents (SDS) and metal chelators (EDTA, EGTA). - Check that the pH is within the optimal range (5.0-10.0). |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Alkyne Probe | - Reduce the concentration of this compound. - Decrease the incubation time. |
| Insufficient Washing (for cell-based assays) | - Increase the number and duration of wash steps after labeling. Allow the final wash step to proceed for up to 2 hours. - Include BSA or fetal calf serum in the labeling and wash buffers to block non-specific binding sites. |
| Contamination of Reagents | - Use fresh, high-purity reagents and sterile techniques. |
Problem 3: Precipitation of the SNAP-tag Fusion Protein
| Possible Cause | Recommended Solution |
| Insoluble Fusion Protein | - Optimize the buffer conditions. Test a range of pH values (from 5.0 to 10.0) and salt concentrations (50 mM to 250 mM). - Add a non-ionic detergent such as Tween-20 at a low concentration (0.05% to 0.1%). |
| High Protein Concentration | - Perform the labeling reaction at a lower protein concentration. |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified SNAP-tag Fusion Protein with this compound
This protocol outlines the steps for labeling a purified SNAP-tag fusion protein.
-
Prepare the Reaction Buffer: A recommended starting buffer is PBS, pH 7.4, supplemented with 1 mM DTT.
-
Prepare the Reactants:
-
Dilute your purified SNAP-tag fusion protein to the desired concentration (e.g., 20 µM) in the reaction buffer.
-
Prepare the this compound solution by diluting your DMSO stock into the reaction buffer to a final concentration of 30 µM (a 1.5-fold excess).
-
-
Labeling Reaction:
-
Mix the protein and this compound solutions.
-
Incubate for 1 hour at room temperature or overnight at 4°C. Protect the reaction from light if subsequent steps involve a light-sensitive azide.
-
-
Removal of Excess Probe (Optional but Recommended):
-
Remove unreacted this compound using a desalting column, dialysis, or spin filtration.
-
Protocol 2: Two-Step Labeling: SNAP-tag Labeling Followed by CuAAC
This protocol describes the entire workflow from labeling with this compound to the final click chemistry reaction with an azide-modified molecule (e.g., a fluorescent dye).
Step 1: SNAP-tag Labeling
-
Follow the steps outlined in Protocol 1 to label your SNAP-tag fusion protein with this compound. It is crucial to remove all unreacted this compound before proceeding to the next step to avoid it reacting with your azide probe in solution.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click Chemistry Reagents:
-
Azide Probe: Prepare a stock solution of your azide-containing molecule (e.g., fluorescent dye) in DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution in water immediately before use.
-
Copper-stabilizing Ligand (e.g., THPTA or BTTAA): Prepare a stock solution in water or DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
The azide probe.
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The copper-stabilizing ligand.
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CuSO₄.
-
Sodium Ascorbate (add last to initiate the reaction).
-
-
The final concentrations of the click chemistry reagents may need optimization, but a starting point is:
-
Alkyne-labeled protein: 10 µM
-
Azide probe: 20-50 µM
-
CuSO₄: 50-100 µM
-
Ligand: 250-500 µM
-
Sodium Ascorbate: 2.5-5 mM
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the final labeled protein conjugate to remove excess click chemistry reagents and unreacted azide probe using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Troubleshooting logic for weak or no labeling signal.
References
Technical Support Center: Improving Signal-to-Noise Ratio with Alkyne-PEG5-SNAP
Welcome to the technical support center for Alkyne-PEG5-SNAP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments utilizing this compound to improve the signal-to-noise ratio in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bifunctional labeling molecule. It consists of a benzylguanine (BG) moiety that specifically and covalently attaches to the SNAP-tag®, a self-labeling protein tag.[1] The other end of the molecule features a terminal alkyne group. This alkyne serves as a handle for a subsequent, highly specific "click chemistry" reaction with an azide-modified molecule, typically a fluorescent dye.[1] The polyethylene glycol (PEG5) linker provides spacing and improves solubility. This two-step labeling strategy allows for greater flexibility and can significantly improve the signal-to-noise ratio compared to single-step labeling with fluorescent SNAP-tag substrates.
Q2: How does using this compound improve the signal-to-noise ratio?
A2: The two-step labeling process using this compound enhances the signal-to-noise ratio in several ways:
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Reduced Background from Unbound Probes: In the first step, the non-fluorescent this compound is incubated with the cells. Any unbound reagent can be thoroughly washed away before the addition of the fluorescent azide probe in the second step. This minimizes the background fluorescence that can arise from non-specifically bound or excess fluorescent labels in a one-step labeling approach.[2][3]
-
Use of Fluorogenic Dyes: The click chemistry step allows for the use of fluorogenic azide probes. These probes are designed to be non-fluorescent until they react with the alkyne, at which point they become brightly fluorescent. This "turn-on" mechanism dramatically reduces background signal from any unreacted azide probe in the vicinity.
-
Flexibility in Fluorophore Choice: This method allows you to use a wide variety of azide-modified fluorophores, including those with superior brightness and photostability, which might not be available as direct SNAP-tag substrates.[4]
Q3: What are the key steps in a typical this compound labeling experiment?
A3: A typical experiment involves two main stages:
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SNAP-tag Labeling: Cells expressing the SNAP-tag fusion protein are incubated with this compound. The benzylguanine group of the molecule will covalently bind to the SNAP-tag. This is followed by washing steps to remove any unbound this compound.
-
Click Chemistry Reaction: The cells are then incubated with a reaction cocktail containing an azide-modified fluorescent dye, a copper(I) catalyst (usually generated in situ from a copper(II) salt and a reducing agent), and a stabilizing ligand. The alkyne on the SNAP-tagged protein will "click" with the azide on the fluorophore, resulting in a stable, fluorescently labeled protein. Subsequent washing removes the click chemistry reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | SNAP-tag Labeling Failure: - SNAP-tag fusion protein is not expressed or is misfolded.- Insufficient concentration of this compound or incubation time. | - Verify protein expression using Western blot or a fluorescent SNAP-tag substrate as a positive control.- Increase the concentration of this compound (typically 1-5 µM) and/or extend the incubation time (30-60 minutes). |
| Inefficient Click Reaction: - Copper catalyst is inactive (oxidized).- Reagents (especially sodium ascorbate) are degraded.- Azide or alkyne groups are inaccessible. | - Prepare the copper(II) sulfate and sodium ascorbate solutions fresh before each experiment.- Protect the reaction from oxygen; consider degassing buffers.- Ensure the use of a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) state.- For cell lysates, consider partial denaturation to expose the alkyne handle. | |
| High Background Fluorescence | Incomplete Washing: - Residual unbound this compound or azide-fluorophore. | - Increase the number and duration of washing steps after both the SNAP-tag labeling and the click chemistry reaction. |
| Non-specific Binding of Azide-Fluorophore: - The fluorophore itself has an affinity for cellular components. | - Decrease the concentration of the azide-fluorophore.- Include BSA in the washing buffers to block non-specific binding sites. | |
| Copper-Induced Fluorescence: - The copper catalyst is causing autofluorescence. | - Ensure thorough washing after the click reaction to remove all traces of copper. | |
| Cell Toxicity/Death | Copper Cytotoxicity: - High concentrations of copper are toxic to live cells. | - For live-cell imaging, use the lowest effective concentration of copper(II) sulfate (e.g., 20-100 µM).- Use a copper-chelating ligand like THPTA, which has been shown to reduce copper toxicity.- Minimize the incubation time for the click reaction (5-20 minutes may be sufficient). |
| Reagent Concentration: - High concentrations of this compound or the azide-fluorophore are toxic. | - Perform a dose-response curve to determine the optimal, non-toxic concentrations of your reagents. |
Experimental Protocols
Protocol 1: Two-Step Labeling of SNAP-tag Fusion Proteins in Live Cells
This protocol describes the labeling of a SNAP-tag fusion protein on the surface of live mammalian cells.
Materials:
-
Cells expressing a SNAP-tag fusion protein
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Azide-functionalized fluorophore (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (freshly prepared aqueous stock solution, e.g., 20 mM)
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Copper-chelating ligand (e.g., THPTA) (aqueous stock solution, e.g., 100 mM)
-
Sodium Ascorbate (freshly prepared aqueous stock solution, e.g., 100 mM)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
Procedure:
Step 1: SNAP-tag Labeling with this compound
-
Culture cells expressing the SNAP-tag fusion protein to the desired confluency on a suitable imaging dish.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
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Remove the existing medium from the cells and add the this compound labeling medium.
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Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
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Wash the cells three times with pre-warmed complete cell culture medium to remove unbound this compound.
Step 2: Click Chemistry Reaction
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Prepare the click reaction cocktail immediately before use in pre-warmed live-cell imaging buffer. The final concentrations of the reagents may need to be optimized, but a good starting point is:
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Azide-fluorophore: 1-10 µM
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Copper(II) sulfate: 20-100 µM
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THPTA: 100-500 µM
-
Sodium Ascorbate: 1-2 mM
-
-
Important: Add the reagents to the buffer in the following order: azide-fluorophore, THPTA, CuSO₄, and finally sodium ascorbate to initiate the reaction. Gently mix.
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Remove the wash medium from the cells and add the click reaction cocktail.
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Incubate the cells for 5-20 minutes at 37°C, protected from light.
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Wash the cells three times with pre-warmed live-cell imaging buffer.
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The cells are now ready for imaging.
Protocol 2: Labeling of SNAP-tag Fusion Proteins in Cell Lysates
Materials:
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Cell lysate containing the SNAP-tag fusion protein
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This compound (stock solution in DMSO)
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Azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide) (stock solution in DMSO)
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Copper(II) sulfate (CuSO₄) (aqueous stock solution)
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Copper-chelating ligand (e.g., THPTA) (aqueous stock solution)
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Sodium Ascorbate (freshly prepared aqueous stock solution)
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PBS
Procedure:
-
To 50 µL of cell lysate (1-5 mg/mL), add this compound to a final concentration of 5-10 µM.
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Incubate for 30 minutes at room temperature.
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Prepare the click reaction cocktail. For a 100 µL final reaction volume, a typical composition is:
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50 µL of alkyne-labeled lysate
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10 µL of 2.5 mM azide-reporter
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10 µL of 100 mM THPTA
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10 µL of 20 mM CuSO₄
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10 µL of 300 mM sodium ascorbate
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Add the click chemistry reagents in the order listed above, vortexing briefly after each addition.
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Incubate the reaction for 30-60 minutes at room temperature, protected from light.
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The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or affinity purification).
Data Presentation
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Live Cell Imaging | Cell Lysate Labeling |
| Azide-Fluorophore | 1 - 10 µM | 25 µM (can be optimized) |
| Copper(II) Sulfate | 20 - 100 µM | 2 mM |
| Ligand (e.g., THPTA) | 100 - 500 µM | 10 mM |
| Sodium Ascorbate | 1 - 2 mM | 30 mM |
Note: These are starting concentrations and may require optimization for your specific cell type and protein of interest.
Visualizations
Caption: Experimental workflow for two-step labeling using this compound.
Caption: GPCR signaling pathway with SNAP-tag labeling for receptor tracking.
References
Overcoming poor cell permeability of Alkyne-PEG5-SNAP substrates
This guide provides troubleshooting and frequently asked questions for researchers encountering challenges with the cell permeability of Alkyne-PEG5-SNAP and other SNAP-tag® substrates during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Alkyne-PEG5-BG, is a chemical probe used in bioimaging and chemical biology. It consists of three key parts:
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An Alkyne group: A reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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A PEG5 linker: A five-unit polyethylene glycol chain that improves solubility.
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A Benzylguanine (BG) moiety: This is the substrate that reacts specifically and covalently with the SNAP-tag®, a self-labeling protein tag.[1][2]
Its primary application is to label SNAP-tag® fusion proteins inside living cells. Once the protein is labeled, the alkyne group is available for a subsequent reaction to attach other molecules, such as fluorophores, biotin, or drug molecules.
Q2: I am observing very weak or no intracellular signal with my this compound substrate. What are the common causes?
Weak or absent intracellular labeling is a common issue and typically stems from two main sources:
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Poor Cell Permeability of the Substrate: The chemical properties of the entire substrate molecule (including the benzylguanine, linker, and any attached cargo) determine its ability to cross the cell membrane.[3][4] Molecules that are large, charged, or highly polar often struggle to diffuse across the lipid bilayer.[5]
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Experimental Conditions: The labeling protocol itself may not be optimized. This can include insufficient substrate concentration, inadequate incubation time, or issues with the health and expression level of the SNAP-tagged protein in the cells.
Q3: How can I optimize my experimental protocol to improve intracellular labeling?
Several parameters in your labeling protocol can be adjusted to enhance substrate uptake and signal.
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Increase Substrate Concentration: Gradually increase the final concentration of the this compound substrate. While typical starting concentrations are 0.1 to 1 µM, you may need to go as high as 5 µM. Be aware that higher concentrations can lead to increased background fluorescence.
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Extend Incubation Time: Allow more time for the substrate to penetrate the cells and react with the SNAP-tag®. Incubations can be extended from the standard 30 minutes to 1-2 hours or even longer in some cases.
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Optimize Temperature: Most labeling is performed at 37°C to maintain optimal cell health and enzyme kinetics. Temperature affects membrane fluidity, which can influence permeability. Ensure your cells are kept in a suitable incubator with CO2 control during labeling.
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Ensure Healthy, Non-Confluent Cells: Use cells that are in the logarithmic growth phase and are not overly confluent. Dense cell layers can sometimes lead to higher background and inconsistent labeling.
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Verify Protein Expression: Confirm that your SNAP-tag® fusion protein is being expressed correctly using a Western blot or by labeling with a highly cell-permeable, bright substrate as a positive control.
Q4: My intracellular signal is weak, but I have high background fluorescence. What causes this and how can I fix it?
This issue often arises when using substrates that are nonpolar or lipophilic, as they tend to bind non-specifically to lipid-rich structures within the cell.
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Reduce Substrate Concentration: This is the most effective way to lower non-specific binding.
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Thorough Washing: After incubation, perform multiple wash steps with a fresh, pre-warmed imaging medium. Extending the duration of the final wash step (e.g., up to 2 hours) can help remove unreacted substrate.
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Include Serum or BSA: Performing the labeling step in a medium containing fetal calf serum or BSA can help sequester excess substrate and reduce its non-specific binding.
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Use Fluorogenic Probes: Consider using fluorogenic substrates that only become brightly fluorescent after reacting with the SNAP-tag®. This dramatically reduces background from unreacted probes, often eliminating the need for wash steps.
Q5: Are there alternative substrates or tags I should consider for more efficient intracellular labeling?
Yes, the field has evolved to address the limitations of early substrates.
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SNAP-tag2: This is an engineered version of the SNAP-tag® with significantly faster reaction kinetics. It can achieve more efficient labeling, especially with low substrate concentrations, and shows improved performance in live-cell imaging.
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Chloropyrimidine (CP) Substrates: Substrates built on a benzylchloropyrimidine (CP) scaffold instead of benzylguanine (BG) have been shown to have higher cell permeability and produce a better signal-to-noise ratio for intracellular targets.
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Optimized Fluorophores: The choice of the fluorophore or other cargo attached to the substrate is critical. Some dyes are inherently more cell-permeable than others. A careful survey of available dyes is recommended, as properties like photostability and non-specific binding are unpredictable.
Q6: What are the key chemical properties of a substrate that influence its cell permeability?
Several molecular factors govern a probe's ability to cross the cell membrane:
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Polarity and Charge: Nonpolar, uncharged molecules diffuse across the lipid bilayer most easily. In contrast, polar and charged molecules have very low permeability.
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Molecular Size: Smaller molecules generally cross the membrane faster than larger ones.
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Lipophilicity: A higher degree of lipophilicity (fat-solubility) can improve cell permeation. This is often quantified by the partition coefficient (log P). However, very high lipophilicity can lead to aggregation and non-specific binding.
Troubleshooting Guide
This table summarizes common problems encountered during intracellular SNAP-tag® labeling and provides recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Intracellular Signal | 1. Poor substrate permeability. 2. Insufficient substrate concentration or incubation time. 3. Low or no expression of the SNAP-tag® fusion protein. | 1. Optimize labeling conditions (see Protocol 2). Consider a more permeable substrate (e.g., CP-based). 2. Increase substrate concentration to 2-5 µM and incubation time to 1-2 hours. 3. Verify protein expression via Western Blot or use a positive control plasmid. |
| High Background Fluorescence | 1. Substrate concentration is too high. 2. Non-specific binding of the substrate to cellular components. 3. Insufficient washing after labeling. | 1. Reduce substrate concentration. 2. Add fetal calf serum or BSA to the labeling medium. 3. Increase the number and duration of wash steps with a pre-warmed medium. |
| Signal Fades Quickly (Photobleaching) | 1. Fluorophore is not very photostable. 2. Excessive illumination intensity or duration during imaging. | 1. Choose a substrate with a more photostable dye. 2. Reduce laser power and exposure time. Use an anti-fade reagent if imaging fixed cells. |
| Cell Toxicity or Stress | 1. High concentration of substrate or solvent (DMSO/DMF). 2. Contamination in the labeling solution. | 1. Perform a dose-response curve to find the optimal, non-toxic substrate concentration. Ensure the final solvent concentration is low (<0.5%). 2. Use fresh, sterile reagents and media. |
Experimental Protocols
Protocol 1: Standard Live-Cell Labeling with this compound
This protocol is a starting point for labeling SNAP-tag® fusion proteins in adherent mammalian cells.
Reagents and Preparation:
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This compound Substrate: Dissolve in anhydrous DMSO or DMF to create a 1 mM stock solution. Store at -20°C, protected from light and moisture.
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Cell Culture Medium: Use the standard medium optimal for your cell line, supplemented with serum.
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Live-Cell Imaging Medium: A phenol red-free medium buffered with HEPES is recommended to reduce autofluorescence and maintain pH.
Procedure:
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Cell Seeding: Seed cells on glass-bottom dishes or coverslips to be 50-70% confluent on the day of the experiment. Transfect with the SNAP-tag® fusion plasmid according to the manufacturer's instructions.
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Prepare Staining Solution: Pre-warm the cell culture medium to 37°C. Dilute the 1 mM substrate stock solution into the pre-warmed medium to a final concentration of 1-5 µM. Mix thoroughly.
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Labeling: Remove the existing medium from the cells and wash once with a pre-warmed imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2-controlled environment.
-
Washing: Remove the staining solution and wash the cells 2-3 times with a fresh, pre-warmed imaging medium. For the final wash, incubate for at least 30 minutes to allow unreacted substrate to diffuse out.
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Imaging: Image the cells immediately on a microscope equipped with a live-cell incubation chamber.
Protocol 2: Optimization for Low-Permeability Substrates
If the standard protocol yields a poor signal, use the following table to systematically optimize conditions. Change one parameter at a time to evaluate its effect.
| Parameter | Standard Condition | Optimization Range | Rationale & Notes |
| Substrate Concentration | 1-5 µM | 5-10 µM | Increases the concentration gradient to drive substrate into the cell. Monitor for background increase. |
| Incubation Time | 30-60 min | 1-4 hours | Allows more time for slow-diffusing substrates to accumulate intracellularly and react. |
| Labeling Medium | Complete Medium | Serum-Free Medium | Serum proteins can sometimes bind to substrates, reducing their effective concentration. Test if removing serum improves signal (but be mindful of cell health). |
| Recovery/Wash Time | 30 min | 1-2 hours | A longer wash/recovery period is critical for reducing the background signal that can obscure a weak specific signal. |
Visualizations
Caption: Experimental workflow for labeling intracellular SNAP-tag® fusion proteins.
Caption: Troubleshooting logic for poor intracellular SNAP-tag® labeling.
Caption: Key molecular properties affecting substrate transport across the cell membrane.
References
Technical Support Center: Optimizing CuAAC Reactions for Alkyne-PEG5-SNAP Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate Alkyne-PEG5 to SNAP-tag proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CuAAC reaction for conjugating Alkyne-PEG5 to a SNAP-tag protein?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the covalent ligation of an alkyne-functionalized molecule (Alkyne-PEG5) to an azide-functionalized molecule.[1][2][] In this specific application, a SNAP-tag protein is first labeled with an azide-containing substrate. Subsequently, the azide-modified SNAP-tag protein is reacted with Alkyne-PEG5 in the presence of a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[1][4] This reaction forms a stable triazole linkage, resulting in the desired PEGylated SNAP-tag protein.
Q2: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction for protein conjugation includes the following key components:
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Azide-functionalized SNAP-tag protein: The protein of interest carrying the azide moiety.
-
Alkyne-PEG5: The PEGylating agent with a terminal alkyne.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. It is usually generated in the reaction mixture from a Copper(II) source.
-
Copper(II) source: Copper(II) sulfate (CuSO₄) is a commonly used precursor.
-
Reducing agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.
-
Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are crucial for stabilizing the Cu(I) catalyst, increasing reaction efficiency, and preventing protein damage.
Q3: Why is a ligand like THPTA recommended for CuAAC bioconjugation?
Copper-chelating ligands, particularly water-soluble ones like THPTA, play a multifaceted role in optimizing CuAAC reactions for biomolecules:
-
Catalyst Stabilization: They protect the catalytically active Cu(I) ion from oxidation and disproportionation in aqueous environments.
-
Rate Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.
-
Protection of Biomolecules: By sequestering the copper ion, ligands help prevent copper-mediated damage to the protein, such as oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) and peptide bond cleavage. A ligand-to-copper ratio of 5:1 is often recommended to protect against reactive oxygen species.
Q4: Can the buffer composition affect the CuAAC reaction?
Yes, the choice of buffer is critical.
-
Recommended Buffers: Phosphate, HEPES, or carbonate buffers within a pH range of 6.5-8.0 are generally compatible.
-
Buffers to Avoid:
-
Tris Buffer: Tris(hydroxymethyl)aminomethane can act as a competitive ligand for copper, thereby inhibiting the reaction.
-
High Chloride Concentrations: Buffers with high concentrations of chloride ions (above approximately 0.2 M) should be avoided as chloride can compete for copper binding.
-
Phosphate Buffer Consideration: While generally suitable, copper-phosphate complexes can sometimes be insoluble. This issue can often be circumvented by pre-mixing the copper source with the ligand before adding it to the phosphate buffer.
-
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC-mediated conjugation of Alkyne-PEG5 to SNAP-tag proteins.
Problem 1: Low or No Conjugation Yield
If you observe a low yield or complete failure of your conjugation reaction, consider the following potential causes and solutions.
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Caption: Troubleshooting logic for low conjugation yield.| Potential Cause | Recommended Solution |
| Copper Catalyst Inactivation | The active Cu(I) catalyst is susceptible to oxidation by dissolved oxygen. Prepare fresh sodium ascorbate solution for each experiment, as it readily oxidizes. Degas all buffers and solutions to remove dissolved oxygen. Ensure the correct ligand-to-copper ratio (a 5:1 ratio is often recommended) is used to protect the Cu(I) state. |
| Reagent Quality or Concentration | Verify the quality and integrity of the Alkyne-PEG5 and the azide-labeled SNAP-tag protein. Perform a small-scale test reaction with a control azide and alkyne to confirm reagent activity. Increase the molar excess of the Alkyne-PEG5 reagent (e.g., 2- to 10-fold excess over the protein). |
| Inhibitory Reaction Components | Buffers containing Tris or high concentrations of chloride can inhibit the reaction. Switch to a recommended buffer like HEPES or phosphate. If your protein sample contains reducing agents like DTT or β-mercaptoethanol, which can interfere with the copper catalyst, remove them via dialysis or buffer exchange prior to the reaction. |
| Inaccessibility of Reactive Groups | The alkyne or azide groups on the biomolecules may be buried within the protein's structure, making them inaccessible to the catalyst. Performing the reaction in the presence of a mild denaturant or a solvating agent like DMSO can help expose these groups. |
Problem 2: Protein Degradation, Aggregation, or Precipitation
The presence of copper and a reducing agent can sometimes lead to protein damage.
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// Edges ProteinDamage -> ROS [label="Cause"]; ProteinDamage -> Ascorbate [label="Cause"]; ProteinDamage -> Crosslinking [label="Cause"];
ROS -> Sol_ROS1 [label="Solution"]; ROS -> Sol_ROS2 [label="Solution"]; Ascorbate -> Sol_Ascorbate1 [label="Solution"]; Crosslinking -> Sol_Crosslinking1 [label="Solution"]; }
Caption: Troubleshooting logic for protein degradation.| Potential Cause | Recommended Solution |
| Oxidative Damage | Copper ions can catalyze the oxidation of sodium ascorbate by molecular oxygen, generating reactive oxygen species (ROS) like hydrogen peroxide. These ROS can lead to the oxidation of amino acid residues (cysteine, methionine, histidine) or even peptide bond cleavage. Use a 5-fold excess of a copper-chelating ligand like THPTA relative to the copper, as the ligand can also act as a sacrificial reductant. Thoroughly degas all solutions to minimize the presence of oxygen. |
| Ascorbate Byproduct Reactivity | The oxidation of ascorbate can produce reactive carbonyl compounds (e.g., dehydroascorbate) that can covalently modify protein side chains, particularly lysine and arginine, leading to crosslinking and aggregation. The addition of aminoguanidine to the reaction mixture can help to scavenge these harmful byproducts without significantly inhibiting the CuAAC reaction. |
| Glaser Coupling | In the presence of oxygen, Cu(II) can promote the oxidative homocoupling of alkynes (Glaser coupling), leading to unwanted side products and potentially protein crosslinking if the protein itself contains multiple alkyne groups. Capping reaction tubes to limit oxygen exposure can help minimize this side reaction. |
Experimental Protocols
General Protocol for Alkyne-PEG5-SNAP Conjugation
This protocol provides a starting point for optimizing the CuAAC reaction. Concentrations and incubation times may need to be adjusted for specific proteins and applications.
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// Edges Start -> PrepareProtein; PrepareProtein -> AddPEG; AddPEG -> PrepareCatalyst; PrepareCatalyst -> AddCatalyst; AddCatalyst -> AddAminoguanidine; AddAminoguanidine -> Initiate; Initiate -> Incubate; Incubate -> Purify; }
Caption: General experimental workflow for CuAAC conjugation.Materials:
-
Azide-functionalized SNAP-tag protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Alkyne-PEG5
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (Na-Asc) stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized SNAP-tag protein and buffer to achieve the desired final reaction volume and protein concentration (e.g., a final concentration of 25-50 µM).
-
Add the Alkyne-PEG5 from a stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is recommended. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Add the catalyst premix to the protein/alkyne solution and mix gently. The final copper concentration should typically be between 50 and 100 µM.
-
(Optional) If protein degradation is a concern, add aminoguanidine to a final concentration of approximately 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Cap the tube to minimize oxygen exposure and incubate the reaction at room temperature for 1-2 hours. Gentle mixing on a rotator may be beneficial.
-
Following incubation, the reaction mixture can be quenched and the PEGylated protein purified from excess reagents and byproducts. Common purification methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).
Data Summary Tables
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Molar Ratio (relative to Protein) | Notes |
| Azide-SNAP Protein | 10 - 100 µM | 1x | Higher concentrations can increase reaction rates. |
| Alkyne-PEG5 | 20 µM - 1 mM | 2 - 10x | Excess is required for efficient reaction. |
| CuSO₄ | 50 - 100 µM | - | Pre-mix with ligand before adding to buffer. |
| THPTA Ligand | 250 - 500 µM | - | Recommended Cu:Ligand ratio of 1:5. |
| Sodium Ascorbate | 1 - 5 mM | - | Must be prepared fresh. |
| Aminoguanidine | ~5 mM | - | Optional additive to prevent protein damage. |
Table 2: Buffer Compatibility
| Buffer | Compatibility | Notes |
| Phosphate (e.g., PBS) | Good | Can cause Cu precipitation if not pre-mixed with ligand. |
| HEPES | Excellent | Good buffering capacity at physiological pH. |
| Carbonate | Good | Suitable for reactions at slightly alkaline pH. |
| Tris | Avoid | Inhibits the reaction by chelating copper. |
| High [NaCl] (>0.2 M) | Avoid | Chloride ions can compete for copper binding. |
References
Technical Support Center: Complete Removal of Unreacted Alkyne-PEG5-SNAP
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for ensuring the complete removal of unreacted Alkyne-PEG5-SNAP following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
A1: Complete removal of unreacted this compound is critical for several reasons:
-
Accurate Downstream Quantification: Residual alkyne groups can interfere with assays designed to quantify the extent of conjugation, leading to inaccurate results.
-
Preventing Side Reactions: The reactive alkyne group can participate in unintended side reactions in subsequent experimental steps.
-
Ensuring Homogeneity: For therapeutic applications, a homogenous product is essential for consistent efficacy and safety.
-
Accurate Characterization: The presence of unconjugated reagent can complicate the characterization of the final conjugate by techniques such as mass spectrometry.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective methods for removing small, unreacted molecules like this compound (Molecular Weight: 556.61 g/mol ) from larger protein conjugates are based on size differences. The three primary techniques are:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their size as they pass through a column packed with a porous resin.[1]
-
Dialysis: A process that involves the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.
-
Tangential Flow Filtration (TFF): A rapid and scalable method that uses a semi-permeable membrane to separate molecules based on size, where the feed stream flows parallel to the membrane surface.[2][3]
Comparison of Purification Methods
The choice of purification method depends on factors such as the scale of the experiment, the required purity, and the desired processing time. The following table provides a quantitative comparison of the three main techniques for removing unreacted this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume | Diffusion across a semi-permeable membrane based on a concentration gradient | Size-based separation using a semi-permeable membrane with cross-flow |
| Unreacted PEG Removal Efficiency | >99% | 95-99% (highly dependent on the number of buffer exchanges) | >99.5% (with sufficient diavolumes)[4] |
| Typical Protein Yield | >95% | >90% | >95% |
| Processing Time | Fast (minutes to hours) | Slow (hours to days) | Very Fast (minutes to hours) |
| Scalability | Limited by column size | Easily scalable for various volumes | Highly scalable for large volumes |
| Key Advantage | High resolution and purity | Simple setup and gentle on proteins | Fast, scalable, and allows for simultaneous concentration |
Experimental Protocols
Below are detailed methodologies for each of the key purification techniques.
Size Exclusion Chromatography (SEC) Protocol
This method is ideal for achieving high purity on a small to medium scale.
Methodology:
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your protein conjugate from the small this compound molecule. A column with a fractionation range of approximately 1-30 kDa would be suitable.
-
Buffer Preparation: Prepare an elution buffer that is compatible with your protein and downstream applications. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is degassed to prevent bubble formation in the column.
-
Column Equilibration: Equilibrate the column by flowing at least two to three column volumes of the elution buffer through it at the desired flow rate. This ensures a stable baseline for detection.
-
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Loading: Inject the prepared sample onto the column. The sample volume should ideally be between 1% and 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Perform an isocratic elution with the prepared buffer. Monitor the column eluate using a UV detector at 280 nm. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions using SDS-PAGE or analytical HPLC to identify the fractions containing the pure protein conjugate, free of the unreacted PEG reagent.
-
Pooling: Pool the fractions that contain the purified product.
Dialysis Protocol
This method is gentle and suitable for various sample volumes, though it is a slower process.
Methodology:
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the free passage of this compound. A 2 kDa or 3.5 kDa MWCO membrane is generally a good choice.
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer according to the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the prepared dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential volume changes.
-
Dialysis:
-
Place the sealed dialysis bag or cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Perform the first buffer exchange after 4-6 hours.
-
Replace the buffer with a fresh batch and continue dialysis for another 4-6 hours.
-
Perform a final buffer exchange and allow the dialysis to proceed overnight.
-
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer. Gently remove the purified sample from the tubing/cassette.
Tangential Flow Filtration (TFF) Protocol
This method is ideal for larger sample volumes and when processing speed is a priority.
Methodology:
-
Membrane Selection: Choose a TFF cassette with an appropriate MWCO. For removing this compound, a membrane with a 3 kDa or 5 kDa MWCO is recommended.
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the desired buffer.
-
Concentration (Optional): If your sample is dilute, you can first concentrate it to a smaller volume.
-
Diafiltration:
-
Perform diafiltration by adding the new buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the retentate.
-
To achieve greater than 99.5% removal of small molecules, a minimum of 5-7 diavolumes is recommended. One diavolume is equal to the volume of the sample in the retentate.
-
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated protein conjugate from the system.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Peaks | Inappropriate column for the size difference. | Select a column with a smaller pore size and a fractionation range optimized for smaller molecules. |
| Sample volume is too large. | Reduce the sample injection volume to 1-2% of the column volume. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Low Protein Recovery | Protein is adsorbing to the column matrix. | Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the elution buffer. Consider a different column matrix. |
| Protein has precipitated on the column. | Ensure the elution buffer is optimal for your protein's solubility (pH, ionic strength). Filter the sample before loading. | |
| Broad Peaks | Column is old or poorly packed. | Replace the column or repack it if possible. |
| Sample is too viscous. | Dilute the sample before injection. |
Dialysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Removal of Unreacted PEG | Insufficient number of buffer exchanges. | Increase the number of buffer changes to at least three. |
| Dialysis time is too short. | Extend the duration of each dialysis step and the overnight dialysis. | |
| Buffer volume is too small. | Use a buffer volume that is at least 100-fold greater than the sample volume. | |
| Significant Increase in Sample Volume | Osmotic pressure difference between the sample and the buffer. | Perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer. |
| Protein Precipitation in the Dialysis Bag | The dialysis buffer is not optimal for protein stability. | Check the pH and ionic strength of the dialysis buffer. Consider adding stabilizing agents like glycerol (5-10%). |
| Protein concentration is too high. | Dilute the sample before dialysis. | |
| Loss of Protein Sample | Leak in the dialysis tubing or cassette. | Ensure the dialysis tubing is securely clamped and inspect cassettes for any damage before use. |
| MWCO of the membrane is too large. | Use a membrane with a smaller MWCO. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Flux Rate (Slow Filtration) | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider pre-filtering the sample. |
| High protein concentration leading to high viscosity. | Dilute the sample or perform the filtration at a slightly elevated temperature (if the protein is stable). | |
| Low Protein Recovery | Protein adsorption to the membrane. | Select a membrane material with low protein binding properties (e.g., regenerated cellulose). |
| Incomplete recovery from the system. | Optimize the post-filtration flushing procedure to recover any protein remaining in the system. | |
| Protein Aggregation | High shear stress. | Reduce the cross-flow rate or use a pump with a gentler action. |
| Over-concentration of the protein. | Avoid concentrating the protein beyond its solubility limit. |
References
- 1. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties [mdpi.com]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Stability of Alkyne-PEG5-SNAP in different buffer conditions
This guide provides technical support for researchers, scientists, and drug development professionals using Alkyne-PEG5-SNAP. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues related to the stability and use of this reagent in various buffer conditions.
Section 1: General Stability and Handling FAQs
This section covers the fundamental properties and handling procedures for this compound.
Q1: What is this compound and what are its components?
This compound is a bifunctional chemical probe used in bioconjugation and chemical biology.[1][2] It consists of two primary components:
-
O⁶-benzylguanine (BG): This is the "SNAP" part of the name. It is a substrate that reacts specifically and irreversibly with the SNAP-tag®, a self-labeling protein tag derived from human O⁶-alkylguanine-DNA-alkyltransferase (AGT).[3][4][5] This reaction forms a stable, covalent thioether bond.
-
Alkyne-PEG5 Linker: This component features a terminal alkyne group attached via a five-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the water solubility of the molecule. The terminal alkyne group is a "click chemistry" handle, enabling a subsequent, highly specific covalent reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) with an azide-modified molecule.
Q2: How should I properly store this compound stock solutions?
Proper storage is critical to maintain the reagent's integrity. Stock solutions are typically prepared in anhydrous DMSO. For optimal stability, follow the storage guidelines summarized below.
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How stable is this compound once diluted into a working buffer or cell culture medium?
Working solutions of this compound are significantly less stable than concentrated DMSO stocks. It is strongly recommended to prepare dilutions in your experimental buffer or medium immediately before use. For best performance, do not prepare more diluted reagent than you will consume within one hour.
Q4: What is the basic chemical mechanism of the SNAP-tag labeling reaction?
The SNAP-tag protein catalyzes the covalent attachment of the benzyl group from the O⁶-benzylguanine (BG) substrate to its own reactive cysteine residue. This process is highly specific and results in the release of guanine as a byproduct.
Section 2: Buffer Composition for Optimal SNAP-tag Labeling
The SNAP-tag labeling reaction is robust and compatible with a wide range of buffer conditions. However, certain components can enhance or inhibit the reaction.
Q5: What is the optimal pH range for the SNAP-tag labeling reaction?
The SNAP-tag reaction is efficient across a broad pH range, typically between pH 5.0 and 10.0 . The optimal pH may vary depending on the specific fusion protein's stability and solubility.
Q6: What types and concentrations of salts are compatible with the labeling reaction?
The reaction tolerates a wide range of ionic strengths. Monovalent salts such as sodium chloride (NaCl) are well-tolerated at concentrations from 50 mM to 250 mM, and the reaction has been shown to work in NaCl concentrations as low as 15 mM and as high as 1 M. Optimization may be required based on the solubility and stability of your specific SNAP-tag fusion protein.
Q7: Should I include reducing agents like DTT in my buffer?
Yes, it is recommended. The stability and reactivity of the SNAP-tag protein are improved in the presence of reducing agents. Including at least 1 mM Dithiothreitol (DTT) in the labeling buffer is a standard recommendation for in vitro applications.
Q8: Are there any buffer components that should be avoided?
Yes, certain common laboratory reagents inhibit the SNAP-tag enzyme and must be avoided to ensure a successful labeling reaction.
| Buffer Component Category | Recommended / Tolerated | Incompatible / Avoid | Rationale for Incompatibility |
| pH Range | 5.0 - 10.0 | < 5.0 or > 10.0 | Enzyme activity may be compromised. |
| Reducing Agents | ≥ 1 mM DTT | None | DTT improves SNAP-tag stability. |
| Detergents | Non-ionic (e.g., Tween-20) up to 0.5% v/v | Ionic (e.g., SDS) | Ionic detergents inhibit SNAP-tag activity. |
| Chelating Agents | None | EDTA, EGTA | Inhibit activity by chelating a structural Zn²⁺ ion. |
| Salts (Monovalent) | 50 mM - 250 mM NaCl recommended | None within typical ranges | Reaction is tolerant of wide ionic strengths. |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during labeling experiments.
Q9: I am seeing no or very weak labeling of my SNAP-tag fusion protein. What could be the cause?
Weak or absent labeling can stem from several issues related to the protein, the substrate, or the reaction conditions. The following workflow can help diagnose the problem.
Q10: My experiment has high background fluorescence after labeling. How can I reduce it?
High background is typically caused by an excess of unreacted fluorescent substrate. To mitigate this, try the following:
-
Reduce Substrate Concentration: Titrate the this compound concentration to find the lowest effective amount.
-
Optimize Incubation Time: Shorten the labeling incubation period.
-
Improve Washing Steps: Increase the number and duration of wash steps after labeling to more effectively remove unbound substrate. For live-cell imaging, a final wash followed by a 30-minute incubation in fresh media can help unincorporated probe diffuse out of the cells.
Q11: The fluorescent signal from my labeled protein is decreasing rapidly. Is the this compound label unstable?
The covalent bond formed between the SNAP-tag and the BG substrate is highly stable. Therefore, rapid signal loss is unlikely to be due to the instability of the chemical linkage itself. More probable causes include:
-
Fusion Protein Instability: The SNAP-tag fusion protein itself may have a fast turnover rate (short half-life) within the cell. This can be investigated by analyzing samples immediately after labeling or by fixing the cells post-labeling.
-
Photobleaching: The attached fluorophore (used in the subsequent click reaction) may be susceptible to photobleaching during imaging. Use appropriate anti-fade reagents and minimize light exposure.
Section 4: Experimental Protocols
Protocol 1: General Protocol for In Vitro Labeling of Purified SNAP-tag Fusion Protein
This protocol provides a starting point for labeling a purified SNAP-tag fusion protein in solution.
Materials:
-
Purified SNAP-tag fusion protein in a compatible buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Labeling Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
Methodology:
-
Dilute the purified SNAP-tag fusion protein to a working concentration (e.g., 20 µM) in the Labeling Buffer.
-
Prepare a fresh dilution of this compound in Labeling Buffer to a final concentration that is in slight excess of the protein (e.g., 30 µM, a 1.5-fold molar excess).
-
Add the diluted this compound to the protein solution.
-
Incubate the reaction mixture for 1 hour at 25°C (room temperature), protected from light. Incubation can also be performed for longer periods at 4°C (e.g., 24 hours) if the protein is more stable at lower temperatures.
-
(Optional) Remove excess, unreacted this compound using a suitable method such as dialysis, spin filtration, or size exclusion chromatography.
-
The labeled protein is now ready for downstream applications, such as the click chemistry reaction with an azide-containing molecule.
Protocol 2: Protocol for Assessing the Stability of this compound in a Novel Buffer
This protocol allows you to test if a specific buffer composition adversely affects the this compound reagent itself.
Materials:
-
This compound stock solution.
-
The novel buffer to be tested.
-
A control buffer known to be compatible (e.g., the Labeling Buffer from Protocol 1).
-
A known, active SNAP-tag fusion protein.
-
A fluorescent azide probe for click chemistry detection.
-
Reagents for copper-catalyzed click chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
SDS-PAGE analysis equipment with fluorescence imaging capability.
Methodology:
-
Incubation: Prepare two tubes of this compound diluted to a working concentration (e.g., 100 µM). In tube A, use the novel test buffer. In tube B, use the control buffer. Incubate both tubes for a desired time and temperature (e.g., 2 hours at 37°C).
-
Labeling Reaction: Add an equal amount of active SNAP-tag fusion protein to both tube A and tube B. Incubate for 1 hour at 25°C to allow the labeling reaction to proceed.
-
Click Reaction: Perform a click chemistry reaction on the samples from both tubes by adding the fluorescent azide probe and the necessary copper-catalysis reagents. Incubate as required for the click reaction to complete.
-
Analysis: Analyze the reaction products from both tubes using SDS-PAGE. Visualize the results using an in-gel fluorescence scanner.
-
Interpretation: Compare the fluorescence intensity of the protein band from the test buffer (Tube A) to the control buffer (Tube B). A significantly weaker signal in the test buffer indicates that the buffer conditions have compromised the stability or reactivity of the this compound reagent.
References
Validation & Comparative
Confirming Covalent Modification of SNAP-tag with Alkyne-PEG5-SNAP: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from imaging and tracking to proteomics and drug discovery. The SNAP-tag® system offers a versatile method for covalent protein labeling. This guide provides a detailed comparison of SNAP-tag technology, with a focus on the use of Alkyne-PEG5-SNAP as a substrate, and presents experimental data and protocols to confirm successful covalent modification.
The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) that has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives.[1] This reaction forms a stable thioether bond between a cysteine residue in the SNAP-tag and the BG substrate.[1] this compound is a BG derivative that incorporates a terminal alkyne group, enabling a two-step labeling approach. First, the SNAP-tag fusion protein is covalently labeled with the alkyne-containing substrate. Subsequently, the alkyne group can be utilized for bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules.[2]
Comparison with Alternative Labeling Technologies
The SNAP-tag system is one of several protein labeling technologies available. Its primary advantages include the high specificity and efficiency of the covalent labeling reaction.[3] Below is a comparison with other common labeling methods.
| Feature | SNAP-tag | HaloTag® | CLIP-tag™ | Fluorescent Proteins (e.g., GFP) |
| Mechanism | Covalent bond formation with O6-benzylguanine derivatives.[1] | Covalent bond formation with chloroalkane linkers. | Covalent bond formation with O2-benzylcytosine derivatives. | Genetically encoded fluorescent protein. |
| Size | ~20 kDa | ~33 kDa | ~20 kDa | ~27 kDa |
| Labeling | Exogenous substrate required. | Exogenous substrate required. | Exogenous substrate required. | Autofluorescent, no substrate needed. |
| Versatility | A wide range of functional molecules can be attached to the BG substrate. | A variety of functional molecules can be attached to the chloroalkane linker. | Orthogonal to SNAP-tag for dual labeling. | Limited to the spectral properties of the protein. |
| Photostability | Dependent on the conjugated fluorophore, often superior to FPs. | Dependent on the conjugated fluorophore, often superior to FPs. | Dependent on the conjugated fluorophore, often superior to FPs. | Prone to photobleaching. |
| Multiplexing | Possible with orthogonal tags like CLIP-tag. | Possible with orthogonal tags. | Possible with orthogonal tags like SNAP-tag. | Spectral overlap can be a challenge. |
| Reaction Speed | Generally fast, but can be substrate-dependent. | Can be faster than SNAP-tag for some substrates. | Similar to SNAP-tag. | Not applicable (fluorescence is intrinsic). |
Experimental Protocols
I. Covalent Modification of SNAP-tag with this compound
This protocol describes the labeling of a SNAP-tag fusion protein with this compound in vitro.
Materials:
-
Purified SNAP-tag fusion protein
-
This compound (stored at -20°C or -80°C)
-
Labeling Buffer (e.g., PBS, pH 7.4, or 50 mM HEPES, pH 7.5)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment)
Procedure:
-
Prepare the SNAP-tag fusion protein solution at a concentration of 5 µM in Labeling Buffer.
-
Prepare a 10 µM working solution of this compound in Labeling Buffer. It is recommended to use a 2-fold molar excess of the SNAP-tag substrate relative to the SNAP-tag protein.
-
(Optional) Add DTT to the protein solution to a final concentration of 1 mM.
-
Mix the SNAP-tag fusion protein solution with the this compound working solution.
-
Incubate the reaction mixture for 30 minutes at 37°C in the dark.
-
Remove excess, unreacted this compound by buffer exchange, dialysis, or using spin columns appropriate for the size of the protein.
II. Confirmation of Covalent Modification
Successful covalent modification can be confirmed using several methods:
A. SDS-PAGE and In-Gel Fluorescence (after Click Chemistry)
This method is suitable if the alkyne-labeled protein is subsequently reacted with a fluorescent azide via click chemistry.
Procedure:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by incubating the alkyne-labeled SNAP-tag protein with an azide-functionalized fluorophore. A typical protocol involves a copper(I) catalyst, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA or THPTA.
-
Run the labeled protein sample on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize the fluorescence directly in the gel using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band should appear at the molecular weight of the SNAP-tag fusion protein in the labeled sample, which is absent in the unlabeled control.
B. Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay
The covalent attachment of the this compound substrate to the SNAP-tag protein results in an increase in molecular weight, which can be detected as a shift in mobility on an SDS-PAGE gel.
Procedure:
-
Run both the unlabeled and the this compound-labeled SNAP-tag fusion protein samples on a high-resolution SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain).
-
Compare the migration of the protein bands. The labeled protein should exhibit a slight upward shift in mobility compared to the unlabeled protein, corresponding to the addition of the this compound moiety (MW ~556.61 Da).
C. Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of covalent modification and allows for the precise determination of the mass addition.
Procedure:
-
Prepare the unlabeled and labeled SNAP-tag fusion protein samples for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and, if necessary, digestion with a protease like trypsin.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
For intact protein analysis, compare the deconvoluted mass spectra of the unlabeled and labeled proteins. A mass increase corresponding to the molecular weight of the Alkyne-PEG5 moiety (minus the leaving guanine group) should be observed for the labeled protein.
-
For peptide analysis after digestion, identify the peptide containing the reactive cysteine residue of the SNAP-tag. In the labeled sample, this peptide will show a mass shift corresponding to the covalent modification.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical reaction.
References
A Quantitative Comparison of SNAP-tag and Other Protein Labeling Technologies
A deep dive into the labeling efficiency, kinetics, and performance of SNAP-tag in comparison to other popular protein labeling methods, providing researchers with the data and protocols to make informed decisions for their experimental needs.
In the dynamic fields of cell biology and drug discovery, the precise labeling of proteins is paramount for unraveling their complex functions and interactions. The SNAP-tag technology, a self-labeling protein tag, has emerged as a powerful tool for the specific and covalent attachment of a wide array of functional molecules, including fluorescent dyes, biotin, and beads, to a protein of interest. This guide provides a quantitative analysis of SNAP-tag labeling efficiency, comparing it with other leading technologies such as HaloTag and CLIP-tag, and offers detailed experimental protocols to assist researchers in optimizing their labeling strategies.
Comparative Analysis of Labeling Efficiency
The efficiency of a protein labeling system is a critical factor, influencing signal strength, specificity, and the overall success of an experiment. The performance of SNAP-tag is often benchmarked against other self-labeling tags, primarily HaloTag and CLIP-tag.
| Tag | Ligand | Second-Order Rate Constant (k_app, M⁻¹s⁻¹) | Key Characteristics |
| SNAP-tag | O⁶-benzylguanine (BG) derivatives | 10³ - 10⁵ | Versatile, compatible with a wide range of functional groups. |
| Chloropyrimidine (CP) derivatives | 10³ - 10⁴ | More cell-permeable than BG derivatives. | |
| SNAP-tag2 | Rhodamine derivatives | Approaches 10⁷ | Engineered for significantly faster kinetics and increased brightness.[1][2] |
| HaloTag7 | Chloroalkane (CA)-rhodamine | Up to 10⁷ | Reaches almost diffusion-limited labeling rates with certain substrates.[3][4][5] |
| CLIP-tag | O²-benzylcytosine (BC) derivatives | Similar to SNAP-tag | Orthogonal to SNAP-tag, allowing for dual labeling. |
Key Findings:
-
Kinetics: HaloTag7 generally exhibits the fastest labeling kinetics, with some substrates reaching near diffusion-limited rates, which are significantly higher than those of the original SNAP-tag. However, the engineered SNAP-tag2 shows a dramatic 100-fold improvement in reaction speed with rhodamine substrates, making it comparable to HaloTag7.
-
Substrate Dependence: The labeling rates of SNAP-tag are less affected by the chemical nature of the attached label compared to HaloTag7, whose rates can vary over several orders of magnitude depending on the substrate.
-
Photostability: Studies have shown that HaloTag conjugates with JF dyes tend to be more photostable and exhibit less nonspecific binding compared to SNAP-tag conjugates, which is an important consideration for single-molecule tracking and super-resolution microscopy.
-
Size: SNAP-tag and CLIP-tag (both 182 amino acids, ~19.4 kDa) are smaller than HaloTag (295 amino acids). This can be advantageous in situations where a larger tag might interfere with the function or localization of the protein of interest.
-
Orthogonality: SNAP-tag and CLIP-tag are orthogonal systems, meaning they react specifically with their respective substrates (benzylguanine and benzylcytosine) with minimal cross-reactivity. This allows for the simultaneous labeling of two different proteins within the same cell.
Experimental Protocols
Accurate quantification of labeling efficiency is crucial for optimizing experimental conditions and ensuring reliable data. Below are detailed protocols for in vitro and in-cell labeling efficiency analysis.
In Vitro Labeling Kinetics Assay (Fluorescence Polarization)
This method measures the change in fluorescence polarization (FP) as a fluorescently labeled substrate binds to the tag protein. The increase in molecular weight upon binding leads to a slower tumbling rate and a corresponding increase in FP.
Materials:
-
Purified SNAP-tag fusion protein of known concentration.
-
Fluorescently labeled O⁶-benzylguanine (BG) or chloropyrimidine (CP) substrate.
-
Reaction buffer (e.g., PBS with 1 mM DTT).
-
Microplate reader with FP capabilities.
Procedure:
-
Prepare a serial dilution of the SNAP-tag fusion protein in the reaction buffer.
-
Add a fixed, low concentration (e.g., 20 nM) of the fluorescent substrate to each well of a microplate.
-
Initiate the reaction by adding the different concentrations of the SNAP-tag protein to the wells.
-
Measure the fluorescence polarization over time at a constant temperature (e.g., 37°C).
-
Fit the kinetic data to a second-order rate equation to determine the apparent second-order rate constant (k_app).
In-Cell Labeling Efficiency Analysis (Flow Cytometry)
This protocol quantifies the labeling efficiency in a population of live cells expressing a SNAP-tag fusion protein.
Materials:
-
Cells expressing the SNAP-tag fusion protein (e.g., co-expressing a fluorescent protein like mEGFP as an internal control).
-
Cell-permeable fluorescent SNAP-tag substrate (e.g., SNAP-Cell TMR-Star).
-
Complete cell culture medium.
-
Flow cytometer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Prepare the labeling medium by diluting the SNAP-tag substrate to the desired final concentration (typically 1-5 µM) in pre-warmed complete culture medium.
-
Replace the existing medium with the labeling medium and incubate the cells for a specific duration (e.g., 30 minutes) at 37°C.
-
Wash the cells three times with fresh, pre-warmed medium to remove unbound substrate.
-
Incubate the cells in fresh medium for an additional 30 minutes to allow for the diffusion of any remaining unbound substrate out of the cells.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the SNAP-tag label and the internal control (if applicable).
-
Calculate the labeling efficiency by gating on the cell population and quantifying the mean fluorescence intensity of the labeled cells.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between these labeling technologies, the following diagrams are provided.
Caption: Workflow for in-cell SNAP-tag labeling efficiency analysis.
Caption: Comparison of SNAP-tag, CLIP-tag, and HaloTag.
References
A Comparative Analysis of PEG Linker Lengths for SNAP-tag Applications
For researchers, scientists, and drug development professionals utilizing SNAP-tag technology, the choice of a suitable linker connecting the benzylguanine (BG) substrate to a molecule of interest is a critical parameter. Polyethylene glycol (PEG) linkers are frequently employed to improve solubility, reduce steric hindrance, and enhance the stability of the conjugate. This guide provides a side-by-side comparison of different PEG linker lengths for SNAP-tag, supported by experimental data, to facilitate the selection of an optimal linker for specific research applications.
The length of the PEG linker in a SNAP-tag substrate can significantly influence the accessibility of the tag to its substrate, the functionality of the conjugated protein, and the overall outcome of the experiment. While longer PEG chains can provide greater flexibility and distance from the protein of interest, potentially overcoming steric hindrance, shorter linkers may be advantageous in applications requiring more constrained geometries.
Performance of Different PEG Linker Lengths in Protein Dimerization
A key application highlighting the importance of linker length is the chemically induced dimerization (CID) of proteins. In this context, a bifunctional molecule containing a SNAP-tag ligand (BG) and a ligand for another tag (e.g., HaloTag ligand, HTL), connected by a PEG linker, is used to bring two proteins of interest into close proximity. The efficiency of this dimerization is a strong indicator of how the PEG linker length affects the ability of the SNAP-tag to interact with its substrate in a sterically demanding environment.
Recent studies have explored the use of BG-PEGn-HTL dimerizers with varying PEG chain lengths to induce the dimerization of receptor proteins on the cell surface.[1][2] The quantitative analysis of dimer formation provides valuable insights into the impact of PEG linker length.
| Linker | Approximate Length (Å) | Dimerization Efficiency | Observations |
| BG-PEG2-HTL | ~7 Å | Effective | Efficiently induces dimerization, suggesting that a short linker is sufficient when the tagged proteins are in close proximity.[1][3] |
| BG-PEG6-HTL | ~21 Å | Effective | Shows robust dimerization, indicating that a moderate linker length provides a good balance of flexibility and proximity.[1] |
| BG-PEG12-HTL | ~42 Å | Effective | Also induces dimerization effectively, demonstrating that longer linkers can be used to bridge greater distances between interacting proteins. |
It is important to note that while all tested linker lengths were effective in inducing dimerization of the neurotrophic factor receptor TrkB, the specific context of the target proteins and their interaction geometry will ultimately determine the optimal linker length.
Experimental Protocols
In Vitro SNAP-tag Labeling
This protocol describes a general method for labeling a purified SNAP-tag fusion protein in vitro.
Materials:
-
Purified SNAP-tag fusion protein
-
BG-PEGn-fluorophore or other BG-PEGn-molecule of interest
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Dilute the purified SNAP-tag fusion protein to a final concentration of 10 µM in the Reaction Buffer.
-
Substrate Addition: Add the BG-PEGn-substrate to the protein solution at a final concentration of 20 µM (a 2-fold molar excess).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent substrate.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning or Coomassie staining to detect the mobility shift of the labeled protein.
Cell Surface Labeling of SNAP-tag Fusion Proteins
This protocol is designed for labeling SNAP-tag fusion proteins expressed on the surface of living cells.
Materials:
-
Cells expressing a cell-surface SNAP-tag fusion protein
-
Cell culture medium
-
BG-PEGn-fluorophore (cell-impermeable)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Labeling Solution Preparation: Dilute the cell-impermeable BG-PEGn-fluorophore substrate to a final concentration of 2-5 µM in pre-warmed cell culture medium.
-
Labeling: Remove the existing cell culture medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed cell culture medium to remove any unreacted substrate.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing Experimental Workflows
To illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The selection of an appropriate PEG linker length for SNAP-tag applications is a crucial step in experimental design. While shorter linkers (e.g., PEG2) are effective for inducing interactions between closely associated proteins, longer linkers (e.g., PEG12) can be utilized to bridge larger distances and potentially overcome steric hindrance at the cell surface. The provided experimental data on protein dimerization serves as a valuable guide for researchers in choosing a suitable PEG linker for their specific needs. Further optimization may be required depending on the unique characteristics of the protein of interest and the experimental context.
References
Assessing the Biocompatibility and Cytotoxicity of Alkyne-PEG5-SNAP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cellular impact of chemical probes is paramount. This guide provides a comparative analysis of the biocompatibility and cytotoxicity of Alkyne-PEG5-SNAP, a popular reagent for SNAP-tag labeling, against other common protein labeling technologies.
This compound is a bifunctional molecule designed for the targeted labeling of proteins. It features an O6-benzylguanine (BG) moiety that irreversibly reacts with the SNAP-tag, a self-labeling protein tag. The molecule is further equipped with a five-unit polyethylene glycol (PEG) spacer and a terminal alkyne group, enabling subsequent "click" chemistry reactions for the attachment of various payloads. The incorporation of a PEG spacer is generally intended to enhance solubility and biocompatibility.
Comparative Analysis of Protein Labeling Systems
The choice of a protein labeling system is often a trade-off between labeling efficiency, versatility, and potential cellular perturbation. Here, we compare the SNAP-tag system, utilizing substrates like this compound, with the HaloTag and CLIP-tag systems.
| Feature | SNAP-tag System (e.g., this compound) | HaloTag System | CLIP-tag System |
| Mechanism | Covalent labeling of a modified O6-alkylguanine-DNA alkyltransferase (AGT) with O6-benzylguanine (BG) substrates.[1][2][3] | Covalent labeling of a modified haloalkane dehalogenase with chloroalkane linker substrates. | Covalent labeling of a modified AGT with O2-benzylcytosine (BC) substrates. |
| Substrate Core | O6-benzylguanine | Chloroalkane | O2-benzylcytosine |
| Orthogonality | Can be used orthogonally with the CLIP-tag system. | Can be used orthogonally with SNAP-tag and CLIP-tag systems. | Can be used orthogonally with the SNAP-tag system. |
| Reported Biocompatibility | Generally considered biocompatible for live-cell imaging. The PEG linker in this compound is expected to further improve biocompatibility. | Ligands are reported to have no detectable cellular toxicity under standard labeling conditions. | Similar to SNAP-tag, generally considered biocompatible for live-cell imaging. |
Cytotoxicity Profile of System Components
A detailed examination of the constituent parts of this compound and its alternatives can help in predicting their cytotoxic potential.
O6-Benzylguanine (SNAP-tag Substrate Core)
O6-benzylguanine (O6-BG) and its derivatives are the reactive components of SNAP-tag substrates. While generally used at low micromolar concentrations for labeling, which are considered non-toxic for this application, O6-BG itself has been investigated as a chemosensitizing agent in cancer therapy at higher concentrations. In this context, it is designed to inhibit the DNA repair protein AGT, leading to increased cytotoxicity of alkylating agents. It is important to note that the cytotoxic effects observed in these therapeutic studies are at concentrations and exposure times that differ significantly from those used in typical protein labeling experiments.
| Compound | Cell Line | Assay | IC50 | Context |
| O6-benzylguanine | HL-60 | AGT Inhibition | 0.073 µM | AGT Inhibition Assay |
| O6-benzylguanine | Various Cancer Cell Lines | Varies | Not typically reported for cytotoxicity alone | Used as a sensitizer for chemotherapy |
Polyethylene Glycol (PEG) Linker
PEGylation is a widely adopted strategy to enhance the biocompatibility, solubility, and in vivo circulation time of molecules.[4] Studies have shown that PEG itself generally exhibits low toxicity. However, the cytotoxicity of PEG oligomers can be dependent on their molecular weight and concentration, with very high concentrations of some low molecular weight PEGs showing detectable cytotoxicity.[5] The short PEG5 linker in this compound is unlikely to contribute significantly to cytotoxicity at the concentrations used for labeling.
Alkyne Group and Click Chemistry
This compound is designed for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. While a powerful conjugation method, the copper(I) catalyst used in CuAAC can be cytotoxic due to the generation of reactive oxygen species (ROS). For live-cell applications, it is crucial to use copper-chelating ligands to minimize this toxicity or to employ copper-free click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC).
HaloTag Ligands
HaloTag ligands consist of a chloroalkane linker attached to a functional group. Promega, the manufacturer of the HaloTag system, states that their TMR and diAcFAM ligands have shown no detectable cellular toxicity or morphological side effects under recommended labeling conditions. While specific IC50 values are not provided, this qualitative assessment suggests a high degree of biocompatibility for common HaloTag applications.
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to perform their own comparative studies, this section provides detailed methodologies for key in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Live/Dead Cell Staining
Live/Dead cell staining is a fluorescence-based method that uses a combination of two dyes to differentiate between live and dead cells. A common combination is Calcein-AM and Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1). Calcein-AM is a cell-permeable dye that is converted to the green fluorescent calcein by esterases in live cells. PI and EthD-1 are cell-impermeable nucleic acid stains that only enter cells with compromised membranes, staining the nuclei of dead cells red.
Protocol:
-
Cell Seeding and Treatment: Grow cells on a suitable imaging plate or slide and treat with the test compounds as described previously.
-
Staining Solution Preparation: Prepare a staining solution containing Calcein-AM (e.g., 2 µM) and a dead cell stain (e.g., 4 µM EthD-1) in a buffered saline solution (e.g., PBS).
-
Cell Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
-
Quantification: The percentage of live and dead cells can be quantified by counting the number of green and red cells in multiple fields of view.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental processes and potential cellular responses to toxicity, the following diagrams are provided.
General workflow for in vitro cytotoxicity assessment.
Simplified intrinsic apoptosis signaling pathway.
Conclusion
References
- 1. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Using the SNAP-Tag technology to easily measure and demonstrate apoptotic changes in cancer and blood cells with different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
Evaluating the Specificity of Alkyne-PEG5-SNAP Labeling: A Comparison Guide
In the landscape of protein labeling, the specificity of the chosen methodology is paramount for generating reliable and interpretable data. This guide provides an objective evaluation of Alkyne-PEG5-SNAP labeling, comparing its performance with alternative techniques and offering supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound Labeling
This compound is a two-step labeling system that combines the specificity of SNAP-tag technology with the versatility of click chemistry. The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) that has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives.[1][2] The this compound reagent is a BG derivative that, upon reaction with the SNAP-tag, attaches a PEGylated alkyne handle to the protein of interest. This alkyne group can then be subjected to a bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate a wide range of reporter molecules like fluorophores or biotin.[3]
The primary advantage of this system lies in its high specificity, stemming from the targeted covalent reaction between the SNAP-tag and its substrate.[2] However, the overall specificity of the final labeled product also depends on the bioorthogonality of the subsequent click chemistry step.
Comparison with Alternative Labeling Methods
The performance of this compound labeling is best understood in the context of its alternatives. Here, we compare it with two common methods: HaloTag labeling and direct metabolic labeling with alkyne-functionalized biomolecules.
1. HaloTag Labeling:
The HaloTag is another self-labeling protein tag, derived from a bacterial haloalkane dehalogenase, that covalently binds to synthetic ligands containing a chloroalkane (CA) linker.[4] Like the SNAP-tag, it offers high specificity for its ligand.
2. Metabolic Labeling with Alkyne Analogs:
This method involves introducing a bioorthogonal handle, such as an alkyne, into proteins by hijacking the cell's metabolic pathways. For example, cells can be cultured with amino acid or fatty acid analogs containing an alkyne group, which are then incorporated into newly synthesized proteins. These alkyne-modified proteins can then be detected via click chemistry.
Quantitative Performance Comparison
| Performance Metric | SNAP-tag | HaloTag | Key Findings |
| Labeling Brightness | Lower | Higher (up to 9-fold) | With far-red rhodamine derivatives like silicon rhodamine (SiR), HaloTag labeling results in significantly brighter signals. The mean fluorescence intensity of SiR-labeled HaloTag was found to be 2.8 to 4.5-fold higher than SiR-labeled SNAP-tag in different experimental systems. |
| Photostability | Lower | Higher | HaloTag conjugates have been reported to be more photostable than SNAP-tag conjugates, allowing for longer imaging times. |
| Non-specific Binding | Low | Very Low | While both tags are highly specific, some studies suggest that SNAP-tag ligands may have slightly higher non-specific interactions in the cell compared to HaloTag ligands. |
| Reaction Kinetics | Slower | Faster | HaloTag generally exhibits faster labeling kinetics compared to SNAP-tag. |
Experimental Protocols
To rigorously assess the specificity of this compound labeling, the following experimental protocols are provided.
Protocol 1: Labeling of SNAP-tag Fusion Proteins with this compound and a Fluorescent Azide
This protocol describes the two-step labeling of a SNAP-tag fusion protein in live cells.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest
-
Complete cell culture medium
-
This compound substrate
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
SNAP-tag Labeling: a. Culture cells expressing the SNAP-tag fusion protein to the desired confluency. b. Prepare a labeling medium containing 1-5 µM this compound in complete cell culture medium. c. Replace the existing medium with the labeling medium and incubate for 30-60 minutes at 37°C. d. Wash the cells three times with pre-warmed PBS to remove excess this compound.
-
Click Chemistry Reaction (CuAAC): a. Prepare a fresh click reaction cocktail. For a final volume of 1 mL, mix:
- 10 µL of 10 mM fluorescent azide in DMSO
- 20 µL of 50 mM CuSO4 in water
- 100 µL of 50 mM THPTA in water b. Add the cocktail to the cells in 870 µL of PBS. c. Initiate the reaction by adding 10 µL of a freshly prepared 1 M sodium ascorbate solution in water. d. Incubate the cells for 30 minutes at room temperature, protected from light. e. Wash the cells three times with PBS. f. The cells are now ready for imaging.
Protocol 2: Assessing Labeling Specificity by Fluorescence Microscopy
This protocol provides a method to quantify the signal-to-noise ratio of the labeling.
Procedure:
-
Image Acquisition: a. Following Protocol 1, acquire fluorescence images of the labeled cells. b. As a negative control, perform the same labeling procedure on wild-type cells that do not express the SNAP-tag fusion protein. c. Acquire images using identical settings (e.g., exposure time, laser power) for both the experimental and control samples.
-
Image Analysis: a. Using image analysis software (e.g., Fiji/ImageJ), define regions of interest (ROIs) for the labeled cells (signal) and for background areas without cells. b. Measure the mean fluorescence intensity within the cell ROIs and the background ROIs. c. Calculate the signal-to-noise ratio (SNR) using the following formula: SNR = (Mean Intensitycell - Mean Intensitybackground) / Standard Deviationbackground d. For the negative control cells, measure the mean fluorescence intensity to quantify the level of non-specific binding.
Protocol 3: Evaluating Specificity by In-Gel Fluorescence
This biochemical approach assesses the specificity of labeling by separating proteins via SDS-PAGE.
Procedure:
-
Cell Lysis and Protein Quantification: a. After labeling according to Protocol 1, lyse the cells in a suitable lysis buffer. b. Quantify the total protein concentration of the lysate.
-
SDS-PAGE and In-Gel Fluorescence Scanning: a. Load equal amounts of protein from the labeled experimental and negative control cell lysates onto an SDS-PAGE gel. b. After electrophoresis, scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Analysis: a. In the lane with the experimental sample, a fluorescent band should appear at the expected molecular weight of the SNAP-tag fusion protein. b. The lane with the negative control lysate should show minimal to no fluorescent bands, indicating low non-specific labeling. c. Densitometry can be used to quantify the intensity of the specific band versus any non-specific bands to calculate a signal-to-background ratio.
Visualizing Labeling Workflows and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the this compound labeling workflow and provide a visual comparison of specificity.
Conclusion
This compound labeling is a highly specific and versatile method for protein labeling. Its primary strength lies in the covalent and specific reaction between the SNAP-tag and its benzylguanine substrate. While the subsequent click chemistry step introduces a potential for non-specific interactions, proper experimental design, including the use of appropriate controls, can minimize these effects.
When compared to HaloTag, SNAP-tag may offer lower brightness and photostability with certain fluorophores. However, the vast array of commercially available SNAP-tag substrates and the extensive literature supporting its use make it a robust and reliable choice for many applications. Metabolic labeling offers an alternative for studying newly synthesized proteins but may be more prone to off-target labeling due to the promiscuity of cellular metabolic pathways.
Ultimately, the choice of labeling method will depend on the specific experimental requirements, including the desired level of specificity, brightness, and the nature of the biological question being addressed. This guide provides the necessary information and protocols to make an informed decision and to rigorously validate the specificity of this compound labeling in your research.
References
- 1. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alkyne-PEG5-SNAP Cross-Reactivity in Cellular Environments
This guide provides a detailed comparison of the Alkyne-PEG5-SNAP labeling system, focusing on its potential for cross-reactivity with endogenous cellular components. We present experimental data from existing literature, outline protocols for validation, and compare its performance against alternative protein labeling technologies to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to this compound Labeling
The this compound system is a two-component labeling technology. It involves a protein of interest genetically fused to the SNAP-tag, a 19.4 kDa engineered version of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1] This tag specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[1][2] The this compound substrate consists of a BG moiety for SNAP-tag recognition, a flexible PEG5 linker, and a terminal alkyne group.[3][4] This terminal alkyne serves as a bioorthogonal handle for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry". While this system is designed for high specificity, understanding potential off-target reactions is critical for the interpretation of experimental results.
Mechanism of Action and Potential for Cross-Reactivity
The labeling process is a two-step reaction. First, the SNAP-tag fusion protein irreversibly reacts with the benzylguanine part of the this compound substrate. This reaction is generally rapid and highly specific. Secondly, the now-tagged protein displays a terminal alkyne, ready for click chemistry.
Potential sources of cross-reactivity can arise from either component of the substrate:
-
SNAP-tag/Benzylguanine Interaction: The reaction between SNAP-tag and its BG substrate is highly orthogonal and considered to have minimal cross-reactivity with other cellular proteins. The CLIP-tag system, which uses an O²-benzylcytosine substrate, was developed from the SNAP-tag and the two systems can be used simultaneously in the same cell with negligible cross-talk, further demonstrating the specificity of the underlying enzyme-substrate reaction.
-
Terminal Alkyne Moiety: The primary source of potential off-target labeling stems from the terminal alkyne group. While relatively inert under physiological conditions, terminal alkynes have been shown to react with the active-site cysteine nucleophiles of certain classes of proteases, such as de-ubiquitinating enzymes (DUBs) and caspases. This covalent interaction can lead to the unintentional labeling of endogenous enzymes that are not the intended target of the SNAP-tagged protein. Unspecific reactivity of alkyne probes has also been noted in broader chemical proteomics studies.
Comparison with Alternative Labeling Technologies
The choice of a labeling system depends on factors like tag size, labeling speed, and specificity. This compound offers a balance of these features, but alternative methods have their own advantages and disadvantages.
| Feature | SNAP-tag | HaloTag | Unnatural Amino Acid (UAA) Incorporation | Phosphopantetheinyl Transferase (PPTase) |
| Principle | Enzymatic self-labeling with O⁶-benzylguanine derivatives. | Enzymatic self-labeling with chloroalkane derivatives. | Genetic code expansion to insert a bioorthogonal amino acid. | Enzymatic labeling of a short peptide tag with Coenzyme A conjugates. |
| Tag Size | ~20 kDa | ~33 kDa | Not applicable (single amino acid) | ~1-2 kDa (peptide tag) |
| Specificity | High; substrate is inert to other proteins. | High; substrate is inert to other proteins. | Very High; labeling is at a single, genetically defined site. | Moderate; some studies report substantial non-specific labeling of endogenous proteins. |
| Potential Cross-Reactivity | Terminal alkyne on substrate may react with active-site cysteines. | Chloroalkane linker is generally considered highly bio-inert. | The bioorthogonal group (e.g., alkyne) carries similar risks as with other methods. | CoA-dye conjugates can enter cells and non-specifically label endogenous proteins. |
| Advantages | Rapid kinetics, wide variety of substrates, orthogonal to CLIP-tag. | Very rapid kinetics with some dyes, bright far-red dye options. | Ultimate precision in labeling site, minimal tag size. | Very small tag size. |
| Limitations | Tag size is considerable, potential for alkyne side reactions. | Larger tag size than SNAP-tag. | Can result in lower protein expression yields, potential toxicity. | Potential for significant off-target labeling, requires enzyme and substrate. |
Table 1. Comparison of SNAP-tag with other common protein labeling technologies.
Quantitative Data Summary
Direct quantitative proteomics studies on the specific cross-reactivity of this compound are not broadly published. However, kinetic data for the parent SNAP-tag technology compared to HaloTag is available and relevant for performance evaluation.
| Tag System | Substrate | Labeling Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| SNAP-tag | BG-Alexa488 | ~1.2 x 10⁴ | |
| SNAP-tag | Non-fluorescent BG substrates | 10⁴ - 10⁵ | |
| HaloTag7 | Rhodamine substrates | Up to 10⁷ (diffusion-limited) | |
| HaloTag7 | Coumarin-HTL | ~2.8 x 10⁵ |
Table 2. Comparison of in vitro labeling rate constants for SNAP-tag and HaloTag7 with various substrates. Note that rates are highly dependent on the specific substrate used.
Experimental Protocols for Cross-Reactivity Assessment
Verifying the specificity of this compound in your system is crucial. The following are standard protocols to detect and identify potential off-target interactions.
Protocol 1: In-Gel Fluorescence Analysis for Off-Target Labeling
This method provides a straightforward visual assessment of non-specific protein labeling in a cell lysate.
Methodology:
-
Cell Culture: Culture two populations of cells: one expressing the SNAP-tag fusion protein and a control population (e.g., wild-type or expressing GFP).
-
Lysate Preparation: Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Labeling Reaction: Incubate equal amounts of total protein from both experimental and control lysates with a fluorescent alkyne-PEG5-BG substrate (or a similar fluorescent BG substrate) at a final concentration of 1-5 µM for 1 hour at 37°C.
-
SDS-PAGE: Denature the labeled lysates by adding Laemmli buffer and heating. Separate the proteins on an SDS-PAGE gel.
-
In-Gel Fluorescence Scan: Scan the gel using a fluorescence imager with excitation/emission wavelengths appropriate for the chosen fluorophore. The SNAP-fusion protein should appear as a bright, specific band in the experimental lane. Any bands appearing in the control lane represent off-target labeling.
-
Loading Control: After scanning, stain the gel with Coomassie Blue or perform a Western blot for a housekeeping protein (e.g., GAPDH, Tubulin) to ensure equal protein loading.
References
Safety Operating Guide
Navigating the Disposal of Alkyne-PEG5-SNAP: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize environmental impact and maintain a safe working environment. The following procedures are designed to provide clear, step-by-step guidance for the handling and disposal of Alkyne-PEG5-SNAP and associated waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a cautious approach to handling this compound is recommended. Based on information for similar PEGylated alkyne compounds, assume the substance may be a combustible liquid and a potential skin and eye irritant. Some related compounds also exhibit aquatic toxicity. Therefore, appropriate personal protective equipment should be worn at all times when handling this reagent.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Additional | A fume hood should be used when handling the pure compound or preparing solutions. |
Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of the pure ("neat") compound, solutions containing the compound, and materials contaminated with it.
1. Waste Segregation and Collection:
-
Pure (Neat) this compound: Unused or expired pure this compound should be treated as hazardous chemical waste.
-
Place the original vial or a securely sealed container with the compound into a designated hazardous waste container for organic or solvent waste.
-
Ensure the container is properly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Combustible," "Irritant").
-
-
Aqueous Solutions: Solutions of this compound in buffers or other aqueous media should be collected as hazardous chemical waste.
-
Do not pour these solutions down the drain.
-
Collect in a clearly labeled, leak-proof container designated for aqueous chemical waste.
-
-
Organic Solutions: If this compound is dissolved in an organic solvent (e.g., DMSO, DMF), it must be disposed of in the appropriate flammable or halogenated/non-halogenated solvent waste container, according to your institution's guidelines.
-
Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
This waste stream should be kept separate from regular trash and biohazardous waste unless otherwise instructed by your institution's environmental health and safety (EHS) department.
-
2. Waste Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with their contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
3. Disposal Request and Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound and related waste.
Caption: Disposal workflow for this compound waste.
Experimental Context: SNAP-Tag Labeling
This compound is used to label SNAP-tag fusion proteins. The disposal of waste from these experiments involves considering both the chemical and potential biological components.
Experimental Workflow and Waste Generation:
Caption: Waste generation in a typical SNAP-tag labeling experiment.
If the SNAP-tag fusion proteins are expressed in organisms or cell lines that are considered biohazardous, the waste must be handled according to your institution's biohazardous waste stream protocols, which may include initial disinfection before chemical waste disposal. Always consult your institution's EHS for guidance on mixed chemical and biological waste.
Disclaimer: The information provided here is a general guide and should be supplemented by a thorough review of your institution's specific chemical hygiene and waste disposal plans. Always prioritize safety and compliance with local, state, and federal regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
